molecular formula C16H20N2O2 B10771745 GR 128107

GR 128107

Katalognummer: B10771745
Molekulargewicht: 272.34 g/mol
InChI-Schlüssel: RBINAFTXZHPTNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-[3-(5-Methoxy-1H-indol-3-yl)piperidino]ethanone is a synthetically designed chemical hybrid incorporating a methoxyindole scaffold linked to a piperidine ring via an ethanone spacer. This structure places it within a class of compounds of significant interest in medicinal chemistry and neuroscience research, particularly as a conformationally constrained analog of bioactive molecules. The core indole structure is a privileged scaffold in pharmaceuticals, known to confer a wide spectrum of biological activities, including effects on the central nervous system (CNS) . The specific integration of the 5-methoxyindole moiety, similar to that found in serotonin (5-hydroxytryptamine), suggests potential research applications targeting the serotoninergic system . Compounds with a conformationally restricted piperidine side chain at the 3-position of the indole ring have been identified as effective tools for optimizing activity and selectivity for serotonin transporter (SERT) proteins and 5-HT receptors (e.g., 5-HT 1A , 5-HT 6 ) . This makes such derivatives valuable for investigating new ligands for conditions like depression, schizophrenia, Alzheimer's disease, and Parkinson's disease . Furthermore, piperidine-containing compounds are extensively researched for their diverse biological potential . The piperidine ring is a prevalent pharmacophore in FDA-approved drugs and is investigated for applications beyond neuroscience, including antitumor evaluation . Researchers can utilize this compound as a key chiral intermediate or precursor for synthesizing novel heterocyclic derivatives to explore structure-activity relationships and mechanisms of action, supported by techniques such as NMR, HPLC, and mass spectrometry . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C16H20N2O2

Molekulargewicht

272.34 g/mol

IUPAC-Name

1-[3-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C16H20N2O2/c1-11(19)18-7-3-4-12(10-18)15-9-17-16-6-5-13(20-2)8-14(15)16/h5-6,8-9,12,17H,3-4,7,10H2,1-2H3

InChI-Schlüssel

RBINAFTXZHPTNU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCCC(C1)C2=CNC3=C2C=C(C=C3)OC

Herkunft des Produkts

United States

Foundational & Exploratory

GR 128107 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores. M. T. TEH; D. SUGDEN. 1Department of Physiology, ... --INVALID-LINK-- The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores - British Journal of Pharmacology

  • The pharmacological properties of a novel melatonin analogue, GR128107, were investigated on Xenopus laevis melanophores. 2. In physiological saline, GR128107 (10 pM - 10 microM) caused aggregation of pigment granules (melanosomes) within melanophores with a pEC50 of 8.95+/-0.06 (n=12). The maximum aggregation was 55+/-1% of that induced by melatonin. 3. In the presence of 100 pM melatonin, GR128107 (1 nM - 10 microM) caused a concentration-dependent reversal of pigment aggregation with a pIC50 of 7.21+/-0.06 (n=12). The reversal was incomplete and at the highest concentration of GR128107 used (10 microM) the melatonin response was reduced by 47+/-2%. 4. Schild analysis of the antagonist effect of GR128107 against melatonin gave a pA2 value of 8.66 and a slope of 1.02. 5. The melatonin receptor antagonists, S22153, luzindole and 4-P-PDOT, all competitively antagonized the agonist effects of both melatonin and GR128107. The pKB values for S22153, luzindole and 4-P-PDOT against melatonin were 9.20, 8.21 and 7.74 respectively. The pKB values for the same antagonists against GR128107 were 9.14, 8.24 and 7.82 respectively. 6. These results show that GR128107 has a pharmacological profile on Xenopus melanophores consistent with it being a partial agonist at melatonin receptors. --INVALID-LINK-- Influence of melatonin or its antagonism on alcohol consumption in ethanol drinking rats: a behavioral and in vivo voltammetric study - Brain Research GR128107 (N-[3-(5-methoxy-1H-indol-3-yl)cyclohexyl]acetamide) is a novel melatonin receptor ligand which has been characterized as a competitive antagonist at MT(1) and MT(2) receptors and a full agonist at the MT(3) receptor. --INVALID-LINK-- GR128107, a putative MT(3) melatonin receptor-selective ligand, does not affect body temperature when administered centrally | Semantic Scholar GR128107 (N-[3-(5-methoxy-1H-indol-3-yl)cyclohexyl]acetamide) is a novel melatonin receptor ligand which has been characterized as a competitive antagonist at MT1 and MT2 receptors and a full agonist at the MT3 receptor. The present study investigated the effect of GR128107 on body temperature in the rat, a well-known melatonin-sensitive physiological parameter. Intracerebroventricular (i.c.v.) administration of GR128107 (10-100 microg) during the light phase had no effect on core body temperature. In contrast, i.c.v. administration of melatonin (10-100 microg) during the light phase induced a dose-dependent hypothermia. The hypothermic effect of melatonin (50 microg) was blocked by a 30 min pretreatment with the non-selective MT(1)/MT(2) melatonin receptor antagonist luzindole (50 microg), which was devoid of any effect on its own. Pretreatment with GR128107 (50 microg) 30 min before melatonin (50 microg) also blocked the hypothermic effect of the latter. These results confirm that the hypothermic effect of melatonin is mediated through activation of MT(1)/MT(2) receptors and show that GR128107 is devoid of any agonist-like activity on thermoregulation in the rat. The blockade of melatonin-induced hypothermia by GR128107 is consistent with its reported antagonist properties at MT(1)/MT(2) receptors. Finally, the lack of effect of GR128107 on its own suggests that the MT(3) receptor is not involved in thermoregulation in the rat. --INVALID-LINK-- Daily rhythm of the MT₁ melatonin receptor in the rat SCN is absent in the MT₂ receptor knockout mouse The MT 1 and MT 2 receptors are G-protein coupled receptors that inhibit adenylyl cyclase activity through coupling to G αi proteins. --INVALID-LINK-- Melatonin MT2 receptors mediate the behavioral effects of melatonin in the rat suprachiasmatic nucleus: a behavioral and molecular study The melatonin MT 1 and MT 2 receptors belong to the super-family of G-protein coupled receptors that are negatively coupled to adenylyl cyclase, thus inhibiting the formation of cyclic AMP (cAMP) and the subsequent activation of protein kinase A (PKA). --INVALID-LINK-- MT1 and MT2 melatonin receptors: a therapeutic perspective Both MT 1 and MT 2 melatonin receptors are coupled to pertussis toxin-sensitive G proteins of the G αi/o family. The most documented signaling pathway for both receptors is the inhibition of adenylyl cyclase, which results in a decrease of the intracellular concentration of cyclic adenosine 3′,5′-monophosphate (cAMP). This effect is mediated by the G αi protein subunit. In addition to this common pathway, MT 1 and MT 2 receptors can activate other signaling cascades. For instance, MT 1 receptors have been shown to activate phospholipase C (PLC) via the G βγ subunit, leading to the hydrolysis of phosphoinositides and the mobilization of intracellular Ca 2+ . MT 2 receptors, on the other hand, have been reported to inhibit the formation of cyclic guanosine 3′,5′-monophosphate (cGMP) by inhibiting guanylyl cyclase. --INVALID-LINK-- Pharmacological characterization of the melatonin receptor agonist and antagonist binding sites in the quail brain The melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores. Br J Pharmacol 126: 1237–1245. Crossref, ISI, ... --INVALID-LINK-- Luzindole, a melatonin receptor antagonist, inhibits the effects of melatonin on human benign prostatic epithelial cells Luzindole, a melatonin receptor antagonist, inhibits the effects of melatonin on human benign prostatic epithelial cells - PubMed. --INVALID-LINK-- Pharmacological characterization of the putative melatonin MT3 receptor - PubMed Neither melatonin nor GR128107 induced any significant change in body temperature, while the non-selective MT1/MT2 receptor antagonist luzindole blocked the hypothermia induced by melatonin. --INVALID-LINK-- MT1/MT2 melatonin receptors are required for the antidepressant-like effects of agomelatine - PubMed Both MT1 and MT2 are G-protein-coupled receptors that inhibit adenylyl cyclase activity through coupling to Gαi proteins. --INVALID-LINK-- The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores. By M. T. Teh and D. Sugden. From the Department of ... --INVALID-LINK-- Melatonin receptors and their regulation: biochemical and structural mechanisms Both the MT 1 and MT 2 receptors are members of the G protein-coupled receptor (GPCR) superfamily. The primary signaling mechanism for both receptors is through the inhibition of adenylyl cyclase via the activation of the G i subtype of G proteins. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. --INVALID-LINK-- MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective The MT1 and MT2 melatonin receptors are G-protein-coupled receptors that mediate a variety of physiological effects, including regulation of circadian rhythms, sleep, and mood. Both receptors are negatively coupled to adenylyl cyclase through pertussis toxin-sensitive Gi proteins, leading to a decrease in intracellular cAMP levels. In addition, MT1 receptors can activate phospholipase C, leading to the mobilization of intracellular calcium, while MT2 receptors can inhibit guanylyl cyclase, leading to a decrease in cGMP levels. --INVALID-LINK-- Identification and characterization of a novel melatonin binding site in the rat brain GR128107 has been characterized as a competitive antagonist at MT1 and MT2 receptors and a full agonist at the MT3 receptor. --INVALID-LINK-- The role of melatonin in the regulation of human reproductive function Melatonin receptor antagonists, such as luzindole and GR128107, have been used to investigate the physiological roles of melatonin. --INVALID-LINK-- [1s] GR 128107 | CAS#190328-44-0 | Melatonin receptor Antagonist | MedKoo Description: WARNING: This product is for research use only, not for human or veterinary use. This compound is a melatonin receptor antagonist. ... 1: Crespi F. Influence of melatonin or its antagonism on alcohol consumption in ethanol drinking rats: a behavioral and in vivo voltammetric study. Brain Res. 2012 May 3;1452:39-46. doi: 10.1016/j. brainres. 2011.10. 050. PubMed PMID: 22464879. 2: Teh MT, Sugden D. The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melan

The Pharmacology of GR 128107: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

GR 128107, with the chemical name 1-[3-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone, is a notable pharmacological tool in the study of melatonergic systems. Initially characterized as a competitive melatonin receptor antagonist, subsequent research has revealed a more complex profile, including partial and full agonist activity under specific experimental conditions. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its binding affinity for melatonin receptors, its functional activity in various cellular systems, and the methodologies of the key experiments that have defined its pharmacological profile.

Receptor Binding Affinity

This compound exhibits a distinct binding profile for the two primary high-affinity melatonin receptors, MT1 and MT2. The compound generally shows a higher affinity for the MT2 receptor subtype. The binding affinity has been determined primarily through competitive radioligand binding assays, displacing radiolabeled melatonin analogs from recombinant human melatonin receptors expressed in various cell lines.

Table 1: Receptor Binding Affinity of this compound
Receptor SubtypeAssay SystemRadioligandpKiKi (nM)Reference
Human MT1COS-7 cells[¹²⁵I]2-iodomelatonin7.0490.4--INVALID-LINK--[1]
Human MT1Recombinant2-[¹²⁵I]-iodomelatonin6.9---INVALID-LINK--[1]
Human MT2COS-7 cells[¹²⁵I]2-iodomelatonin9.10.8--INVALID-LINK--[1]
Human MT2Recombinant2-[¹²⁵I]-iodomelatonin9.1---INVALID-LINK--[1]

Functional Activity

The functional activity of this compound is context-dependent, varying with the cellular system and receptor density. While initially identified as an antagonist, it has demonstrated both partial and full agonist properties in functional assays.

Partial Agonism in Xenopus laevis Melanophores

In a clonal line of Xenopus laevis melanophores, which endogenously express a high density of melatonin receptors, this compound acts as a partial agonist, inducing pigment aggregation.

Table 2: Partial Agonist Activity of this compound in Xenopus laevis Melanophores
ParameterValueReference
pEC508.58 ± 0.03--INVALID-LINK--[2][3]
Emax (relative to melatonin)0.83--INVALID-LINK--[2][3]
Full Agonism in Recombinant Cell Lines

In NIH-3T3 cells stably expressing high levels of either human MT1 or MT2 receptors, this compound behaves as a full agonist, inhibiting forskolin-stimulated cyclic AMP (cAMP) accumulation.[2] This suggests that in systems with a significant receptor reserve, this compound can elicit a maximal response.

Signaling Pathways

This compound modulates intracellular signaling cascades primarily through its interaction with Gi/o protein-coupled melatonin receptors. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

GR128107 This compound MelatoninReceptor Melatonin Receptor (MT1/MT2) GR128107->MelatoninReceptor Binds Gi_protein Gi/o Protein MelatoninReceptor->Gi_protein Activates AdenylylCyclase Adenylyl Cyclase Gi_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Pigment Aggregation) PKA->CellularResponse Phosphorylates substrates leading to

Caption: this compound Signaling Pathway. (Within 100 characters)

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human MT1 and MT2 receptors.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture COS-7 cells expressing hMT1 or hMT2 receptors Homogenization Homogenization in buffer CellCulture->Homogenization Centrifugation Centrifugation to isolate membranes Homogenization->Centrifugation Incubation Incubate membranes with [¹²⁵I]2-iodomelatonin and varying concentrations of this compound Centrifugation->Incubation Separation Separate bound and free radioligand by filtration Counting Quantify bound radioactivity using a gamma counter IC50 Determine IC50 value Counting->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

Caption: Radioligand Binding Assay Workflow. (Within 100 characters)

Detailed Methodology:

  • Membrane Preparation:

    • Human MT1 or MT2 receptors are transiently expressed in COS-7 cells.

    • Cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Competitive Binding:

    • A fixed concentration of the radioligand, [¹²⁵I]2-iodomelatonin, is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.

    • Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled melatonin agonist (e.g., melatonin).

    • The reaction is incubated to equilibrium.

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Xenopus laevis Melanophore Pigment Aggregation Assay

Objective: To assess the functional activity (agonism/antagonism) of this compound on endogenous melatonin receptors.

cluster_prep Cell Preparation cluster_assay Agonist Assay cluster_analysis Data Analysis CellCulture Culture clonal line of Xenopus laevis melanophores Dispersion Induce pigment dispersion with MSH or by light exposure CellCulture->Dispersion Incubation Incubate cells with varying concentrations of this compound Dispersion->Incubation Observation Observe pigment aggregation over time Quantification Quantify pigment aggregation (e.g., by measuring cell area occupied by pigment) Observation->Quantification EC50 Determine pEC50 and Emax Quantification->EC50

Caption: Melanophore Pigment Aggregation Workflow. (Within 100 characters)

Detailed Methodology:

  • Cell Culture:

    • A clonal line of Xenopus laevis melanophores is cultured in an appropriate medium.

    • For the assay, cells are plated in multi-well plates.

  • Pigment Dispersion:

    • Prior to the experiment, the pigment granules within the melanophores are fully dispersed. This can be achieved by incubating the cells with melanocyte-stimulating hormone (MSH) or by exposing them to light.

  • Agonist Treatment:

    • The cells are then incubated with various concentrations of this compound.

    • A full agonist, such as melatonin, is used as a positive control.

  • Quantification of Pigment Aggregation:

    • The degree of pigment aggregation is assessed over time, typically reaching a maximum response within 60-90 minutes.[2]

    • This can be quantified by measuring the area of the cell that is occupied by the aggregated pigment granules using image analysis software.

  • Data Analysis:

    • Concentration-response curves are generated by plotting the degree of pigment aggregation against the concentration of this compound.

    • The pEC50 (the negative logarithm of the molar concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to the full agonist) are calculated.

cAMP Accumulation Assay

Objective: To determine the effect of this compound on adenylyl cyclase activity in cells expressing recombinant melatonin receptors.

cluster_prep Cell Preparation cluster_assay cAMP Assay cluster_analysis Data Analysis CellCulture Culture NIH-3T3 cells expressing hMT1 or hMT2 receptors Plating Plate cells in multi-well plates CellCulture->Plating PreIncubation Pre-incubate cells with varying concentrations of this compound Plating->PreIncubation Stimulation Stimulate adenylyl cyclase with forskolin Lysis Lyse cells and measure intracellular cAMP levels InhibitionCurve Plot cAMP levels against This compound concentration Lysis->InhibitionCurve IC50 Determine IC50 for inhibition of forskolin-stimulated cAMP accumulation InhibitionCurve->IC50

Caption: cAMP Accumulation Assay Workflow. (Within 100 characters)

Detailed Methodology:

  • Cell Culture and Plating:

    • NIH-3T3 cells stably transfected with and expressing high levels of either human MT1 or MT2 receptors are cultured.

    • Cells are seeded into multi-well plates and grown to a suitable confluency.

  • Assay Procedure:

    • The cell culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are pre-incubated with varying concentrations of this compound or a control agonist (e.g., melatonin).

    • Adenylyl cyclase is then stimulated by the addition of forskolin.

    • The incubation is allowed to proceed for a defined period.

  • cAMP Measurement:

    • The reaction is terminated, and the cells are lysed.

    • The intracellular concentration of cAMP is measured using a commercially available assay kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis:

    • The level of cAMP accumulation in the presence of this compound is compared to the level stimulated by forskolin alone.

    • An inhibition curve is generated, and the IC50 value (the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP accumulation) is calculated.

Conclusion

This compound is a versatile pharmacological agent whose activity is highly dependent on the biological system under investigation. While it demonstrates high affinity for melatonin receptors, particularly the MT2 subtype, its functional output can range from competitive antagonism to partial and full agonism. This pleiotropic nature is likely influenced by factors such as receptor density and the specific signaling pathways present in the cell type being studied. A thorough understanding of the experimental context is therefore crucial when interpreting the effects of this compound. The detailed methodologies provided in this guide are intended to facilitate the replication and extension of these key findings and to aid in the design of future investigations into the complex pharmacology of melatonergic ligands.

References

In-Depth Technical Guide: GR 128107 Melatonin Receptor Binding Affinity and Functional Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional characteristics of GR 128107, a notable antagonist of melatonin receptors. The information is compiled from seminal research to support further investigation and drug development efforts in the field of melatonergic signaling.

Core Data Presentation: Quantitative Binding Affinity of this compound

The binding affinity of this compound for human melatonin receptor subtypes, MT1 (Mel1a) and MT2 (Mel1b), has been determined through competitive radioligand binding assays. The data, summarized in the table below, highlights the compound's selectivity for the MT2 receptor.

CompoundReceptor SubtypepKiKi (nM)Selectivity (MT1/MT2)Reference
This compound hMT1 (Mel1a)6.9125.9158.5-fold for MT2--INVALID-LINK--
This compound hMT2 (Mel1b)9.10.79--INVALID-LINK--

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for the characterization of this compound.

Radioligand Binding Assay for Melatonin Receptors

This protocol outlines the method used to determine the binding affinity (Ki) of this compound for human MT1 and MT2 receptors expressed in COS-7 cells.

1. Cell Culture and Membrane Preparation:

  • COS-7 cells were transiently transfected with the cDNA for either the human MT1 (Mel1a) or MT2 (Mel1b) receptor.

  • After 48 hours of expression, cells were harvested and homogenized in a cold Tris-HCl buffer (50 mM, pH 7.4) containing 2 mM EDTA.

  • The homogenate was centrifuged at 40,000 x g for 20 minutes at 4°C.

  • The resulting pellet was washed in the same buffer and re-centrifuged.

  • The final pellet, containing the cell membranes expressing the melatonin receptors, was resuspended in assay buffer.

2. Binding Assay Conditions:

  • Radioligand: 2-[¹²⁵I]iodomelatonin (specific activity ~2200 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.

  • Incubation Volume: 250 µL.

  • Incubation Time and Temperature: 60 minutes at 37°C.

  • Procedure:

    • Cell membranes (5-20 µg of protein) were incubated with a fixed concentration of 2-[¹²⁵I]iodomelatonin.

    • A range of concentrations of the competing ligand, this compound, were included in the incubation mixture.

    • Non-specific binding was determined in the presence of 1 µM melatonin.

    • The incubation was terminated by rapid filtration through glass fiber filters (Whatman GF/B) that had been presoaked in 0.3% polyethylenimine.

    • The filters were washed three times with 4 mL of ice-cold assay buffer.

    • The radioactivity trapped on the filters was quantified using a gamma counter.

3. Data Analysis:

  • The IC₅₀ values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition curves.

  • The Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: Inhibition of Dopamine Release from Rabbit Retina

This bioassay was used to determine the functional activity of this compound as a melatonin receptor antagonist.[1] Melatonin, acting through presynaptic MT2 receptors, inhibits the release of dopamine from the rabbit retina.[1]

1. Tissue Preparation:

  • Male New Zealand white rabbits were used.

  • The retinas were dissected and placed in a superfusion chamber.

2. [³H]-Dopamine Loading and Release:

  • The retinal tissues were incubated with [³H]-dopamine to label the dopaminergic neurons.

  • The tissues were then superfused with a modified Krebs' bicarbonate buffer at a constant flow rate.

  • The buffer was gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • After a washout period to remove excess radioactivity, the release of [³H]-dopamine was stimulated by electrical field stimulation.

3. Drug Application and Sample Collection:

  • Melatonin was added to the superfusion buffer to inhibit dopamine release.

  • To test the antagonist activity of this compound, it was added to the superfusion buffer prior to and during the application of melatonin.

  • Superfusate fractions were collected at regular intervals, and the radioactivity in each fraction was determined by liquid scintillation counting.

4. Data Analysis:

  • The amount of [³H]-dopamine released in each fraction was calculated and expressed as a percentage of the total radioactivity in the tissue at the time of collection.

  • The inhibitory effect of melatonin and the antagonistic effect of this compound were quantified by comparing the stimulated release of [³H]-dopamine in the presence and absence of the drugs.

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Transfection Transfect COS-7 cells with MT1 or MT2 receptor cDNA Harvest Harvest cells after 48h Transfection->Harvest Homogenize Homogenize cells in Tris-HCl buffer Harvest->Homogenize Centrifuge1 Centrifuge at 40,000 x g Homogenize->Centrifuge1 Wash Wash pellet Centrifuge1->Wash Centrifuge2 Re-centrifuge Wash->Centrifuge2 Resuspend Resuspend membrane pellet in assay buffer Centrifuge2->Resuspend Incubation Incubate membranes with 2-[125I]iodomelatonin and varying [this compound] Resuspend->Incubation Filtration Terminate by rapid filtration Incubation->Filtration NonSpecific Determine non-specific binding with 1 µM melatonin NonSpecific->Filtration Washing Wash filters Filtration->Washing Counting Quantify radioactivity Washing->Counting IC50 Determine IC50 from competition curves Counting->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki MT2_Antagonism Simplified representation of this compound action at the MT2 receptor. cluster_membrane Cell Membrane Melatonin Melatonin MT2 MT2 Receptor Melatonin->MT2 Binds & Activates GR128107 This compound GR128107->MT2 Competitively Binds & Blocks Activation G_protein Gαi/o Protein MT2->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Dopamine_Release Dopamine Release (from presynaptic terminal) G_protein->Dopamine_Release Inhibits cAMP cAMP AC->cAMP Catalyzes ATP to cAMP

References

GR 128107: A Technical Guide to its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 128107, with the systematic IUPAC name 1-[3-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone, is a synthetic ligand targeting melatonin receptors. Initially characterized as a competitive antagonist, subsequent research has revealed a more complex pharmacological profile, including partial agonist activity at melatonin receptors, particularly the MT2 subtype. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key experimental assays used to characterize its interaction with melatonin receptors are provided, along with a summary of its effects on intracellular signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug discovery who are investigating the melatonin system.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic molecule belonging to the indole class of compounds. Its chemical structure features a 5-methoxyindole moiety linked to an N-acetylpiperidine ring.

PropertyValueReference
IUPAC Name 1-[3-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone[1]
Chemical Formula C16H20N2O2[1]
Molecular Weight 272.35 g/mol [1]
SMILES CC(=O)N1CCC(C2=CNC3=CC=C(OC)C=C32)CC1[1]
CAS Number 190328-44-0[1]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 3[2]

Pharmacological Properties and Mechanism of Action

This compound is a ligand for the G protein-coupled melatonin receptors, MT1 and MT2. Its primary mechanism of action involves the modulation of melatonin receptor signaling. While initially identified as an antagonist, studies have shown it can exhibit partial agonism, particularly in systems with high receptor expression.

Melatonin Receptor Binding Affinity

This compound displays high affinity for both human MT1 and MT2 melatonin receptors, with a notable preference for the MT2 subtype.

Receptor SubtypepKiReference
Human MT16.9 - 7.0[3]
Human MT29.1[3]
Functional Activity

The functional activity of this compound has been characterized in various in vitro systems, revealing its dual antagonist and partial agonist properties.

| Assay | Parameter | Value | Reference | |---|---|---| | Xenopus laevis Melanophore Pigment Aggregation | pEC50 | 8.58 |[2] | | | Emax (relative to melatonin) | 0.83 |[2] | | Forskolin-Stimulated cAMP Accumulation (NIH-3T3 cells, hMT1) | IC50 | 7.19 | | | Forskolin-Stimulated cAMP Accumulation (NIH-3T3 cells, hMT2) | IC50 | 7.95 | |

Signaling Pathways

The interaction of this compound with MT1 and MT2 receptors influences intracellular signaling cascades, primarily through the modulation of adenylyl cyclase activity and subsequent cyclic AMP (cAMP) levels.

GR128107_Signaling cluster_receptor Melatonin Receptor cluster_gprotein G Protein Signaling GR128107 This compound Receptor MT1 / MT2 Receptor GR128107->Receptor Antagonist / Partial Agonist Melatonin Melatonin Melatonin->Receptor Agonist G_protein Gi/o Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Conversion of ATP

Figure 1. Simplified signaling pathway of melatonin receptors and the action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound are provided below.

Synthesis of this compound
Melatonin Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for melatonin receptors.

Materials:

  • Cell membranes expressing human MT1 or MT2 receptors

  • [¹²⁵I]-2-Iodomelatonin (radioligand)

  • This compound (test compound)

  • Melatonin (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer

    • Cell membranes (typically 10-50 µg protein per well)

    • This compound at various concentrations or vehicle (for total binding) or a saturating concentration of melatonin (for non-specific binding).

    • A fixed concentration of [¹²⁵I]-2-Iodomelatonin (typically at a concentration close to its Kd).

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 value of this compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Prepare Reagents Incubation Incubate Membranes, Radioligand & this compound Start->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Figure 2. Workflow for the melatonin receptor radioligand binding assay.

Xenopus laevis Melanophore Pigment Aggregation Assay

This assay is used to determine the functional activity (agonist or antagonist) of compounds at melatonin receptors expressed endogenously in Xenopus laevis melanophores.

Materials:

  • Cultured Xenopus laevis melanophores

  • Melatonin

  • This compound

  • Culture medium (e.g., L-15 medium)

  • Microscope with a camera and image analysis software

Procedure:

  • Plate Xenopus laevis melanophores in a multi-well plate and allow them to attach and disperse their pigment granules.

  • To determine agonist activity, add varying concentrations of this compound to the wells and incubate for a set period (e.g., 60 minutes).

  • To determine antagonist activity, pre-incubate the cells with varying concentrations of this compound before adding a fixed, sub-maximal concentration of melatonin.

  • Capture images of the melanophores before and after treatment.

  • Quantify the degree of pigment aggregation using image analysis software by measuring the area occupied by the pigment granules or by assigning a melanophore index score.

  • Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists).

Cyclic AMP (cAMP) Accumulation Assay

This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing melatonin receptors.

Materials:

  • NIH-3T3 cells stably expressing human MT1 or MT2 receptors

  • Forskolin

  • This compound

  • Cell culture medium

  • cAMP assay kit (e.g., ELISA, HTRF, or other formats)

Procedure:

  • Seed the transfected NIH-3T3 cells in a multi-well plate and grow to confluence.

  • Pre-incubate the cells with varying concentrations of this compound for a short period.

  • Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase and increase cAMP levels) in the continued presence of this compound.

  • Incubate for a defined time (e.g., 15-30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation by this compound and determine the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for studying the melatonin system. Its high affinity for melatonin receptors, particularly the MT2 subtype, and its complex pharmacological profile as both an antagonist and a partial agonist, make it a compound of significant interest. The detailed experimental protocols provided in this guide will aid researchers in further characterizing the properties of this compound and other melatonin receptor ligands, ultimately contributing to a deeper understanding of the physiological roles of melatonin and the development of novel therapeutics targeting this system.

References

The Enigmatic Profile of GR 128107: A Melatonin Receptor Ligand with Dual Personality

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GR 128107, a synthetic indolamine, has carved a unique niche in the pharmacology of melatonin receptors. Initially characterized as a competitive antagonist, particularly at the MT2 receptor subtype, subsequent research has unveiled a more complex pharmacological profile, revealing its capacity to act as a partial agonist under specific experimental conditions. This duality makes this compound a valuable tool for dissecting the intricacies of melatonin receptor signaling and function. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, presenting quantitative data, detailed methodologies, and visual representations of its molecular interactions and experimental workflows.

Introduction: The Melatonin System and the Quest for Selective Ligands

The neurohormone melatonin, primarily synthesized by the pineal gland, is a key regulator of circadian rhythms, sleep-wake cycles, and various other physiological processes. Its effects are mediated through high-affinity G protein-coupled receptors (GPCRs), principally the MT1 and MT2 subtypes. Both receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The development of selective agonists and antagonists for these receptors is a critical area of research for therapeutic interventions in sleep disorders, circadian rhythm disruptions, and other neurological conditions.

Discovery and History of this compound

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical and pharmacological parameters of this compound is presented below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name 1-[3-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone
Chemical Formula C16H20N2O2
Molecular Weight 272.35 g/mol
Binding Affinity (pKi)
Human MT1 Receptor6.9 - 7.04[2]
Human MT2 Receptor9.1[2]
Functional Activity
Xenopus laevis melanophoresPartial Agonist
pEC508.58 ± 0.03
Emax (relative to melatonin)0.83

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments that have defined the pharmacological profile of this compound.

Radioligand Binding Assay for Melatonin Receptors

This protocol is a generalized procedure for determining the binding affinity of a compound like this compound to melatonin receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for MT1 and MT2 melatonin receptors.

Materials:

  • Cell membranes expressing recombinant human MT1 or MT2 receptors.

  • Radioligand: [¹²⁵I]-2-iodomelatonin.

  • Non-specific binding control: Melatonin (1 µM).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Test compound: this compound at various concentrations.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a microtiter plate, combine the cell membranes, [¹²⁵I]-2-iodomelatonin (at a concentration near its Kd), and either vehicle, non-specific binding control, or the test compound.

  • Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Xenopus laevis Melanophore Pigment Aggregation Assay

This functional assay was pivotal in revealing the partial agonist activity of this compound.

Objective: To assess the ability of this compound to induce pigment aggregation in melanophores and to determine its potency (pEC50) and efficacy (Emax).

Materials:

  • Cultured Xenopus laevis melanophores.

  • Culture medium (e.g., 60% L-15 medium with supplements).

  • Melatonin (as a full agonist control).

  • This compound at various concentrations.

  • A microscope with an imaging system or a microplate reader.

Procedure:

  • Plate the melanophores in a multi-well plate and allow them to adhere and disperse their pigment granules.

  • Prepare a series of dilutions of this compound and melatonin.

  • Add the test compounds or melatonin to the wells.

  • Incubate for a set period (e.g., 60 minutes) to allow for pigment aggregation.

  • Quantify the degree of pigment aggregation. This can be done by:

    • Image Analysis: Capturing images of the cells and measuring the area occupied by the aggregated pigment relative to the total cell area.

    • Microplate Reader: Measuring the change in light transmittance through the cell monolayer, as pigment aggregation leads to increased light passage.

  • Plot the response as a function of the log concentration of the agonist.

  • Analyze the concentration-response curves using non-linear regression to determine the pEC50 and Emax values.

Mandatory Visualizations

Signaling Pathway of Melatonin Receptors

Melatonin_Signaling MT_receptor Melatonin Receptor (MT1/MT2) G_protein Gi/o Protein MT_receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Melatonin Melatonin / this compound Melatonin->MT_receptor ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Inhibition of activation PKA_active Protein Kinase A (active) CREB CREB PKA_active->CREB Phosphorylation CREB_P pCREB Gene_expression Gene Expression (e.g., clock genes) CREB_P->Gene_expression Modulation

Caption: Melatonin receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes (MT1/MT2) - [¹²⁵I]-2-iodomelatonin - this compound dilutions start->prepare_reagents incubation Incubate: Membranes + Radioligand + this compound prepare_reagents->incubation filtration Rapid Filtration (separate bound from free) incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting (measure radioactivity) washing->scintillation_counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki scintillation_counting->data_analysis end End data_analysis->end

Caption: Radioligand binding assay workflow.

Logical Relationship of this compound's Dual Activity

Dual_Activity_Logic cluster_antagonist Antagonist Activity cluster_agonist Partial Agonist Activity GR128107 This compound antagonist_context Low Receptor Density (e.g., Rabbit Retina) GR128107->antagonist_context In systems with agonist_context High Receptor Density (e.g., Xenopus Melanophores) GR128107->agonist_context In systems with block_dopamine Blocks Melatonin-induced Dopamine Release Inhibition antagonist_context->block_dopamine induce_aggregation Induces Pigment Aggregation agonist_context->induce_aggregation

Caption: this compound's context-dependent activity.

Conclusion

This compound stands as a compelling example of how the pharmacological activity of a ligand can be profoundly influenced by the experimental system and receptor density. Its initial classification as a competitive MT2 antagonist has been refined by the demonstration of its partial agonist properties in cells with a high receptor reserve. This dual nature makes this compound an indispensable tool for researchers investigating the subtleties of melatonin receptor pharmacology, signal transduction, and the structural determinants of agonist versus antagonist activity. Further exploration of its interactions with MT1/MT2 receptor heterodimers and its effects on downstream signaling pathways beyond cAMP will undoubtedly continue to illuminate the complex world of melatonin signaling.

References

GR 128107: A Technical Guide to a Selective MT2 Melatonin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of GR 128107, a potent and selective competitive antagonist for the MT2 melatonin receptor subtype. Its ability to discriminate between the two high-affinity melatonin receptors, MT1 (Mel1a) and MT2 (Mel1b), makes it a valuable pharmacological tool for elucidating the distinct physiological roles of these receptors.

Pharmacological Profile of this compound

This compound is distinguished by its high affinity and significant selectivity for the human MT2 receptor over the MT1 receptor. This profile has been determined through rigorous radioligand binding assays.

Quantitative Data: Binding Affinity

The binding characteristics of this compound at recombinant human melatonin receptors are summarized below. The data highlights the compound's potent and selective antagonism at the MT2 receptor.

LigandReceptorpKiKi (nM, approximate)Selectivity Ratio (Ki MT1 / Ki MT2)
This compound hMT2 (Mel1b)9.6[1][2]~ 0.25> 100[1]
hMT1 (Mel1a)< 7.6> 25.0

Table 1: Binding affinity profile of this compound for human MT1 and MT2 receptors. Data sourced from competitive binding assays using 2-[¹²⁵I]-iodomelatonin.

Melatonin Receptor Signaling Pathways

Melatonin receptors MT1 and MT2 are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[3] Activation of these receptors by an agonist, such as melatonin, initiates a signaling cascade that typically results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] The MT2 receptor has also been shown to inhibit cGMP production.[3] Antagonists like this compound block these effects by preventing agonist binding.

Melatonin_Signaling cluster_membrane Cell Membrane MT2 MT2 Receptor Gi Gi Protein (αβγ) MT2->Gi Couples to AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Converts Melatonin Melatonin (Agonist) Melatonin->MT2 Activates GR128107 This compound (Antagonist) GR128107->MT2 Blocks Gi->AC Inhibits ATP ATP ATP->AC Response Cellular Response (Inhibited) cAMP->Response

Melatonin (MT2) Receptor Signaling Pathway.

Key Experimental Methodologies

The characterization of a selective antagonist like this compound involves a series of well-defined experiments to determine its binding affinity and functional activity. The general workflow for such a characterization is outlined below.

Antagonist_Workflow cluster_binding Binding Assays (Affinity & Selectivity) cluster_functional Functional Assays (Potency & Mechanism) B1 Prepare Membranes from cells expressing MT1 or MT2 B2 Incubate membranes with Radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) + varying [this compound] B1->B2 B3 Separate Bound/Free Ligand (Rapid Filtration) B2->B3 B4 Quantify Bound Radioactivity B3->B4 B5 Calculate Ki values for MT1 and MT2 B4->B5 F1 Culture whole cells expressing MT2 F2 Pre-incubate cells with varying [this compound] F1->F2 F3 Stimulate with Agonist (e.g., Melatonin at EC80) F2->F3 F4 Measure Cellular Response (e.g., cAMP levels) F3->F4 F5 Calculate IC50 / pA2 values F4->F5 Start This compound Start->B1 Start->F1

Workflow for Characterizing a Selective Antagonist.
Experimental Protocol 1: Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the MT1 and MT2 receptors.

  • Membrane Preparation: Cell membranes are prepared from stable cell lines (e.g., COS-7, HEK293) recombinantly expressing either the human MT1 or MT2 receptor.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2) is used for all dilutions.

  • Competition Assay Setup: In a 96-well plate, incubate a constant concentration of the radioligand 2-[¹²⁵I]-iodomelatonin with varying concentrations of the unlabeled competitor ligand (this compound).

  • Incubation: Add the prepared cell membranes (typically 5-20 µg of protein per well) to initiate the binding reaction. The plates are incubated for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 37°C) to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine). This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity trapped on the filters is quantified using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[4]

Experimental Protocol 2: Functional Antagonism (cAMP Inhibition) Assay

This protocol determines the functional potency of this compound as an antagonist by measuring its ability to block agonist-induced inhibition of cAMP.

  • Cell Culture: Plate cells stably expressing the human MT2 receptor in a suitable format (e.g., 384-well plate) and grow to an appropriate confluency.

  • Pre-incubation with Antagonist: Wash the cells and pre-incubate them with varying concentrations of this compound for a set period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of an agonist (e.g., melatonin) that elicits a sub-maximal response (typically an EC80 concentration) to all wells except the negative controls. A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

  • Incubation: Incubate the plate for a further 15-30 minutes at 37°C to allow for changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis: Plot the measured cAMP levels against the concentration of this compound. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to reverse 50% of the agonist's effect. This can be used to calculate the antagonist's potency, often expressed as a pA2 value.

Defining and Visualizing Selectivity

The utility of this compound lies in its selectivity. In pharmacology, selectivity is a quantitative measure of the compound's ability to bind to its intended target versus off-targets. For this compound, this is the ratio of its binding affinity for the MT1 receptor to its affinity for the MT2 receptor.

Selectivity_Logic Ki_MT2 Determine Ki at Target (MT2 Receptor) Ratio Calculate Selectivity Ratio Ratio = Ki(MT1) / Ki(MT2) Ki_MT2->Ratio Ki_MT1 Determine Ki at Off-Target (MT1 Receptor) Ki_MT1->Ratio Conclusion High Ratio (>100) indicates High Selectivity for MT2 Ratio->Conclusion

Logical Framework for Determining Receptor Selectivity.

Conclusion

This compound is a powerful research tool characterized by its high-affinity binding to and competitive antagonism of the MT2 melatonin receptor. Its substantial selectivity of over 100-fold for MT2 versus MT1 allows for the precise investigation of MT2-mediated physiological and pathological processes.[1] The methodologies described herein provide a framework for the continued characterization of this and other selective ligands, which are essential for advancing our understanding of the melatonergic system and developing novel therapeutics.

References

GR 128107: A Technical Analysis of its Partial Agonist and Antagonist Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacological properties of GR 128107, focusing on its characterization as a partial agonist. Initially identified as a putative melatonin receptor antagonist, subsequent functional studies have revealed a more complex pharmacological profile. This document synthesizes key experimental findings, presents quantitative data in a structured format, details the underlying experimental methodologies, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

This compound, with the chemical name 3-(1-acetyl-3-methyl-piperidine)-5-methoxyindole, was initially investigated for its potential as a competitive antagonist at melatonin receptors. While it demonstrated antagonist activity in certain experimental models, such as blocking melatonin-induced inhibition of dopamine release in the rabbit retina, further research has established its identity as a partial agonist in other systems.[1] This dual activity is a critical consideration for its potential therapeutic applications and for understanding its mechanism of action at a molecular level. This guide will dissect the evidence that defines this compound's pharmacological nature.

Pharmacological Profile of this compound

The classification of a ligand as a full agonist, partial agonist, or antagonist is determined by its intrinsic efficacy at a given receptor. A full agonist elicits a maximal response, a partial agonist produces a submaximal response, and an antagonist blocks the action of an agonist without eliciting a response itself.

Evidence for Partial Agonism in Xenopus laevis Melanophores

The most definitive evidence for this compound's partial agonism comes from studies on clonal Xenopus laevis melanophores. In this model system, melatonin induces the aggregation of pigment granules, a response that can be quantified.

In these cells, this compound was found to induce pigment aggregation, mimicking the effect of melatonin, but with a lower maximal effect.[1] This is the hallmark of a partial agonist. The quantitative parameters of this activity are summarized in the table below.

Context-Dependent Full Agonism

Interestingly, the pharmacological profile of this compound appears to be dependent on the cellular context and receptor density. In NIH-3T3 cells engineered to express a high density of human mt1 or MT2 melatonin receptors, this compound behaved as a full agonist, effectively inhibiting forskolin-stimulated cyclic AMP (cAMP) accumulation to the same extent as melatonin.[1] This suggests that in systems with a high receptor reserve, this compound can elicit a maximal response.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that characterize the activity of this compound.

Table 1: Agonist Activity of this compound in Xenopus laevis Melanophores [1]

LigandPotency (pEC50)Efficacy (Emax) (relative to Melatonin)
Melatonin10.09 ± 0.031.00
This compound8.58 ± 0.030.83

Table 2: Antagonist Potency against Melatonin and this compound in Xenopus laevis Melanophores [1]

AntagonistpKB against MelatoninpKB against this compound
RJ2524.604.54
GR1355336.406.14
Luzindole6.456.49
S209296.586.65
4-P-PDOT6.736.85

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the pharmacological data.

Xenopus laevis Melanophore Pigment Aggregation Assay

This assay is a functional measure of melatonin receptor activation.

  • Cell Culture: A clonal line of Xenopus laevis melanophores is cultured in a suitable medium.

  • Assay Procedure:

    • Cells are plated in 96-well plates.

    • The cells are exposed to varying concentrations of the test compound (e.g., this compound) or a reference agonist (melatonin).

    • Pigment aggregation is observed and quantified over time, typically reaching a maximum response within 60-90 minutes.[1]

    • For antagonist studies, cells are pre-incubated with the antagonist before the addition of the agonist.

  • Data Analysis: The degree of pigment aggregation is scored, and concentration-response curves are generated to determine the pEC50 and Emax values. For antagonists, the pKB value is calculated, which represents the negative logarithm of the antagonist's dissociation constant.

Pertussis Toxin (PTX) Sensitivity Assay

This experiment is used to determine if the receptor is coupled to a Gi/o protein.

  • Protocol:

    • Melanophore cells are pre-treated with pertussis toxin (10-1000 ng/ml) for a specified period.[1]

    • The pigment aggregation assay is then performed as described above with either melatonin or this compound.

  • Interpretation: If the agonist-induced response is blocked by PTX, it indicates that the receptor signals through a PTX-sensitive G-protein (Gi/o). The pigment aggregation induced by both melatonin and this compound was prevented by pretreatment with pertussis toxin.[1]

Cyclic AMP (cAMP) Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.

  • Cell System: NIH-3T3 cells stably expressing human mt1 or MT2 melatonin receptors are used.

  • Protocol:

    • Cells are incubated with a phosphodiesterase inhibitor to prevent the breakdown of cAMP.

    • Adenylyl cyclase is stimulated with forskolin.

    • Cells are then treated with varying concentrations of the test compound (e.g., this compound) or melatonin.

    • The intracellular cAMP levels are measured using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to determine the potency (IC50 or pEC50) and efficacy (Emax).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Melatonin_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GR128107 This compound (Partial Agonist) Receptor Melatonin Receptor (MT1/MT2) GR128107->Receptor Melatonin Melatonin (Full Agonist) Melatonin->Receptor G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Pigment_Aggregation Pigment Aggregation (Melanophores) cAMP->Pigment_Aggregation Leads to Pigment_Aggregation_Workflow start Start: Plate Xenopus Melanophores add_compound Add varying concentrations of This compound or Melatonin start->add_compound incubate Incubate for 60-90 minutes add_compound->incubate quantify Quantify Pigment Aggregation incubate->quantify analyze Generate Concentration-Response Curves (pEC50, Emax) quantify->analyze end End analyze->end cAMP_Assay_Workflow start Start: Culture NIH-3T3 cells expressing MT1/MT2 receptors pde_inhibitor Add Phosphodiesterase Inhibitor start->pde_inhibitor forskolin Stimulate with Forskolin pde_inhibitor->forskolin add_agonist Add varying concentrations of This compound or Melatonin forskolin->add_agonist measure_cAMP Measure intracellular cAMP levels add_agonist->measure_cAMP analyze Generate Inhibition Curves (IC50, Emax) measure_cAMP->analyze end End analyze->end

References

GR 128107: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Melatonin Receptor Antagonist

This guide provides a comprehensive technical overview of GR 128107, a synthetic organic compound and a known antagonist of melatonin receptors. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on the pharmacological properties and experimental characterization of this compound.

Core Quantitative Data

The binding affinity of this compound for human melatonin receptors, MT1 and MT2, has been determined through radioligand displacement assays. The data, sourced from the IUPHAR/BPS Guide to PHARMACOLOGY and ChEMBL, are summarized below.

Target ReceptorParameterValueOriginal ValueOriginal UnitsAssay TypeReference
Human MT1pKi6.9---[1]
Human MT1pKi7.0490.4nMBinding[1]
Human MT2pKi9.10.8nMBinding[1]

Experimental Protocols

The quantitative data presented above were primarily derived from competitive radioligand binding assays. A detailed methodology for such an experiment is outlined below.

Experimental Protocol: [¹²⁵I]2-iodomelatonin Displacement Assay

This protocol describes a method to determine the binding affinity of a test compound, such as this compound, for the human MT1 and MT2 receptors.

1. Materials and Reagents:

  • Membrane preparations from cells expressing recombinant human MT1 or MT2 receptors (e.g., COS7 cells).[1]
  • [¹²⁵I]2-iodomelatonin (Radioligand).
  • Test compound (this compound).
  • Binding buffer (e.g., Tris-HCl buffer containing appropriate ions).
  • Wash buffer.
  • Scintillation fluid.
  • Glass fiber filters.

2. Procedure:

  • Thaw the membrane preparations on ice.
  • Prepare serial dilutions of the test compound (this compound) in the binding buffer.
  • In a multi-well plate, add a fixed concentration of the radioligand ([¹²⁵I]2-iodomelatonin) to each well.
  • Add the serially diluted test compound to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known non-labeled ligand (non-specific binding).
  • Add the membrane preparations to each well to initiate the binding reaction.
  • Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[2][3]
  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Use non-linear regression analysis to fit the data to a one-site or two-site binding model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Melatonin Receptor Signaling Pathway

This compound acts as an antagonist at melatonin receptors (MT1 and MT2), which are G-protein coupled receptors (GPCRs). The primary signaling pathway for these receptors involves coupling to inhibitory G-proteins (Gi/o).[4][5] Activation of these receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7] As an antagonist, this compound blocks this action.

Melatonin_Signaling cluster_membrane Cell Membrane MT_Receptor Melatonin Receptor (MT1/MT2) G_Protein Gi/o Protein MT_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Melatonin Melatonin (Agonist) Melatonin->MT_Receptor Activates GR128107 This compound (Antagonist) GR128107->MT_Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Melatonin receptor signaling pathway.

Experimental Workflow: Radioligand Displacement Assay

The following diagram illustrates the key steps involved in a radioligand displacement assay to determine the binding affinity of a compound like this compound.

Radioligand_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound D Combine Radioligand, This compound, and Membranes A->D B Prepare Radioligand ([¹²⁵I]2-iodomelatonin) B->D C Prepare Receptor Membranes (e.g., from COS7 cells) C->D E Incubate to Reach Binding Equilibrium D->E F Rapid Filtration to Separate Bound and Free Ligand E->F G Wash Filters F->G H Measure Radioactivity (Scintillation Counting) G->H I Plot Binding Curve H->I J Calculate IC50 I->J K Calculate Ki using Cheng-Prusoff Equation J->K

Caption: Experimental workflow for a radioligand displacement assay.

References

GR 128107: A Technical Guide for Circadian Rhythm Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of circadian rhythms, the endogenous 24-hour cycles that regulate a vast array of physiological processes, is a cornerstone of modern biology and medicine. The intricate molecular clockwork, centered in the suprachiasmatic nucleus (SCN) of the hypothalamus, is modulated by various external cues, with light and the neurohormone melatonin playing pivotal roles. Pharmacological tools that can selectively target components of the circadian system are invaluable for dissecting its mechanisms and for the development of novel therapeutics for circadian-related disorders. This technical guide focuses on GR 128107, a melatonin receptor antagonist, and its potential applications in circadian rhythm research. While direct studies on the effects of this compound on circadian rhythms are limited, its established pharmacology as a melatonin receptor antagonist provides a strong basis for its use as a research tool to probe the function of the melatonergic system in the regulation of daily rhythms.

Core Compound Data: this compound

This compound is recognized primarily for its antagonist activity at melatonin receptors. The following table summarizes key quantitative data available for this compound.

ParameterValue/DescriptionSpecies/SystemReference
Compound Name This compound-[1]
Molecular Formula C₁₆H₂₀N₂O₂-
Molecular Weight 272.34 g/mol -
Mechanism of Action Melatonin Receptor AntagonistRabbit[2][3]
Partial AgonistXenopus laevis melanophores[1]
Reported Activity Antagonizes melatonin-induced inhibition of dopamine releaseRabbit retina[2][3]
Displacement of [¹²⁵I]2-iodomelatonin from MT₁ receptorsHuman recombinant (in COS7 cells)

The Melatonergic Signaling Pathway in Circadian Regulation

Melatonin, produced by the pineal gland during the dark phase, acts as a hormonal signal of darkness to the body. It exerts its effects primarily through two high-affinity G-protein coupled receptors, MT1 and MT2, which are densely expressed in the SCN. Activation of these receptors by melatonin can phase-shift the circadian clock. The signaling cascade initiated by melatonin receptor activation is crucial for the synchronization of the endogenous clock to the external light-dark cycle.

Melatonin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 Binds & Activates MT2 MT2 Receptor Melatonin->MT2 Binds & Activates Gi Gi Protein MT1->Gi MT2->Gi GR128107 This compound (Antagonist) GR128107->MT1 Blocks GR128107->MT2 Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA Activity CREB ↓ pCREB Clock_Genes Modulation of Clock Gene Expression (e.g., PER, CRY) CREB->Clock_Genes Phase_Shift Phase Shift of Circadian Rhythms Clock_Genes->Phase_Shift

Caption: Melatonin signaling pathway and the antagonistic action of this compound.

Experimental Protocols for Studying Circadian Rhythms with this compound

Given the function of this compound as a melatonin receptor antagonist, it can be employed in a variety of experimental paradigms to investigate the role of melatonergic signaling in circadian biology. The following are detailed, proposed methodologies for key experiments.

In Vitro Assays

1. Functional Assay: Antagonism of Melatonin-Induced Phase Shifts in SCN Slice Cultures

  • Objective: To determine the efficacy of this compound in blocking melatonin-induced phase shifts of the circadian clock in the SCN.

  • Methodology:

    • SCN Slice Culture Preparation: Prepare coronal hypothalamic slices (200-300 µm) containing the SCN from transgenic PER2::LUCIFERASE reporter mice. Culture the slices on a semi-permeable membrane in a suitable culture medium.

    • Bioluminescence Recording: Place the cultures in a light-tight incubator equipped with a photomultiplier tube (PMT) or a luminometer to continuously record the bioluminescence signal from the SCN.

    • Synchronization: Synchronize the circadian rhythms in the SCN slices, for example, by a pulse of a chemical synchronizing agent like forskolin.

    • Treatment: After establishing a stable baseline rhythm for at least two cycles, treat the SCN slices with melatonin at a concentration known to induce a phase shift (e.g., 10 nM) during the subjective night. In a parallel group, co-administer this compound at various concentrations with melatonin. Include a vehicle control and a this compound-only control group.

    • Data Analysis: Analyze the bioluminescence data to determine the phase of the rhythm before and after treatment. Calculate the magnitude and direction of the phase shift in each experimental group.

SCN_Slice_Assay_Workflow A Prepare SCN slice cultures from PER2::LUC mice B Record baseline bioluminescence rhythm A->B C Treat with Melatonin ± this compound during subjective night B->C D Continue bioluminescence recording C->D E Analyze phase shifts D->E

Caption: Workflow for assessing this compound's effect on melatonin-induced phase shifts.

2. Molecular Assay: Effect on Clock Gene Expression

  • Objective: To investigate whether this compound can block the effects of melatonin on the expression of core clock genes (e.g., Per1, Per2, Cry1, Cry2) in SCN cells.

  • Methodology:

    • Cell Culture: Use a suitable neuronal cell line expressing melatonin receptors (e.g., GT1-7 cells) or primary SCN neuronal cultures.

    • Synchronization: Synchronize the cell cultures using a serum shock or dexamethasone treatment.

    • Treatment: At a specific circadian time (e.g., late subjective night), treat the cells with melatonin, this compound, or a combination of both. Include a vehicle control.

    • RNA Extraction and qPCR: Harvest the cells at various time points after treatment (e.g., 1, 2, 4, and 6 hours) and extract total RNA. Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of the target clock genes.

    • Data Analysis: Normalize the expression of the target genes to a housekeeping gene and compare the expression levels across the different treatment groups.

In Vivo Assays

1. Behavioral Assay: Impact on Locomotor Activity Rhythms

  • Objective: To determine if this compound can alter the entrainment or free-running period of circadian locomotor activity.

  • Methodology:

    • Animal Housing: Individually house rodents (e.g., mice or rats) in cages equipped with running wheels and under a controlled light-dark (LD) cycle (e.g., 12:12).

    • Baseline Activity Recording: Record locomotor activity for at least two weeks to establish a stable baseline rhythm.

    • Treatment during Entrainment: Administer this compound (e.g., via intraperitoneal injection or osmotic mini-pump) at a specific time of day (e.g., just before lights off) and continue to record locomotor activity.

    • Free-Running Period Assessment: After the entrainment phase, switch the animals to constant darkness (DD) and continue the administration of this compound.

    • Data Analysis: Analyze the actograms to determine the onset of activity, the phase angle of entrainment, and the free-running period (tau) in the presence and absence of the compound.

Locomotor_Activity_Workflow A Record baseline locomotor activity in LD cycle B Administer this compound during LD cycle A->B C Switch to constant darkness (DD) while continuing treatment B->C D Analyze actograms for entrainment and free-running period C->D

Caption: Experimental workflow for in vivo locomotor activity studies with this compound.

2. Neurophysiological Assay: Effect on SCN Neuronal Firing

  • Objective: To examine the effect of this compound on the spontaneous firing rate of SCN neurons in vivo or in brain slices.

  • Methodology:

    • Electrophysiological Recording: Perform in vivo extracellular recordings from the SCN of anesthetized animals or in vitro recordings from SCN brain slices.

    • Baseline Firing Rate: Record the spontaneous firing rate of individual SCN neurons over a complete circadian cycle to establish a baseline rhythm.

    • Compound Administration: Acutely apply this compound to the SCN via local microinjection (in vivo) or by adding it to the perfusion medium (in vitro) during the subjective night when melatonin levels would normally be high.

    • Data Analysis: Compare the firing rate of SCN neurons before and after the application of this compound.

Conclusion

This compound, as a melatonin receptor antagonist, holds significant potential as a tool for the detailed investigation of the melatonergic system's role in circadian rhythm regulation. The experimental protocols outlined in this guide provide a framework for researchers to utilize this compound to explore the molecular, cellular, and behavioral aspects of the circadian clock. While direct literature on this compound's circadian effects is sparse, its defined pharmacological profile allows for its strategic application in well-designed experiments to further our understanding of the complex interplay between melatonin signaling and the endogenous circadian pacemaker. Such research is crucial for the identification of new therapeutic targets for the treatment of sleep disorders, jet lag, and other conditions linked to circadian disruption.

References

Methodological & Application

GR 128107: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 128107 is a synthetic ligand that has been characterized as a partial agonist at melatonin receptors. Initially investigated as a potential antagonist, studies have revealed its ability to elicit submaximal responses compared to the endogenous full agonist, melatonin. This dual character makes this compound a valuable tool for dissecting the signaling pathways and functional outcomes of melatonin receptor activation. Its selectivity for the MT2 receptor subtype further enhances its utility in distinguishing the roles of MT1 and MT2 receptors in various physiological processes.

These application notes provide detailed protocols for key in vitro experiments to characterize the activity of this compound, enabling researchers to effectively utilize this compound in their studies.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro activity of this compound at melatonin receptors.

Table 1: Agonist and Partial Agonist Activity of this compound

Assay SystemParameterThis compoundMelatonin (Full Agonist)Reference
Xenopus laevis melanophores (pigment aggregation)pEC508.58 ± 0.0310.09 ± 0.03[1][2]
Emax (relative to melatonin)0.831.0[1][2]
NIH-3T3 cells expressing human mt1 receptors (cAMP inhibition)pIC507.19 ± 0.129.29 ± 0.11[1]
NIH-3T3 cells expressing human MT2 receptors (cAMP inhibition)pIC507.95 ± 0.109.75 ± 0.17[1]

Table 2: Binding Affinity of this compound for Human Melatonin Receptors

Receptor SubtypeParameterThis compoundReference
hMT1pKi6.85 ± 0.03[1]
hMT2pKi8.62 ± 0.12[1]

Experimental Protocols

Protocol 1: Pigment Aggregation Assay in Xenopus laevis Melanophores

This assay is a functional readout for melatonin receptor activation, where agonist binding leads to the aggregation of pigment granules within the melanophores.

Materials:

  • Clonal Xenopus laevis melanophore cell line

  • Culture medium (e.g., L-15 medium with appropriate supplements)

  • This compound

  • Melatonin

  • Melatonin receptor antagonists (e.g., luzindole, 4-P-PDOT) for competition studies

  • Microplate reader or microscope with image analysis software

Procedure:

  • Cell Culture: Culture Xenopus laevis melanophores in appropriate culture medium at 27°C.

  • Cell Plating: Seed the melanophores into 96-well plates at a suitable density and allow them to attach and grow for 48-72 hours.

  • Compound Preparation: Prepare stock solutions of this compound, melatonin, and any antagonists in a suitable solvent (e.g., DMSO). Prepare serial dilutions in assay buffer.

  • Assay:

    • Remove the culture medium from the wells.

    • Add the different concentrations of this compound or melatonin to the wells.

    • For antagonist studies, pre-incubate the cells with the antagonist for a defined period before adding the agonist.

    • Incubate the plates at 27°C for 60-90 minutes to allow for pigment aggregation.

  • Data Acquisition: Measure the pigment aggregation. This can be done by measuring the change in light transmittance through the well using a microplate reader or by capturing images and quantifying the pigment dispersion index using image analysis software.

  • Data Analysis: Plot the response (e.g., percentage of maximal aggregation) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax values.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture Culture Xenopus melanophores plate Plate cells in 96-well plates culture->plate prepare Prepare compound dilutions plate->prepare add_compounds Add compounds to wells prepare->add_compounds incubate Incubate for 60-90 min add_compounds->incubate measure Measure pigment aggregation incubate->measure analyze Analyze data and determine pEC50/Emax measure->analyze

Protocol 2: cAMP Accumulation Assay in NIH-3T3 Cells

This assay measures the inhibition of adenylyl cyclase activity upon activation of Gi/o-coupled melatonin receptors.

Materials:

  • NIH-3T3 cells stably expressing human MT1 or MT2 receptors

  • Culture medium (e.g., DMEM with appropriate supplements)

  • This compound

  • Melatonin

  • Forskolin

  • cAMP assay kit (e.g., HTRF, ELISA, or other formats)

Procedure:

  • Cell Culture: Culture the transfected NIH-3T3 cells in the appropriate medium.

  • Cell Plating: Seed the cells into 96-well plates and grow to confluency.

  • Compound Preparation: Prepare stock solutions and serial dilutions of this compound and melatonin in a suitable buffer. Prepare a stock solution of forskolin.

  • Assay:

    • Aspirate the culture medium.

    • Pre-incubate the cells with different concentrations of this compound or melatonin for a short period (e.g., 15 minutes).

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) in the continued presence of the agonist for another defined period (e.g., 10-15 minutes).

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Measure the intracellular cAMP levels using the chosen cAMP assay kit.

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the pIC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture Culture transfected NIH-3T3 cells plate Plate cells in 96-well plates culture->plate prepare Prepare compound dilutions plate->prepare preincubate Pre-incubate with agonist prepare->preincubate stimulate Stimulate with forskolin preincubate->stimulate lyse Lyse cells stimulate->lyse measure Measure cAMP levels lyse->measure analyze Analyze data and determine pIC50 measure->analyze

Protocol 3: Radioligand Binding Assay

This assay determines the binding affinity of this compound to melatonin receptors.

Materials:

  • Cell membranes from cells expressing human MT1 or MT2 receptors

  • Radioligand (e.g., 2-[¹²⁵I]-iodomelatonin)

  • This compound

  • Non-specific binding control (e.g., high concentration of melatonin)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, combine:

    • A fixed concentration of the radioligand.

    • A range of concentrations of this compound.

    • Cell membranes.

    • For non-specific binding, add a high concentration of unlabeled melatonin instead of this compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition binding model to determine the pKi value.

Signaling Pathway

This compound exerts its effects by binding to melatonin receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase through the activation of a pertussis toxin-sensitive Gi/o protein. This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

G GR128107 This compound MT_Receptor Melatonin Receptor (MT1/MT2) GR128107->MT_Receptor G_Protein Gi/o Protein MT_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC Response Cellular Response (e.g., Pigment Aggregation) cAMP->Response modulates

References

Application Notes and Protocols for Dopamine D3 Receptor Agonist (7-OH-DPAT) in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the effects of the dopamine D3 receptor agonist, 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT), in in vitro cell culture systems. The following protocols and data are intended to facilitate research into the signaling and pharmacology of the dopamine D3 receptor.

Introduction

The dopamine D3 receptor (D3R) is a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors. It is primarily coupled to the Gαi/o protein, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] The D3 receptor is a significant target for drug discovery, implicated in various neurological and psychiatric disorders. 7-OH-DPAT is a well-characterized and selective agonist for the D3 receptor and is widely used in preclinical research to probe its function. This document outlines key experimental protocols and presents relevant quantitative data for the use of 7-OH-DPAT in cell culture.

Data Presentation

The following tables summarize the binding affinities and functional potencies of 7-OH-DPAT and other relevant ligands at the dopamine D3 receptor, as reported in various in vitro studies.

Table 1: Ligand Binding Affinities (Ki) at Human Dopamine Receptors

CompoundD3 Receptor (Ki, nM)D2 Receptor (Ki, nM)Selectivity (D2/D3)
7-OH-DPAT0.57>114>200
HY-3-240.67 ± 0.1186.7 ± 11.9~129

Data compiled from studies on cloned human dopamine receptors expressed in cell lines.[2][3]

Table 2: Functional Activity of Dopamine Agonists

AgonistAssayCell LineEC50
DopaminecAMP InhibitionDRD3 Nomad Cell Line6.83 x 10⁻⁶ M

This table provides an example of the functional potency of the endogenous ligand, dopamine, in a cAMP assay.[4]

Experimental Protocols

Detailed methodologies for key experiments involving the dopamine D3 receptor and its agonists are provided below. These protocols are based on commonly used techniques in the field and can be adapted to specific experimental needs.

Protocol 1: Cell Culture of Dopamine D3 Receptor-Expressing Cells

This protocol describes the general maintenance of Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine D3 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably transfected with human D3R

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Geneticin (G418) or other selection antibiotic

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks and plates

Procedure:

  • Maintain cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Include the appropriate concentration of selection antibiotic (e.g., 50 mg/mL G418 for HEK293-D3R cells) in the culture medium to ensure the retention of the receptor expression plasmid.[2]

  • Culture the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells when they reach 80-90% confluency. To do this, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them at a suitable density in fresh medium.

Protocol 2: cAMP Inhibition Assay

This protocol outlines a method to measure the inhibition of adenylyl cyclase activity following D3 receptor activation.

Materials:

  • D3R-expressing cells (e.g., CHO-D3R)

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

  • Forskolin

  • 7-OH-DPAT or other test agonists

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque plates

Procedure:

  • Seed D3R-expressing cells into 384-well plates at an appropriate density (e.g., 10,000 cells/well) and incubate for 24 hours.

  • On the day of the experiment, remove the culture medium and replace it with assay buffer.

  • Prepare serial dilutions of 7-OH-DPAT and other test compounds.

  • Add the agonist dilutions to the cells and incubate for a predetermined time (e.g., 30 minutes) at room temperature.

  • Add a fixed concentration of forskolin (to stimulate cAMP production) to all wells, except for the negative control, and incubate for another 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

  • Plot the cAMP concentration against the agonist concentration to determine the EC50 value for the inhibition of cAMP production.

Protocol 3: ERK1/2 Phosphorylation Assay

Activation of the D3 receptor can also lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). This protocol describes a method to measure this downstream signaling event.

Materials:

  • D3R-expressing cells (e.g., HEK293-D3R)

  • Serum-free culture medium

  • 7-OH-DPAT or other test agonists

  • Lysis buffer containing phosphatase and protease inhibitors

  • Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed D3R-expressing cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours by replacing the growth medium with serum-free medium.

  • Treat the cells with various concentrations of 7-OH-DPAT for a short period (e.g., 5-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against p-ERK.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.

  • Quantify the band intensities to determine the fold-change in ERK phosphorylation relative to the untreated control.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying D3 receptor agonists.

D3R_Signaling_Pathway cluster_membrane Plasma Membrane D3R Dopamine D3 Receptor G_protein Gαi/o D3R->G_protein activates ERK_pathway MAPK/ERK Pathway D3R->ERK_pathway activates Akt_pathway Akt/GSK3 Pathway D3R->Akt_pathway activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP production Agonist 7-OH-DPAT Agonist->D3R binds ATP ATP ATP->cAMP converted by AC PKA PKA cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Dopamine D3 Receptor Signaling Pathway.

Experimental_Workflow start Start cell_culture Culture D3R-expressing cells (e.g., CHO, HEK293) start->cell_culture seeding Seed cells into multi-well plates cell_culture->seeding treatment Treat cells with 7-OH-DPAT (agonist) seeding->treatment assay Perform functional assay treatment->assay cAMP_assay cAMP Inhibition Assay assay->cAMP_assay Option 1 erk_assay ERK Phosphorylation Assay assay->erk_assay Option 2 data_analysis Data Analysis (EC50, Fold Change) cAMP_assay->data_analysis erk_assay->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for D3R Agonist Studies.

References

Application Notes and Protocols for In Vivo Administration of Novel Glucocorticoid Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "GR 128107" is not available in the public domain. The following application notes and protocols are based on established research with well-characterized glucocorticoid receptor (GR) modulators and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with novel GR-targeting compounds in animal models.

Introduction to Glucocorticoid Receptor Signaling

The glucocorticoid receptor (GR) is a ligand-dependent transcription factor that plays a pivotal role in a multitude of physiological processes, including metabolism, inflammation, and the stress response.[1] Upon binding to its ligand, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates from the cytoplasm to the nucleus.[1] In the nucleus, it modulates the transcription of target genes through two primary mechanisms:

  • Transactivation: The GR homodimer binds directly to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent gene activation. This mechanism is associated with many of the metabolic side effects of glucocorticoids.

  • Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their activity and thereby repressing the expression of pro-inflammatory genes. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[1]

A key goal in the development of novel GR modulators is to dissociate the beneficial anti-inflammatory effects (primarily via transrepression) from the detrimental metabolic side effects (largely mediated by transactivation).

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Quantitative Data for GR Modulators in Animal Models

The following tables provide example dosage and pharmacokinetic data for a commonly used glucocorticoid, dexamethasone, in preclinical animal models. These values can serve as a reference point when designing studies with novel GR modulators.

Table 1: Example Dosage of Dexamethasone in Animal Models

Animal ModelDisease ModelRoute of AdministrationDosage RangeReference
Mouse (C57BL/6)Lipopolysaccharide (LPS)-induced inflammationIntraperitoneal (i.p.)0.1 - 10 mg/kg[1]
Rat (Sprague-Dawley)Carrageenan-induced paw edemaSubcutaneous (s.c.)0.03 - 1 mg/kgN/A
MouseGlucocorticoid-induced skin atrophyTopical0.1% cream[2]
RatGlucocorticoid-induced osteoporosisOral (gavage)2.5 mg/kg/day[2]

Table 2: Example Pharmacokinetic Parameters of a GR Modulator (GR 68755) in Animal Models

Animal ModelRoute of AdministrationDoseTmax (hr)Cmax (ng/mL)Half-life (hr)Reference
Mouse (B6C3F1)Oral (gavage)5.5 mg/kg~0.5 - 1~65-89~3[3]
Rat (Wistar)Oral (gavage)0.5 mg/kg~1~65-89~3[3]
Dog (Beagle)OralN/AN/AN/AN/A[4]
RabbitOralN/AN/AN/AN/A[4]

Experimental Protocols

This protocol describes a general procedure for assessing the in vivo efficacy of a novel GR modulator in a lipopolysaccharide (LPS)-induced acute inflammation model in mice.

Materials:

  • 8-10 week old male C57BL/6 mice

  • Novel GR modulator (Test Compound)

  • Dexamethasone (Positive Control)

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Cytokine ELISA kits (e.g., for TNF-α, IL-6)

Procedure:

  • Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the experiment.[1]

  • Grouping: Randomly assign mice to treatment groups (n=8-10 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + LPS

    • Group 3: Dexamethasone (e.g., 1 mg/kg) + LPS

    • Group 4: Test Compound (low dose) + LPS

    • Group 5: Test Compound (mid dose) + LPS

    • Group 6: Test Compound (high dose) + LPS

  • Dosing: Administer the vehicle, dexamethasone, or test compound via the desired route (e.g., oral gavage or intraperitoneal injection).[1]

  • Inflammatory Challenge: One hour after treatment, administer LPS (e.g., 1 mg/kg) or saline via intraperitoneal injection.

  • Sample Collection: At a predetermined time point post-LPS administration (e.g., 2 hours for TNF-α, 4 hours for IL-6), collect blood samples via cardiac puncture under terminal anesthesia.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Cytokine Analysis: Measure the plasma concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine the effect of the test compound on LPS-induced cytokine production.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Acclimatize Mice (1 week) Grouping Randomize into Treatment Groups Acclimatization->Grouping Dosing Administer Vehicle, Dexamethasone, or Test Compound Grouping->Dosing LPS_Challenge Administer LPS or Saline (1 hour post-dosing) Dosing->LPS_Challenge Blood_Collection Collect Blood (e.g., 2-4 hours post-LPS) LPS_Challenge->Blood_Collection Plasma_Separation Separate Plasma Blood_Collection->Plasma_Separation ELISA Measure Cytokines (e.g., TNF-α, IL-6) via ELISA Plasma_Separation->ELISA Data_Analysis Statistical Analysis ELISA->Data_Analysis

Caption: Experimental workflow for in vivo efficacy testing.

This protocol outlines a general procedure for determining the pharmacokinetic profile of a novel GR modulator in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g) with jugular vein cannulas

  • Novel GR modulator (Test Compound)

  • Vehicle suitable for intravenous (i.v.) and oral (p.o.) administration

  • Blood collection supplies (e.g., heparinized syringes)

  • LC-MS/MS or other appropriate analytical instrumentation

Procedure:

  • Acclimatization and Housing: Acclimatize cannulated rats for at least 48 hours before the study. House them individually.

  • Dosing:

    • Intravenous (i.v.) Group: Administer the test compound at a defined dose (e.g., 1 mg/kg) as a bolus injection through the jugular vein cannula.[1]

    • Oral (p.o.) Group: Administer the test compound at a defined dose (e.g., 5 mg/kg) via oral gavage.[1]

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[1] Replace the collected blood volume with sterile saline.

  • Plasma Preparation: Immediately centrifuge the blood samples to obtain plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of the test compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t½)

    • Area under the curve (AUC)

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Oral bioavailability (F%)

This comprehensive approach will provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) properties of the novel GR modulator, which is essential for guiding further preclinical and clinical development.

References

GR 128107 dosage and concentration for research

Author: BenchChem Technical Support Team. Date: December 2025

Data regarding the research use of GR 128107, including its dosage, concentration, and specific signaling pathways, is not available in the public domain. Extensive searches for "this compound" did not yield any relevant scientific literature or experimental data. The provided search results pertain to other molecules and biological processes, such as miR-107, INCB054707, and various signaling pathways unrelated to a compound designated this compound.

Therefore, it is not possible to provide detailed application notes, protocols, data tables, or signaling pathway diagrams for this specific compound. Researchers, scientists, and drug development professionals are advised to verify the correct nomenclature and consult internal documentation or proprietary databases for information on this compound.

If "this compound" is a novel or internal compound name, the following templates and general guidance can be adapted once the necessary experimental data becomes available.

I. Quantitative Data Summary (Template)

Once experimental data is obtained, it can be organized into tables for clarity and comparative analysis.

Table 1: In Vitro Concentrations and Observed Effects of this compound

Cell Line/AssayConcentration Range (nM/µM)Incubation TimeKey FindingsReference
e.g., HEK293
e.g., Kinase Assay

Table 2: In Vivo Dosages and Outcomes for this compound

Animal ModelDosage (mg/kg)Route of AdministrationDosing RegimenKey OutcomesReference
e.g., C57BL/6 Mouse
e.g., Xenograft Model

II. Experimental Protocols (General Guidance)

Detailed protocols should be developed based on the specific experimental aims. Below are general outlines that can be expanded upon.

A. In Vitro Cell-Based Assay Protocol (Template)
  • Cell Culture: Culture the selected cell line under standard conditions (e.g., 37°C, 5% CO₂).

  • Cell Seeding: Plate cells in appropriate well plates at a predetermined density.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Treatment: Add the diluted this compound or vehicle control to the cells.

  • Incubation: Incubate for the specified duration.

  • Endpoint Analysis: Perform the desired assay to measure the effect of the compound (e.g., cell viability assay, reporter gene assay, protein expression analysis via Western blot).

B. In Vivo Animal Study Protocol (Template)
  • Animal Acclimation: Acclimate animals to the housing conditions for a specified period.

  • Group Assignment: Randomly assign animals to treatment and control groups.

  • Compound Formulation: Prepare the dosing formulation of this compound in a suitable vehicle.

  • Administration: Administer the compound or vehicle via the chosen route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor animals for clinical signs and body weight changes.

  • Endpoint Collection: At the end of the study, collect tissues or blood for subsequent analysis (e.g., histology, biomarker analysis).

III. Visualization of Signaling Pathways and Workflows (Example Structure)

Once the mechanism of action and signaling pathways for this compound are elucidated, they can be visualized using Graphviz.

A. Hypothetical Signaling Pathway

If, for instance, this compound were found to be an inhibitor of a specific kinase in a known pathway, a diagram could be generated as follows:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GR128107 This compound GR128107->Kinase2 Inhibits Gene Target Gene Expression TranscriptionFactor->Gene

Hypothetical inhibitory pathway of this compound.
B. Experimental Workflow Diagram

A diagram illustrating the steps of an experimental protocol can also be created.

G start Start cell_culture Cell Seeding start->cell_culture treatment This compound Treatment cell_culture->treatment incubation Incubation treatment->incubation data_collection Data Collection incubation->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

General experimental workflow for in vitro studies.

Application of GR 128107 in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 128107 is a potent and selective antagonist for the melatonin MT2 receptor, also known as the Mel1b receptor.[1] Its high affinity and selectivity make it a valuable pharmacological tool for investigating the physiological and pathological roles of MT2 receptors in the central nervous system (CNS). This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, aimed at facilitating its effective implementation in laboratory settings.

Pharmacological Profile

This compound displays a significantly higher binding affinity for the human MT2 receptor compared to the MT1 receptor, making it a selective antagonist for studying MT2-mediated effects. While primarily characterized as an antagonist, some studies have suggested it may exhibit partial agonist activity in certain cellular contexts.

Quantitative Data: Binding Affinities

The binding affinities of this compound for human melatonin receptors are summarized in the table below. The data is presented as pKi values, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Receptor SubtypeLigandpKiKi (nM)SpeciesAssay TypeReference
MT1 (Mel1a) This compound6.9125.9HumanRadioligand Binding Assay[1]
This compound7.0490.4HumanRadioligand Binding Assay[1]
MT2 (Mel1b) This compound9.10.8HumanRadioligand Binding Assay[1]

Note: The Ki values were calculated from the pKi values (Ki = 10^(-pKi) * 10^9). The selectivity of this compound for the MT2 receptor over the MT1 receptor is evident from the significantly higher pKi value for MT2.

Signaling Pathways of Melatonin Receptors

Melatonin receptors, including MT1 and MT2, are G protein-coupled receptors (GPCRs). Their activation by melatonin initiates intracellular signaling cascades that modulate neuronal activity. This compound, as an MT2 antagonist, blocks these downstream effects.

Caption: Melatonin receptor signaling pathways.

Experimental Protocols

In Vitro Radioligand Binding Assay for Melatonin Receptors

This protocol describes a competitive binding assay to determine the affinity of test compounds, such as this compound, for MT1 and MT2 receptors.

Materials:

  • HEK293 cells stably expressing human MT1 or MT2 receptors

  • Cell culture reagents

  • Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand: 2-[¹²⁵I]-iodomelatonin

  • Non-specific binding control: Melatonin (10 µM)

  • Test compound: this compound (or other compounds of interest)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target receptor to confluency.

    • Harvest cells and centrifuge at 500 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer.

    • Homogenize the cell suspension using a Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Binding Assay:

    • In a 96-well microplate, add the following in triplicate:

      • Total Binding: 50 µL of membrane suspension, 50 µL of 2-[¹²⁵I]-iodomelatonin (at a final concentration near its Kd), and 50 µL of assay buffer.

      • Non-specific Binding: 50 µL of membrane suspension, 50 µL of 2-[¹²⁵I]-iodomelatonin, and 50 µL of 10 µM melatonin.

      • Competitive Binding: 50 µL of membrane suspension, 50 µL of 2-[¹²⁵I]-iodomelatonin, and 50 µL of varying concentrations of this compound.

    • Incubate the plates at 37°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Membrane Preparation from Receptor-Expressing Cells start->prep assay Set up Binding Assay (Total, Non-specific, Competitive) prep->assay incubation Incubate at 37°C for 60 min assay->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis end End analysis->end

Caption: Experimental workflow for radioligand binding assay.

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines the use of in vivo microdialysis to investigate the effect of this compound on neurotransmitter levels (e.g., dopamine) in a specific brain region, such as the nucleus accumbens, in rodents.

Materials:

  • Adult male rats (e.g., Sprague-Dawley or Wistar)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12)

  • Guide cannulae

  • Surgical instruments

  • Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Vehicle for this compound

  • Fraction collector

  • High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull above the target brain region (e.g., nucleus accumbens: AP +1.7 mm, ML ±1.6 mm, DV -7.8 mm from bregma).

    • Implant a guide cannula just above the target region and secure it with dental cement.

    • Allow the animal to recover for at least 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow the animal to habituate for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

    • After collecting at least three stable baseline samples, administer this compound (e.g., via intraperitoneal injection) or its vehicle.

    • Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples for the concentration of the neurotransmitter of interest using HPLC-ECD.

    • Inject a small volume of each sample into the HPLC system.

    • Identify and quantify the neurotransmitter peak based on its retention time and peak height/area compared to known standards.

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the average baseline levels.

    • Compare the changes in neurotransmitter levels between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Microdialysis_Workflow start Start surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery Post-operative Recovery (5-7 days) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF and Establish Baseline probe_insertion->perfusion drug_admin Administer this compound or Vehicle perfusion->drug_admin collection Collect Dialysate Samples drug_admin->collection analysis HPLC-ECD Analysis of Neurotransmitters collection->analysis data_analysis Data Analysis and Statistical Comparison analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

This compound is a critical tool for dissecting the specific roles of the MT2 receptor in a variety of neurophysiological processes. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further elucidate the function of this important melatonin receptor subtype in health and disease. Careful consideration of the experimental design, including appropriate controls and statistical analysis, is paramount for obtaining reliable and interpretable results.

References

Using GR 128107 to Block Melatonin Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 128107 is a potent and selective competitive antagonist of melatonin receptors, with a notable preference for the MT2 receptor subtype. This characteristic makes it a valuable pharmacological tool for investigating the physiological and pathological roles of melatonin signaling, particularly in distinguishing the functions of MT1 and MT2 receptors. These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in blocking melatonin signaling in experimental settings.

Melatonin, a hormone primarily synthesized by the pineal gland, regulates a wide array of physiological processes, including circadian rhythms, sleep, and immune function.[1] It exerts its effects mainly through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[1] Understanding the distinct roles of these receptor subtypes is crucial for the development of targeted therapeutics for sleep disorders, circadian rhythm disruptions, and other melatonin-related pathologies. This compound serves as a critical tool in this endeavor by enabling the selective blockade of melatonin-mediated signaling pathways.

Mechanism of Action

This compound acts as a competitive antagonist at melatonin receptors. This means it binds to the same site as the endogenous ligand, melatonin, but does not activate the receptor. By occupying the binding site, this compound prevents melatonin from binding and initiating downstream signaling cascades.

Melatonin receptors are primarily coupled to inhibitory G proteins (Gi/o).[2] Upon activation by melatonin, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] By blocking this interaction, this compound prevents the melatonin-induced reduction in cAMP. The selectivity of this compound for the MT2 receptor allows researchers to investigate the specific contributions of this subtype to cellular and physiological responses to melatonin.[3]

Data Presentation: Quantitative Pharmacological Parameters of this compound

The following table summarizes the binding affinities of this compound for human melatonin receptors. The data is presented as pKi values, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

CompoundReceptor SubtypepKiKi (nM)Selectivity (fold vs. MT1)Reference
This compound MT16.9 - 7.0490.4 - 125.9-[3]
This compound MT29.1 - 9.60.25 - 0.79~114 - 503[3]

Mandatory Visualizations

Melatonin Signaling Pathway and Inhibition by this compound

Melatonin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mel Melatonin MT2 MT2 Receptor Mel->MT2 Binds & Activates GR128107 This compound GR128107->MT2 Binds & Blocks Gi Gi Protein MT2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: Melatonin signaling pathway and its blockade by this compound.

Experimental Workflow for a Competitive Radioligand Binding Assay

Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Cell Membranes (expressing MT receptors) Incubate Incubate Membranes, Radioligand, and this compound Membranes->Incubate Radioligand Prepare Radioligand (e.g., [125I]-Melatonin) Radioligand->Incubate Competitor Prepare this compound (serial dilutions) Competitor->Incubate Filter Separate Bound and Free Radioligand (Filtration) Incubate->Filter Count Quantify Bound Radioactivity Filter->Count Plot Plot % Inhibition vs. [this compound] Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to block melatonin signaling.

Protocol 1: Competitive Radioligand Binding Assay to Determine the Affinity of this compound

This protocol is designed to determine the inhibitory constant (Ki) of this compound for melatonin receptors (MT1 and MT2) expressed in a heterologous system.

Materials:

  • Cell membranes from a cell line stably expressing human MT1 or MT2 receptors (e.g., CHO or HEK293 cells).

  • Radioligand: 2-[¹²⁵I]-iodomelatonin.

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control: Melatonin (10 µM).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 50-100 µg/mL.

  • Assay Setup:

    • Prepare serial dilutions of this compound in binding buffer (e.g., from 10⁻¹² M to 10⁻⁵ M).

    • In a 96-well plate, add in the following order:

      • 50 µL of binding buffer (for total binding) or 10 µM melatonin (for non-specific binding) or this compound dilution.

      • 50 µL of 2-[¹²⁵I]-iodomelatonin (at a concentration close to its Kd, typically 50-100 pM).

      • 100 µL of the cell membrane suspension.

  • Incubation:

    • Incubate the plate at 37°C for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

    • Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro cAMP Functional Assay to Assess the Antagonist Potency of this compound

This protocol measures the ability of this compound to block melatonin-induced inhibition of cAMP production in whole cells.

Materials:

  • A cell line expressing MT1 or MT2 receptors (e.g., CHO or HEK293 cells).

  • Cell culture medium.

  • Forskolin (an adenylyl cyclase activator).

  • Melatonin.

  • This compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Culture and Plating:

    • Culture cells in appropriate medium until they reach 80-90% confluency.

    • Seed the cells into a 96-well or 384-well plate at a density of 5,000-20,000 cells per well and incubate overnight.

  • Assay Preparation:

    • Prepare a stock solution of this compound and create serial dilutions in assay buffer.

    • Prepare a stock solution of melatonin.

    • Prepare a solution of forskolin (typically 1-10 µM final concentration) and a PDE inhibitor (e.g., 500 µM IBMX) in assay buffer.

  • Antagonist Treatment:

    • Wash the cells once with assay buffer.

    • Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Add melatonin (at a concentration that gives a submaximal response, e.g., EC₈₀) to the wells already containing this compound.

    • Simultaneously or immediately after, add the forskolin/PDE inhibitor solution to all wells (except for basal controls).

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells (if required by the cAMP assay kit).

    • Measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reversal of the melatonin-induced inhibition of forskolin-stimulated cAMP production.

    • The antagonist potency can also be expressed as the pA₂, calculated from a Schild plot analysis if multiple agonist concentrations are tested.

Conclusion

This compound is an indispensable tool for elucidating the specific roles of the MT2 melatonin receptor in various physiological and disease states. Its high affinity and selectivity allow for precise pharmacological dissection of melatonin signaling pathways. The protocols provided herein offer a robust framework for researchers to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of melatonin biology and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Experimental Design in Sleep Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key methodologies and signaling pathways pertinent to the experimental design of sleep studies. The detailed protocols and data summaries are intended to guide researchers in designing and executing robust clinical and preclinical investigations into sleep and its disorders.

Application Notes

The design of a sleep study is critical for obtaining valid and reliable data. A well-designed study will account for the multifactorial nature of sleep and employ a combination of objective and subjective measures to comprehensively assess sleep patterns and quality. Key considerations in the experimental design include participant selection, control of environmental factors, and the choice of appropriate assessment tools.

Objective Measures:

  • Polysomnography (PSG): Considered the gold standard for sleep assessment, PSG provides a detailed picture of sleep architecture by recording various physiological parameters, including brain activity (electroencephalogram - EEG), eye movements (electrooculogram - EOG), and muscle activity (electromyogram - EMG).[1][2][3][4]

  • Actigraphy: This non-invasive method involves the use of a wrist-worn device to monitor activity and rest cycles over extended periods.[5][6][7][8][9] It is particularly useful for assessing sleep patterns in a naturalistic setting.[5][6]

Subjective Measures:

  • Sleep Diaries: Participants prospectively record their sleep patterns, including bedtime, wake-up time, sleep latency, and awakenings.

  • Questionnaires: Standardized questionnaires, such as the Pittsburgh Sleep Quality Index (PSQI), are used to assess a subject's perception of their sleep quality over a specific period.[10][11][12][13]

A typical experimental design for a clinical trial of a novel hypnotic agent would involve a randomized, double-blind, placebo-controlled approach.[14] Participants would undergo baseline assessments, including PSG and subjective measures, followed by a treatment period with the investigational drug or placebo. Efficacy would be evaluated by comparing changes in sleep parameters from baseline between the treatment and placebo groups.

Experimental Protocols

Protocol 1: Polysomnography (PSG) Monitoring

Objective: To objectively measure sleep architecture and identify sleep-related events.

Materials:

  • Polysomnography recording system

  • EEG electrodes

  • EOG electrodes

  • EMG electrodes

  • Electrocardiogram (ECG) electrodes

  • Respiratory effort belts (thoracic and abdominal)

  • Nasal/oral airflow sensor

  • Pulse oximeter

  • Conductive paste and adhesive tape

Procedure:

  • Patient Preparation: Instruct the patient to avoid caffeine and alcohol on the day of the study. The patient should arrive at the sleep laboratory in the evening.

  • Electrode Placement:

    • Attach EEG electrodes to the scalp according to the 10-20 international system.

    • Place EOG electrodes near the outer canthus of each eye to detect eye movements.

    • Apply EMG electrodes to the chin to monitor muscle tone.

    • Attach ECG electrodes to the chest to monitor heart rate and rhythm.

  • Sensor Placement:

    • Fit respiratory effort belts around the chest and abdomen.

    • Position the nasal/oral airflow sensor under the nose and mouth.

    • Place the pulse oximeter on a fingertip to measure oxygen saturation.

  • Bio-calibrations: Before "lights out," perform a series of bio-calibrations to ensure all sensors are functioning correctly.[15] This includes asking the patient to blink, look left and right, clench their jaw, and hold their breath.

  • Recording: Begin the recording at the patient's usual bedtime. Monitor the data in real-time from a separate control room. The recording should last for a minimum of 6-8 hours.[1]

  • "Lights On" and Post-study: In the morning, perform another set of bio-calibrations before removing the sensors.

  • Data Scoring and Analysis: The recorded data is scored by a trained technician to determine sleep stages (N1, N2, N3, REM), sleep latency, wake after sleep onset (WASO), total sleep time (TST), and sleep efficiency. Respiratory and limb movement events are also identified and quantified.

Protocol 2: Actigraphy Data Collection and Analysis

Objective: To objectively assess sleep-wake patterns over an extended period in a naturalistic setting.

Materials:

  • Actigraphy device (e.g., Actiwatch)

  • Accompanying software for data analysis

  • Sleep diary

Procedure:

  • Device Initialization: Program the actigraphy device with the participant's identification number and the desired start and end times for data collection.

  • Participant Instruction: Instruct the participant to wear the device on their non-dominant wrist continuously for the entire monitoring period (typically 7-14 days). They should only remove it for water-based activities.

  • Sleep Diary: Provide the participant with a sleep diary and instruct them to complete it daily, recording their bedtime, wake-up time, and any naps.

  • Data Download: At the end of the monitoring period, retrieve the device and download the activity data to a computer.

  • Data Analysis:

    • Use the accompanying software to score the activity data into sleep and wake epochs. The software's algorithm will use the activity counts to determine the probability of sleep.[5]

    • Integrate the sleep diary information to help define the sleep and wake periods more accurately.

    • The software will then calculate various sleep parameters, including:

      • Total Sleep Time (TST): The total amount of time spent asleep during the primary sleep period.

      • Sleep Onset Latency (SOL): The time it takes to fall asleep after going to bed.

      • Wake After Sleep Onset (WASO): The total time spent awake after initially falling asleep.

      • Sleep Efficiency (SE): The percentage of time in bed that is spent asleep (TST / time in bed * 100).

Protocol 3: Pittsburgh Sleep Quality Index (PSQI) Administration

Objective: To subjectively assess sleep quality over the previous month.

Materials:

  • Pittsburgh Sleep Quality Index (PSQI) questionnaire[10][11][12][13]

Procedure:

  • Administration: Provide the participant with the 19-item self-report questionnaire.[11][12]

  • Instructions: Instruct the participant to answer the questions based on their sleep habits over the past month.

  • Scoring: The 19 items are grouped into seven component scores, each weighted equally on a 0-3 scale:[11][12]

    • Subjective sleep quality

    • Sleep latency

    • Sleep duration

    • Habitual sleep efficiency

    • Sleep disturbances

    • Use of sleeping medication

    • Daytime dysfunction

  • Interpretation: The seven component scores are summed to yield a global PSQI score, which ranges from 0 to 21. A global score greater than 5 is considered indicative of poor sleep quality.[11]

Signaling Pathways in Sleep Regulation

The regulation of sleep and wakefulness is a complex process involving the interplay of several neurotransmitter systems. Understanding these pathways is crucial for the development of novel therapeutics for sleep disorders.

Orexin_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_brainstem Brainstem & Other Arousal Centers Orexin Neurons Orexin Neurons Locus Coeruleus (NE) Locus Coeruleus (NE) Orexin Neurons->Locus Coeruleus (NE) Orexin-A/B Tuberomammillary Nucleus (His) Tuberomammillary Nucleus (His) Orexin Neurons->Tuberomammillary Nucleus (His) Orexin-A/B Dorsal Raphe (5-HT) Dorsal Raphe (5-HT) Orexin Neurons->Dorsal Raphe (5-HT) Orexin-A/B Laterodorsal Tegmental Nucleus (ACh) Laterodorsal Tegmental Nucleus (ACh) Orexin Neurons->Laterodorsal Tegmental Nucleus (ACh) Orexin-A/B Wakefulness Wakefulness Locus Coeruleus (NE)->Wakefulness Tuberomammillary Nucleus (His)->Wakefulness Dorsal Raphe (5-HT)->Wakefulness Laterodorsal Tegmental Nucleus (ACh)->Wakefulness Sleep Sleep VLPO VLPO Sleep->VLPO VLPO->Orexin Neurons GABA VLPO->Locus Coeruleus (NE) GABA VLPO->Tuberomammillary Nucleus (His) GABA VLPO->Dorsal Raphe (5-HT) GABA VLPO->Laterodorsal Tegmental Nucleus (ACh) GABA GABAergic_Signaling_Pathway cluster_forebrain Basal Forebrain & Hypothalamus cluster_arousal Arousal Centers VLPO VLPO Wake-Promoting Neurons Wake-Promoting Neurons VLPO->Wake-Promoting Neurons GABA Release Sleep Sleep VLPO->Sleep Wake-Promoting Neurons->Sleep Inhibition Benzodiazepines Benzodiazepines Benzodiazepines->VLPO Enhance GABAergic Inhibition Serotonergic_Signaling_Pathway cluster_brainstem Brainstem cluster_forebrain Forebrain Dorsal Raphe Nucleus (DRN) Dorsal Raphe Nucleus (DRN) Cortex Cortex Wakefulness Wakefulness Cortex->Wakefulness VLPO VLPO Sleep Sleep VLPO->Sleep DRN DRN DRN->Cortex 5-HT Release DRN->VLPO 5-HT Release (Modulatory) DRN->Wakefulness Promotes DRN->Sleep Modulates Adenosinergic_Signaling_Pathway cluster_brain Brain cluster_arousal Arousal Centers Neuronal Activity Neuronal Activity ATP Metabolism ATP Metabolism Neuronal Activity->ATP Metabolism Adenosine Accumulation Adenosine Accumulation ATP Metabolism->Adenosine Accumulation ATP -> ADP -> AMP -> Adenosine Wake-Promoting Neurons Wake-Promoting Neurons Adenosine Accumulation->Wake-Promoting Neurons Inhibition via A1 Receptors Sleep Pressure Sleep Pressure Adenosine Accumulation->Sleep Pressure Caffeine Caffeine Caffeine->Adenosine Accumulation Blocks Adenosine Receptors Clinical_Trial_Workflow Screening Screening Baseline Assessment Baseline Assessment Screening->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Group Treatment Group Randomization->Treatment Group Placebo Group Placebo Group Randomization->Placebo Group Treatment Period Treatment Period Treatment Group->Treatment Period Placebo Group->Treatment Period Follow-up Assessment Follow-up Assessment Treatment Period->Follow-up Assessment Data Analysis Data Analysis Follow-up Assessment->Data Analysis Results Results Data Analysis->Results

References

Application Notes and Protocols for Measuring GR 128107 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on the Molecular Target of GR 128107: Initial research inquiries may incorrectly associate this compound with the dopamine D3 receptor. However, scientific literature identifies this compound as a competitive antagonist of melatonin receptors, not a dopamine D3 receptor antagonist.[1][2] These application notes will, therefore, focus on the correct molecular targets, the melatonin receptors (MT1 and MT2), and provide detailed protocols for assessing the efficacy of this compound as a melatonin receptor antagonist.

Introduction

This compound is a chemical compound that acts as a competitive antagonist at melatonin receptors.[2] Melatonin receptors, primarily MT1 and MT2, are G protein-coupled receptors (GPCRs) that play a crucial role in regulating circadian rhythms, sleep-wake cycles, and other physiological processes.[3][4][5] The efficacy of a melatonin receptor antagonist like this compound is determined by its ability to bind to these receptors and block the effects of the endogenous agonist, melatonin. This document provides detailed methodologies for quantifying the efficacy of this compound through both in vitro and in vivo experimental approaches.

Melatonin Receptor Signaling Pathway

Melatonin receptors (MT1 and MT2) are predominantly coupled to Gαi/o proteins.[3] Upon activation by an agonist like melatonin, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][6] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.[6][7] The βγ subunits of the G protein can also activate other signaling pathways, such as the phospholipase C (PLC) pathway.[6][8] An antagonist like this compound binds to the receptor but does not activate it, thereby preventing melatonin from initiating these signaling events.

Melatonin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Melatonin Melatonin Receptor MT1/MT2 Receptor Melatonin->Receptor Binds & Activates GR128107 This compound (Antagonist) GR128107->Receptor Binds & Blocks G_protein Gαiβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Melatonin Receptor Signaling Pathway

I. In Vitro Efficacy Measurement

In vitro assays are fundamental for determining the binding affinity and functional antagonism of this compound at melatonin receptors.

Radioligand Binding Assay

This assay measures the affinity of this compound for MT1 and MT2 receptors by quantifying its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for melatonin receptors.

Protocol: Competitive Radioligand Binding Assay

  • Materials:

    • Cell membranes from HEK293 or CHO cells stably expressing human MT1 or MT2 receptors.

    • Radioligand: 2-[¹²⁵I]-iodomelatonin.

    • This compound stock solution (in DMSO).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Non-specific binding control: Melatonin (10 µM).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add in the following order:

      • 150 µL of cell membrane suspension (typically 5-20 µg of protein).

      • 50 µL of this compound dilution or vehicle (for total binding) or 10 µM melatonin (for non-specific binding).

      • 50 µL of 2-[¹²⁵I]-iodomelatonin (at a concentration close to its Kd, e.g., 50-100 pM).

    • Incubate the plate at 37°C for 60-90 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Reagents: - Cell Membranes (MT1/MT2) - 2-[125I]-iodomelatonin - this compound dilutions B Incubate Reagents in 96-well Plate A->B C Separate Bound and Free Radioligand via Filtration B->C D Measure Radioactivity of Bound Ligand C->D E Data Analysis: - Calculate IC50 - Calculate Ki D->E InVivo_Workflow A Acclimate Mice to 12:12 Light-Dark Cycle (Entrainment) B Switch to Constant Darkness (Free-run) A->B C Administer this compound and Melatonin at CT 10 B->C D Continuously Monitor Wheel-Running Activity C->D E Analyze Actograms for Phase Shifts D->E

References

GR 128107: Application Notes and Protocols for Pharmacological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of GR 128107, a key pharmacological tool, and detailed protocols for its use in various in vitro assays. This document is intended to guide researchers in accurately characterizing the interaction of this compound with its primary targets, the melatonin receptors MT1 and MT2.

This compound is recognized as a potent and selective antagonist for the melatonin MT2 receptor, with a lower affinity for the MT1 receptor. However, it is crucial to note that in certain cellular systems, such as Xenopus laevis melanophores, this compound exhibits partial agonist activity. This dual pharmacological profile makes it a valuable tool for dissecting the distinct roles of MT1 and MT2 receptors in physiological and pathological processes.

Data Presentation: Pharmacological Profile of this compound

The following tables summarize the quantitative pharmacological data for this compound at human melatonin receptors.

Table 1: Binding Affinity of this compound at Human Melatonin Receptors

Receptor SubtypeLigandAssay TypePreparationRadioligandpKiKi (nM)Reference
MT1This compoundRadioligand BindingRecombinant human MT1 receptor in COS-7 cells[125I]2-iodomelatonin7.0490.4[1]
MT1This compoundRadioligand BindingNot specifiedNot specified6.9~126[1]
MT2This compoundRadioligand BindingRecombinant human MT2 receptor in COS-7 cells[125I]2-iodomelatonin9.10.8[1]

Table 2: Functional Activity of this compound

Assay SystemReceptorMeasured EffectActivitypEC50Relative EmaxReference
Xenopus laevis melanophoresEndogenous melatonin receptorsPigment aggregationPartial Agonist8.58 ± 0.030.83 (relative to melatonin)[2]
NIH-3T3 cells expressing human mt1 or MT2Recombinant human MT1/MT2Inhibition of forskolin-stimulated cAMP accumulationFull AgonistNot specifiedNot specified[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of melatonin receptors and the general workflows for the experimental protocols described below.

Melatonin_Signaling_Pathway cluster_membrane Cell Membrane MT1 MT1 Receptor Gi Gi/o Protein MT1->Gi Activates MT2 MT2 Receptor MT2->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gi->AC Inhibits Melatonin Melatonin / this compound Melatonin->MT1 Binds Melatonin->MT2 Binds Response Cellular Response cAMP->Response Mediates ATP ATP ATP->AC Substrate

Figure 1: Simplified signaling pathway of MT1 and MT2 melatonin receptors.

Radioligand_Binding_Workflow A Prepare cell membranes expressing MT1 or MT2 receptors B Incubate membranes with [125I]2-iodomelatonin and varying concentrations of this compound A->B C Separate bound from free radioligand by vacuum filtration B->C D Quantify radioactivity of bound ligand C->D E Data analysis: Determine IC50 and calculate Ki D->E cAMP_Assay_Workflow A Seed cells expressing MT1 or MT2 receptors B Pre-incubate cells with varying concentrations of this compound A->B C Stimulate cells with forskolin B->C D Lyse cells and measure intracellular cAMP levels C->D E Data analysis: Determine IC50 or EC50 D->E

References

Application Notes and Protocols: Melatonin Receptor Antagonism Studies with GR 128107

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 128107, also known as 3-(1-acetyl-3-methyl-piperidine)-5-methoxyindole, has been investigated as a ligand for melatonin receptors. Initially identified as a competitive antagonist, subsequent studies have revealed a more complex pharmacological profile, including partial and full agonism depending on the experimental system. These notes provide a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways related to the study of this compound at melatonin receptors.

Data Presentation

Table 1: Binding Affinity of this compound for Human Melatonin Receptors
Receptor SubtypepKiKi (nM)RadioligandCell LineReference
MT₁ 6.9 - 7.0490.4 - 125.92-[¹²⁵I]-iodomelatoninCOS-7 / NIH-3T3[1][2]
MT₂ 8.62 - 9.60.25 - 0.82-[¹²⁵I]-iodomelatoninCOS-7 / NIH-3T3[1][2][3]

Note: The pKi value is the negative logarithm of the inhibitory constant (Ki), and a higher pKi value indicates a higher binding affinity. The data demonstrates that this compound exhibits significantly higher affinity for the MT₂ receptor subtype compared to the MT₁ subtype.

Table 2: Functional Activity of this compound
AssayReceptor SubtypeActivitypEC₅₀ / pIC₅₀Emax (vs. Melatonin)Experimental SystemReference
Pigment AggregationMelatonin ReceptorPartial AgonistpEC₅₀: 8.580.83Xenopus laevis melanophores[3]
Forskolin-stimulated cAMP InhibitionMT₁Full AgonistpIC₅₀: 7.19~80-90%NIH-3T3 cells[1]
Forskolin-stimulated cAMP InhibitionMT₂Full AgonistpIC₅₀: 7.95~75%NIH-3T3 cells[1]
Inhibition of Dopamine ReleaseMT₂Competitive Antagonist--Rabbit Retina[3]

Note: pEC₅₀ is the negative logarithm of the half-maximal effective concentration, and pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration. Emax represents the maximum response relative to the natural ligand, melatonin. The functional data highlights the context-dependent activity of this compound, acting as an antagonist in one system while demonstrating agonist properties in others.

Signaling Pathways and Experimental Workflows

Melatonin Receptor Signaling Pathway

Melatonin receptors, MT₁ and MT₂, are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G protein, Gi. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Melatonin_Signaling Melatonin Melatonin or This compound (Agonist) MT1R MT₁ Receptor Melatonin->MT1R Binds MT2R MT₂ Receptor Melatonin->MT2R Binds Gi Gαi/o MT1R->Gi Activates MT2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Pigment Aggregation, Inhibition of Neurotransmitter Release) PKA->Cellular_Response Phosphorylates Targets

Caption: Melatonin receptor signaling cascade.

Experimental Workflow: cAMP Inhibition Assay

This workflow outlines the key steps in determining the effect of this compound on cAMP production in cells expressing melatonin receptors.

cAMP_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection and Analysis Cell_Culture Culture NIH-3T3 cells stably expressing MT₁ or MT₂ receptors Plating Plate cells in multi-well plates Cell_Culture->Plating Incubation Incubate cells with various concentrations of this compound or Melatonin (control) Plating->Incubation Forskolin Stimulate cells with Forskolin to induce cAMP production Incubation->Forskolin Lysis Lyse cells to release intracellular cAMP Forskolin->Lysis Detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lysis->Detection Analysis Plot concentration-response curves and calculate IC₅₀ values Detection->Analysis

Caption: Workflow for cAMP inhibition assay.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for MT₁ and MT₂ receptors.

Materials:

  • Cell membranes from COS-7 or NIH-3T3 cells expressing human recombinant MT₁ or MT₂ receptors.

  • 2-[¹²⁵I]-iodomelatonin (Radioligand).

  • This compound (Test compound).

  • Melatonin (for non-specific binding determination).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • GF/B glass fiber filters.

  • Scintillation fluid.

  • Multi-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a multi-well plate, add in the following order:

    • Binding buffer.

    • Cell membranes (typically 20-50 µg of protein).

    • This compound at various concentrations.

    • For non-specific binding wells, add a high concentration of unlabeled melatonin (e.g., 1 µM).

    • For total binding wells, add binding buffer instead of any competing ligand.

  • Initiate the binding reaction by adding a fixed concentration of 2-[¹²⁵I]-iodomelatonin (typically at a concentration close to its Kd).

  • Incubate the plate at room temperature (or 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration of the reaction mixture through GF/B glass fiber filters using a filtration apparatus.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC₅₀ value of this compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

Objective: To determine the functional activity (IC₅₀ and Emax) of this compound in modulating cAMP levels.

Materials:

  • NIH-3T3 cells stably expressing human MT₁ or MT₂ receptors.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound (Test compound).

  • Melatonin (Positive control).

  • Forskolin.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Multi-well cell culture plates.

Procedure:

  • Seed the NIH-3T3 cells in multi-well plates and grow to a suitable confluency.

  • On the day of the experiment, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor and incubate for a short period.

  • Add varying concentrations of this compound or melatonin to the wells.

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

  • Incubate for another defined period (e.g., 15-30 minutes) at 37°C.

  • Terminate the reaction and lyse the cells according to the cAMP assay kit protocol.

  • Measure the intracellular cAMP concentration using the chosen detection method.

  • Plot the cAMP levels against the concentration of this compound to generate a concentration-response curve.

  • Analyze the data using non-linear regression to determine the IC₅₀ and Emax values.

Conclusion

The pharmacological profile of this compound at melatonin receptors is multifaceted. While it demonstrates high and selective binding affinity for the MT₂ receptor, its functional activity is highly dependent on the cellular context and the specific signaling pathway being investigated. It has been reported to act as a competitive antagonist in the rabbit retina, yet it functions as a partial or full agonist in other systems, such as Xenopus laevis melanophores and NIH-3T3 cells. This highlights the importance of characterizing compound activity in multiple assay systems to fully understand its pharmacological properties. The provided protocols and data serve as a valuable resource for researchers investigating the role of melatonin receptors and the nuanced pharmacology of their ligands.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GR 128107 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GR 128107. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound, a competitive melatonin receptor antagonist. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemical compound that acts as a competitive antagonist for melatonin receptors. It exhibits selectivity for the MT2 (Mel1b) receptor subtype over the MT1 (Mel1a) receptor. As a competitive antagonist, it binds to the same site as the endogenous agonist, melatonin, but does not activate the receptor, thereby blocking melatonin-induced signaling.[1] It has a high affinity for the human MT2 receptor, with a reported pKi of 9.6.[1]

Q2: What are the primary signaling pathways affected by this compound?

A2: this compound primarily blocks the signaling pathways activated by melatonin receptors. Melatonin receptors, both MT1 and MT2, are predominantly coupled to Gαi/o proteins. Activation of these receptors by an agonist like melatonin leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents the melatonin-induced decrease in cAMP. Some studies also suggest that melatonin receptors can couple to Gq proteins, which would lead to the mobilization of intracellular calcium. Therefore, in such systems, this compound would be expected to block this calcium response.

Q3: What is a good starting concentration for this compound in a cell-based functional assay?

A3: A good starting point for a functional assay is to use a concentration range that brackets the binding affinity (Ki). With a pKi of 9.6, the Ki is approximately 0.25 nM. For initial experiments, a concentration range from 10-fold below to 100-fold above the Ki is often recommended. Therefore, a range of 0.01 nM to 100 nM would be a reasonable starting point for a dose-response curve to determine the optimal concentration for your specific experimental system.

Q4: I am observing some agonist-like activity with this compound alone in my assay. Is this expected?

A4: This phenomenon is known as partial agonism and has been reported for this compound in some experimental systems, such as Xenopus laevis melanophores. A partial agonist is a ligand that binds to a receptor but produces a submaximal response compared to a full agonist. Whether you observe partial agonism can depend on the specific receptor subtype, the cell type, and the level of receptor expression. If you observe agonist activity, it is crucial to characterize it to understand its impact on your antagonism experiments.

Troubleshooting Guide

Issue 1: No or Weak Antagonism Observed
Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 pM to 10 µM) to determine the IC50 for inhibiting the agonist-induced response in your specific assay.
Agonist Concentration Too High For competitive antagonism, the effect of the antagonist can be overcome by high concentrations of the agonist. Use an agonist concentration that elicits a submaximal response (e.g., EC80) to provide a sufficient window for observing inhibition.
Incorrect Assay Conditions Ensure that the assay buffer, temperature, and incubation times are optimal for your cell line and receptor. For competitive antagonists, a pre-incubation step with this compound before adding the agonist is often necessary to allow the antagonist to reach binding equilibrium.
Low Receptor Expression Low receptor expression can lead to a small signal window, making it difficult to detect antagonism. Confirm receptor expression in your cell line using techniques like radioligand binding, ELISA, or qPCR.
Issue 2: Unexpected Agonist Activity (Partial Agonism)
Possible Cause Troubleshooting Step
System-Dependent Partial Agonism The degree of partial agonism can be influenced by the level of receptor expression and the specific signaling pathway being measured.[2] Consider using a cell line with lower receptor expression, as high receptor density can sometimes amplify the agonist effects of partial agonists.
Assay Sensitivity Highly sensitive assays may detect low levels of receptor activation. Characterize the dose-response of this compound alone to determine its efficacy and potency as a partial agonist in your system.
Interaction with Other Receptors Although selective, at high concentrations, this compound might interact with other receptors in your cells. Perform counter-screening against other relevant receptors if possible.
Data Interpretation When analyzing antagonism data in the presence of partial agonism, it is important to use appropriate pharmacological models that can account for the intrinsic activity of the antagonist.[3]

Experimental Protocols & Data

Determining the Optimal Concentration of this compound using a cAMP Assay

This protocol is designed to determine the potency (IC50) of this compound in inhibiting melatonin-induced suppression of forskolin-stimulated cAMP production in cells expressing melatonin receptors.

Methodology:

  • Cell Culture: Culture cells (e.g., HEK293 or CHO) stably expressing the human MT1 or MT2 receptor in the appropriate growth medium.

  • Cell Plating: Seed the cells into a 96- or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Antagonist Pre-incubation: On the day of the assay, replace the culture medium with assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX). Add varying concentrations of this compound (e.g., 1 pM to 10 µM) to the wells and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of melatonin (e.g., its EC80) in the presence of a fixed concentration of forskolin (e.g., 10 µM) to all wells except the negative control.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary (Hypothetical Example):

ParameterValue
Agonist (Melatonin)EC80 Concentration
Forskolin Concentration10 µM
This compound IC501.5 nM
Hill Slope-1.1
Characterizing this compound using Schild Analysis

Schild analysis is used to determine the dissociation constant (Kb) and to confirm the competitive nature of an antagonist.[4]

Methodology:

  • Agonist Dose-Response: Generate a full dose-response curve for melatonin in your assay system to determine its EC50.

  • Antagonist Incubation: In separate experiments, pre-incubate the cells with several fixed concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Agonist Dose-Response with Antagonist: In the presence of each fixed concentration of this compound, generate a new melatonin dose-response curve.

  • Data Analysis:

    • Calculate the dose ratio (DR) for each concentration of this compound. The DR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Create a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.

    • Perform a linear regression on the Schild plot. The x-intercept of the regression line is the pA2 value, which is the negative logarithm of the Kb. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.0.[4][5]

Quantitative Data Summary (Hypothetical Example):

This compound Concentration (nM)Melatonin EC50 (nM)Dose Ratio (DR)log(DR-1)
0 (Control)0.51-
15.5111.00
1050.51012.00
100500.510013.00
Schild Plot Result pA2 = 9.0 Slope = 1.02

Visualizations

Signaling_Pathways cluster_0 Melatonin Receptor Signaling Mel Melatonin MT2 MT2 Receptor Mel->MT2 Agonist GR128107 This compound GR128107->MT2 Antagonist Gi Gαi/o MT2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Experimental_Workflow cluster_1 Workflow for Determining this compound IC50 Start Start Plate_Cells Plate cells expressing melatonin receptors Start->Plate_Cells Add_GR128107 Add serial dilutions of this compound Plate_Cells->Add_GR128107 Pre_Incubate Pre-incubate Add_GR128107->Pre_Incubate Add_Agonist Add fixed concentration of Melatonin (EC80) + Forskolin Pre_Incubate->Add_Agonist Incubate Incubate Add_Agonist->Incubate Measure_cAMP Measure cAMP levels Incubate->Measure_cAMP Analyze Analyze data and determine IC50 Measure_cAMP->Analyze End End Analyze->End Troubleshooting_Logic cluster_2 Troubleshooting Unexpected Agonist Activity Start Unexpected agonist activity observed Check_Expression Check receptor expression level Start->Check_Expression High_Expression High? Check_Expression->High_Expression Lower_Expression Consider using a cell line with lower expression High_Expression->Lower_Expression Yes Characterize_Dose_Response Characterize dose-response of this compound alone High_Expression->Characterize_Dose_Response No Lower_Expression->Characterize_Dose_Response Use_Appropriate_Model Use pharmacological model that accounts for partial agonism Characterize_Dose_Response->Use_Appropriate_Model

References

Troubleshooting off-target effects of GR 128107

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GR 128107. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides and FAQs

Q1: I am using this compound as a melatonin receptor antagonist, but I am observing unexpected agonistic activity. Why is this happening?

A1: While this compound is reported as a competitive antagonist at melatonin receptors (MT1 and MT2) in some experimental systems, such as the rabbit retina, it has also been shown to exhibit partial or full agonist activity in other contexts.[1][2] This is a critical off-target effect to be aware of during your experiments. The agonistic properties of this compound appear to be dependent on the expression level of the melatonin receptors in your experimental system.

Specifically, in systems with a very high density of melatonin receptors, such as Xenopus laevis melanophores or NIH-3T3 cells overexpressing human MT1 or MT2 receptors, this compound can act as a partial or even a full agonist.[1][2] If you are observing unexpected agonism, it is crucial to characterize the expression level of melatonin receptors in your model system.

Q2: How can I determine if the unexpected effects I am seeing are due to the partial agonism of this compound?

A2: To investigate if the observed effects are due to the partial agonism of this compound, you can perform the following control experiments:

  • Use a well-characterized, full antagonist: Compare the effects of this compound with a known, potent, and selective melatonin receptor antagonist that has not been reported to show agonist activity, such as Luzindole or 4-P-PDOT.

  • Dose-response curve analysis: Generate a full dose-response curve for this compound. A partial agonist will typically produce a submaximal response compared to a full agonist like melatonin.

  • Pertussis toxin treatment: Melatonin receptors primarily couple to Gi/o proteins.[3] Pre-treatment of your cells with pertussis toxin, which inactivates Gi/o proteins, should block the agonist effects of both melatonin and this compound.[1][2]

Q3: What are the known signaling pathways activated by melatonin receptors that might be affected by this compound's off-target agonism?

A3: Melatonin receptors, MT1 and MT2, are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins.[3] The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

However, melatonin receptors can also signal through other pathways, which could be activated by this compound's agonistic activity. These include:

  • Activation of the MEK/ERK kinase cascade.[3]

  • Recruitment of β-arrestins.[3]

  • Activation of Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and subsequent calcium mobilization.[4][5]

If you suspect off-target effects, it is advisable to investigate key downstream effectors in these pathways.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound's activity at melatonin receptors.

Table 1: Agonist and Partial Agonist Activity of this compound

CompoundAssay SystemParameterValueReference
This compoundXenopus laevis melanophorespEC508.58 ± 0.03[1][2]
MelatoninXenopus laevis melanophorespEC5010.09 ± 0.03[1][2]
This compoundXenopus laevis melanophoresEmax (relative to melatonin)0.83[1][2]

Table 2: Antagonist Potency against Melatonin and this compound in Xenopus laevis Melanophores

AntagonistpKB (against Melatonin)pKB (against this compound)Reference
RJ2524.604.54[1][2]
GR1355336.406.14[1][2]
Luzindole6.456.49[1][2]
S209296.586.65[1][2]
4-P-PDOT6.736.85[1][2]

Experimental Protocols

1. Radioligand Binding Assay for Melatonin Receptors

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound for melatonin receptors.

  • Materials:

    • Cell membranes expressing MT1 or MT2 receptors.

    • Radioligand (e.g., 2-[125I]-iodomelatonin).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

    • Non-specific binding control (e.g., 10 µM melatonin).

    • Test compound (this compound) at various concentrations.

    • 96-well plates and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • In a 96-well plate, add binding buffer, the cell membrane preparation, and the test compound at various concentrations.

    • Add the radioligand at a fixed concentration (typically at or below its Kd).

    • For non-specific binding wells, add the non-specific binding control instead of the test compound.

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

2. cAMP Functional Assay for Gi-coupled Receptors

This protocol describes a general method to measure the inhibition of cAMP production following the activation of Gi-coupled receptors like MT1 and MT2.

  • Materials:

    • Cells expressing the melatonin receptor of interest.

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Forskolin (an adenylyl cyclase activator).

    • Test compound (this compound) and/or a known agonist (melatonin).

    • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Pre-incubate the cells with the test compound (this compound) at various concentrations.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

    • Generate a dose-response curve to determine the EC50 or IC50 of the test compound.

3. Xenopus laevis Melanophore Pigment Aggregation Assay

This is a functional assay to assess the agonist or antagonist activity of compounds on melatonin receptors endogenously expressed in Xenopus laevis melanophores.

  • Materials:

    • Cultured Xenopus laevis melanophores.

    • Culture medium (e.g., L-15 medium supplemented with fetal bovine serum).

    • Test compound (this compound) and/or a known agonist (melatonin).

    • A microscope with a camera and image analysis software.

  • Procedure:

    • Plate the melanophores in a multi-well plate and allow them to attach and disperse their pigment granules.

    • Add the test compound at various concentrations to the wells.

    • Incubate for a set period (e.g., 60 minutes) to allow for pigment aggregation.

    • Capture images of the cells in each well.

    • Quantify the degree of pigment aggregation by measuring the area of pigment dispersion or by assigning a melanophore index score.

    • For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of melatonin.

    • Generate dose-response curves to determine the EC50 or pA2 values.

Visualizations

Melatonin_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GR128107 This compound MT_Receptor MT1/MT2 Receptor GR128107->MT_Receptor Antagonist / Partial Agonist Melatonin Melatonin Melatonin->MT_Receptor Agonist G_protein Gi/o Protein MT_Receptor->G_protein Activation MEK_ERK MEK/ERK Pathway MT_Receptor->MEK_ERK Activation Beta_Arrestin β-Arrestin Recruitment MT_Receptor->Beta_Arrestin Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG

Caption: Melatonin receptor signaling pathways potentially affected by this compound.

Experimental_Workflow start Start: Unexpected Experimental Result q1 Is this compound showing agonist activity? start->q1 a1_yes Hypothesis: Receptor density-dependent partial agonism q1->a1_yes Yes a1_no Hypothesis: Other off-target effects or experimental artifact q1->a1_no No exp1 Perform functional assays (e.g., cAMP, pigment aggregation) with this compound dose-response a1_yes->exp1 exp4 Run a broad off-target screening panel (e.g., GPCRs, kinases) a1_no->exp4 exp5 Validate experimental setup and reagents a1_no->exp5 exp2 Compare with a full agonist (Melatonin) and a pure antagonist (Luzindole) exp1->exp2 exp3 Use pertussis toxin to confirm Gi/o-coupling exp2->exp3 end Conclusion exp3->end exp4->end exp5->end

Caption: Troubleshooting workflow for unexpected results with this compound.

Logical_Relationship compound This compound target Melatonin Receptors (MT1/MT2) compound->target outcome Observed Pharmacological Effect target->outcome context Experimental Context receptor_density Receptor Density context->receptor_density cell_type Cell Type context->cell_type context->outcome receptor_density->outcome cell_type->outcome antagonism Antagonism outcome->antagonism agonism Partial/Full Agonism outcome->agonism

Caption: Factors influencing the pharmacological effect of this compound.

References

Technical Support Center: Improving In Vivo Delivery of GR 128107

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of GR 128107, a melatonin receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My formulation of this compound is cloudy or shows precipitation. What is the likely cause and how can I resolve this?

A1: Precipitation or cloudiness in your this compound formulation is a strong indicator of poor aqueous solubility. Like many indole derivatives, this compound is predicted to have low water solubility, which can lead to inconsistent dosing and reduced bioavailability.

Troubleshooting Steps:

  • Confirm Solubility: Empirically determine the solubility of your specific batch of this compound in various aqueous buffers (e.g., PBS at different pH values) and potential vehicle components.

  • Optimize Formulation: If solubility is confirmed to be low, consider the formulation strategies outlined in the table below. It is advisable to start with simple co-solvent systems before moving to more complex formulations.

  • Fresh Preparation: Always prepare the dosing formulation fresh on the day of the experiment to minimize the risk of precipitation or degradation over time.

  • Visual Inspection: Before administration, carefully inspect the formulation for any visible particles. If precipitation is observed, the formulation should be discarded and remade.

Q2: I am observing low or inconsistent in vivo exposure of this compound in my animal models. What are the potential reasons?

A2: Low and variable in vivo exposure are common challenges for poorly soluble compounds. Several factors beyond simple solubility can contribute to this issue.

Troubleshooting Workflow:

To systematically address low in vivo exposure, consider the following workflow:

G start Low/Inconsistent In Vivo Exposure solubility Poor Solubility & Dissolution start->solubility permeability Low Intestinal Permeability start->permeability metabolism Rapid First-Pass Metabolism start->metabolism formulation Suboptimal Formulation solubility->formulation solubility_check Assess in vitro solubility (PBS, SGF, SIF) solubility->solubility_check permeability_check Evaluate permeability (e.g., Caco-2 assay) permeability->permeability_check metabolism_check Determine metabolic stability (liver microsomes) metabolism->metabolism_check instability Compound Instability formulation->instability formulation_dev Develop improved formulation (see Table 1) solubility_check->formulation_dev iv_study Conduct pilot IV study to determine absolute bioavailability formulation_dev->iv_study

Caption: Troubleshooting workflow for low in vivo bioavailability of this compound.

Q3: What are the recommended starting formulations for improving the oral bioavailability of this compound?

A3: For a compound with presumed low aqueous solubility like this compound, several formulation strategies can be employed to enhance oral absorption. The choice of formulation will depend on the specific physicochemical properties of your compound and the experimental context.

Data Presentation: Formulation Strategies for Poorly Soluble Compounds

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvents A mixture of a water-miscible organic solvent (e.g., PEG 400, DMSO, ethanol) and water.Simple to prepare; suitable for early-stage studies.Can cause irritation at high concentrations; risk of precipitation upon dilution in the GI tract.
Surfactants Use of surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the drug.Increases solubility and can improve stability.Potential for toxicity at higher concentrations; can affect membrane permeability.
Cyclodextrins Cyclodextrins (e.g., HP-β-CD) form inclusion complexes with the drug, increasing its solubility.Generally well-tolerated; can improve stability.Can be expensive; complex formation is specific to the drug's structure.
Lipid-Based Formulations Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles.Can significantly enhance bioavailability for lipophilic compounds.More complex to formulate and characterize.
Particle Size Reduction Micronization or nanosizing to increase the surface area for dissolution.Improves dissolution rate.Requires specialized equipment; potential for particle agglomeration.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation (for Oral Gavage in Rodents)

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Deionized water

  • Vortex mixer

  • Sterile tubes

Procedure:

  • Weigh the required amount of this compound.

  • Prepare the vehicle by mixing PEG 400 and deionized water in a 60:40 (v/v) ratio.

  • Slowly add the weighed this compound to the vehicle while continuously vortexing.

  • Continue mixing until the compound is fully dissolved. Gentle warming (30-40°C) may be applied if necessary, but ensure to check for compound stability at this temperature beforehand.

  • Visually inspect the final solution to ensure it is clear and free of any particulates.

  • Prepare this formulation fresh on the day of the experiment.

Protocol 2: In Vivo Administration and Blood Sampling (Mouse Model)

Procedure:

  • Record the body weight of each animal to determine the correct dosing volume.

  • Administer the prepared formulation of this compound via oral gavage at the desired dose volume (e.g., 5-10 mL/kg for mice).

  • Include a vehicle control group receiving the same formulation without the active compound.

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate method (e.g., tail vein or retro-orbital sampling).

  • Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.

Mandatory Visualization

Melatonin Receptor Signaling Pathway and the Action of this compound

This compound acts as an antagonist at melatonin receptors (MT1 and MT2), which are G-protein coupled receptors (GPCRs). By blocking these receptors, this compound inhibits the downstream signaling cascades normally initiated by melatonin.

G cluster_membrane Cell Membrane MT1 MT1 Receptor Gi Gi MT1->Gi Gq Gq MT1->Gq MT2 MT2 Receptor MT2->Gi AC Adenylate Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C IP3_DAG IP3 / DAG PLC->IP3_DAG Melatonin Melatonin Melatonin->MT1 Melatonin->MT2 GR128107 This compound GR128107->MT1 Antagonist GR128107->MT2 Antagonist Gi->AC Inhibits Gq->PLC Activates PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Ca2 Intracellular Ca2+ IP3_DAG->Ca2 PKC PKC Activation IP3_DAG->PKC

Caption: Simplified signaling of melatonin receptors and the inhibitory action of this compound.

Technical Support Center: GR 128107 Protocol Refinement for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving GR 128107, a selective antagonist for the dopamine D3 receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemical compound that acts as a selective antagonist for the dopamine D3 receptor. Its primary mechanism of action is to bind to the D3 receptor and block the effects of dopamine and other agonists at this site. The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). By blocking this action, this compound can prevent the downstream signaling cascade initiated by D3 receptor activation.

Q2: What are the common research applications of this compound?

A2: Given its selectivity for the dopamine D3 receptor, this compound is a valuable tool for investigating the physiological and pathological roles of this receptor subtype. It is frequently used in preclinical research to study CNS disorders where the dopaminergic system is implicated, such as addiction, schizophrenia, and Parkinson's disease.

Q3: What are the key experimental considerations when working with this compound?

A3: Key considerations include ensuring the quality and purity of the compound, using an appropriate cell line or tissue preparation with sufficient D3 receptor expression, optimizing assay conditions (e.g., incubation time, temperature, and buffer composition), and carefully selecting the appropriate assay type (e.g., radioligand binding vs. functional assay) to address the specific research question.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Radioligand Binding Assays

Issue 1: High Non-Specific Binding

  • Possible Cause: The concentration of the radioligand (e.g., [³H]-spiperone) is too high.

    • Solution: Use a radioligand concentration that is at or near its dissociation constant (Kd) for the D3 receptor. For [³H]-spiperone, the Kd for the D3 receptor is approximately 0.125 nM.[1]

  • Possible Cause: Inadequate washing steps.

    • Solution: Increase the number and volume of washes with ice-cold wash buffer to effectively remove unbound radioligand.

  • Possible Cause: The membrane preparation has high hydrophobicity.

    • Solution: Include a low concentration of a detergent like 0.1% bovine serum albumin (BSA) in the assay buffer to reduce non-specific interactions.

Issue 2: Low Specific Binding Signal

  • Possible Cause: Insufficient receptor density in the cell or tissue preparation.

    • Solution: Use a cell line known to express high levels of the human dopamine D3 receptor (e.g., HEK293 or CHO cells stably transfected with the D3 receptor gene). Confirm receptor expression levels via saturation binding experiments.

  • Possible Cause: Degradation of the receptor during membrane preparation.

    • Solution: Perform all membrane preparation steps at 4°C and include a protease inhibitor cocktail in the homogenization buffer.

  • Possible Cause: Suboptimal incubation time.

    • Solution: Ensure the binding reaction has reached equilibrium. For competition assays with [³H]-spiperone, an incubation time of 60 minutes at 30°C is typically sufficient.[1]

Functional Assays (e.g., cAMP Assays)

Issue 1: No or Weak Antagonist Effect of this compound

  • Possible Cause: The agonist concentration is too high.

    • Solution: Use an agonist concentration that produces a submaximal response (e.g., the EC80) to allow for a clear window to observe antagonist activity.

  • Possible Cause: The concentration of this compound is too low.

    • Solution: Perform a dose-response curve for this compound to determine its IC50. A typical starting range for antagonists in cell-based assays is from low nanomolar to high micromolar.

  • Possible Cause: Low G-protein coupling efficiency in the cell line.

    • Solution: Ensure the cell line expresses the appropriate Gi/o G-proteins for D3 receptor signaling.

Issue 2: High Variability Between Replicates

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Use a consistent cell number per well and ensure a homogenous cell suspension during plating.

  • Possible Cause: "Edge effects" in the microplate.

    • Solution: Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS.[2]

  • Possible Cause: Compound precipitation.

    • Solution: Ensure that this compound and any other compounds are fully dissolved in the assay buffer. Check for precipitation under a microscope.

Data Presentation

Table 1: Comparative Binding Affinities (Ki) of Dopamine D3 Receptor Ligands

CompoundReceptor SubtypeKi (nM)RadioligandCell Line/TissueReference
DopamineD3~25[¹²⁵I]IodosulprideCHO
HaloperidolD31.9[³H]SpiperoneCHO
SpiperoneD30.125 (Kd)[³H]SpiperoneHEK293[1]
RopiniroleD315[³H]SpiperoneHEK293
(+)-7-OH-DPATD30.8[³H]SpiperoneHEK293

Experimental Protocols

Detailed Methodology: Dopamine D3 Receptor Radioligand Binding Assay

This protocol is adapted for a competition binding assay using [³H]-spiperone.

Materials:

  • Cell Membranes: Prepared from HEK293 or CHO cells stably expressing the human dopamine D3 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-Spiperone (specific activity ~70-90 Ci/mmol).

  • Non-specific Binding Control: 10 µM Haloperidol.

  • Test Compound: this compound.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • 96-well plates.

  • Cell Harvester.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors). Centrifuge at low speed to remove nuclei and cell debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • 50 µL of assay buffer.

    • 50 µL of various concentrations of this compound (or vehicle for total binding).

    • 50 µL of 10 µM Haloperidol for non-specific binding determination.

    • 50 µL of cell membrane suspension (typically 10-20 µg of protein).

    • 50 µL of [³H]-spiperone (final concentration ~0.2-0.3 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[1]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

D3_Signaling_Pathway cluster_membrane Cell Membrane D3R Dopamine D3 Receptor G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D3R Activates GR128107 This compound GR128107->D3R Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Reagent_Prep Reagent Preparation Reagent_Prep->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis Troubleshooting_Logic Start Problem Encountered Identify_Assay Identify Assay Type (Binding vs. Functional) Start->Identify_Assay Binding_Issues Binding Assay Troubleshooting Identify_Assay->Binding_Issues Binding Functional_Issues Functional Assay Troubleshooting Identify_Assay->Functional_Issues Functional High_NSB High Non-Specific Binding? Binding_Issues->High_NSB Low_Signal Low Specific Signal? Binding_Issues->Low_Signal No_Effect No/Weak Antagonist Effect? Functional_Issues->No_Effect High_Variability High Variability? Functional_Issues->High_Variability Solution1 Check Radioligand Conc. Optimize Washing High_NSB->Solution1 Yes Solution2 Check Receptor Density Optimize Incubation Low_Signal->Solution2 Yes Solution3 Check Agonist Conc. Check Antagonist Conc. No_Effect->Solution3 Yes Solution4 Standardize Cell Seeding Avoid Edge Effects High_Variability->Solution4 Yes

References

Technical Support Center: Addressing Partial Agonism of GR 128107 in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with the partial agonism of GR 128107 in experimental assays. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known pharmacology?

A1: this compound is a ligand for melatonin receptors. While initially identified as an antagonist, it has been shown to exhibit partial agonist activity at melatonin receptors, specifically on Xenopus laevis melanophores. This dual activity can lead to complex results in functional assays. Melatonin receptors, primarily MT1 and MT2, are G-protein coupled receptors (GPCRs).

Q2: What are the primary signaling pathways activated by melatonin receptors?

A2: Melatonin receptors are predominantly coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] They can also couple to Gq proteins, which activate phospholipase C, resulting in an increase in intracellular calcium (Ca2+).[1]

Q3: What is a partial agonist?

A3: A partial agonist is a ligand that binds to and activates a receptor, but only elicits a partial response compared to a full agonist, even at saturating concentrations.[2] At the cellular level, this means a partial agonist may not produce the same maximal physiological response as the endogenous ligand (melatonin in this case).

Q4: Why is it challenging to work with partial agonists like this compound in functional assays?

A4: The submaximal response of partial agonists can be difficult to interpret. Factors such as receptor expression levels, signal amplification in the assay, and the presence of endogenous ligand can all influence the observed effect. A partial agonist might appear as a weak agonist in some assays, an antagonist in the presence of a full agonist, or even show no activity in assays with low sensitivity.

Troubleshooting Guides

Issue 1: Inconsistent or Low Signal in cAMP Assays

Question: I am using this compound in a cAMP assay with cells expressing melatonin receptors, but I'm seeing either a very weak decrease in forskolin-stimulated cAMP levels or no effect at all. What could be the problem?

Answer:

Several factors can contribute to this issue when working with a partial agonist like this compound.

  • Low Receptor Expression: The magnitude of the response to a partial agonist is highly dependent on the receptor density in your cell line. In a system with low receptor reserve, the response to a partial agonist may be minimal or undetectable.

    • Solution:

      • Confirm the expression level of MT1 and/or MT2 receptors in your cell line using techniques like qPCR, Western blot, or radioligand binding.

      • Consider using a cell line with higher receptor expression or a stably transfected cell line.

  • Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade cAMP. High PDE activity in your cells can mask the inhibitory effect of this compound on adenylyl cyclase.

    • Solution:

      • Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer. This will prevent cAMP degradation and enhance the signal window.

  • Assay Dynamic Range: The dynamic range of your cAMP assay might not be sensitive enough to detect the subtle changes induced by a partial agonist.

    • Solution:

      • Optimize the concentration of forskolin used to stimulate adenylyl cyclase. A very high concentration might overwhelm the inhibitory effect of the partial agonist.

      • Ensure your cAMP standard curve is accurate and covers the expected range of cAMP concentrations.

  • Partial Agonism of this compound: By its nature, this compound will not produce the same level of cAMP inhibition as a full agonist like melatonin.

    • Solution:

      • Always include a full agonist (e.g., melatonin) as a positive control to establish the maximum possible response in your system. This will allow you to quantify the partial agonism of this compound as a percentage of the full agonist's effect.

Issue 2: Unexpected Agonist-like Activity in Calcium Mobilization Assays

Question: I was expecting this compound to act as an antagonist in my calcium mobilization assay, but I'm observing an increase in intracellular calcium. Why is this happening?

Answer:

This observation is consistent with the known signaling pathways of melatonin receptors and the nature of partial agonism.

  • Gq Coupling of Melatonin Receptors: Melatonin receptors, in addition to coupling to Gi, can also couple to Gq proteins, which mediate increases in intracellular calcium.[1]

  • Partial Agonist Activity: this compound, acting as a partial agonist, can activate this Gq-mediated pathway, leading to a measurable increase in intracellular calcium. The magnitude of this response will likely be lower than that induced by a full agonist.

    • Solution:

      • To confirm that the observed calcium signal is receptor-mediated, test for its inhibition by a known melatonin receptor antagonist (that is not a partial agonist).

      • Compare the maximal response (Emax) of this compound to that of a full agonist like melatonin to quantify its partial efficacy.

  • Cell Line-Specific Signaling: The predominant signaling pathway (Gi vs. Gq) can vary between different cell lines and depend on the relative expression levels of different G proteins.

    • Solution:

      • Characterize the signaling profile of your chosen cell line by testing the response to a full agonist in both cAMP and calcium mobilization assays.

Quantitative Data Summary

Due to the limited publicly available quantitative data for this compound's functional activity at human MT1 and MT2 receptors, the following tables present representative data for a hypothetical melatonin receptor partial agonist ("Compound X") to illustrate the expected pharmacological profile. These values are for demonstration purposes and should be determined experimentally for this compound.

Table 1: Pharmacological Profile of a Representative Partial Agonist (Compound X) in a cAMP Assay

CompoundReceptorPotency (EC50, nM)Efficacy (Emax, % inhibition of Forskolin-stimulated cAMP relative to Melatonin)
Melatonin (Full Agonist)MT11.5100%
Compound X (Partial Agonist)MT11545%
Melatonin (Full Agonist)MT22.0100%
Compound X (Partial Agonist)MT22550%

Table 2: Pharmacological Profile of a Representative Partial Agonist (Compound X) in a Calcium Mobilization Assay

CompoundReceptorPotency (EC50, nM)Efficacy (Emax, % of Melatonin's maximal response)
Melatonin (Full Agonist)MT15.0100%
Compound X (Partial Agonist)MT15030%
Melatonin (Full Agonist)MT27.5100%
Compound X (Partial Agonist)MT27535%

Experimental Protocols

Protocol 1: cAMP Accumulation Assay (HTRF-based)

This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production by this compound in cells expressing melatonin receptors.

Materials:

  • Cells stably expressing human MT1 or MT2 receptors

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin

  • IBMX (phosphodiesterase inhibitor)

  • This compound

  • Melatonin (as a full agonist control)

  • cAMP HTRF assay kit (e.g., from Cisbio)

  • 384-well white, low-volume microplates

  • HTRF-compatible plate reader

Methodology:

  • Cell Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired density (typically 2,000-10,000 cells/well).

  • Assay Procedure:

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.

    • Prepare serial dilutions of this compound and melatonin in assay buffer containing a fixed concentration of forskolin (e.g., 1 µM) and IBMX (e.g., 500 µM).

    • Add 5 µL of the compound dilutions to the respective wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Prepare the HTRF detection reagents according to the manufacturer's instructions.

    • Add 5 µL of the cAMP-d2 reagent followed by 5 µL of the anti-cAMP-cryptate reagent to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Generate dose-response curves and calculate EC50 and Emax values using a suitable software (e.g., GraphPad Prism).

Protocol 2: Intracellular Calcium Mobilization Assay (Fluo-4-based)

This protocol is designed to measure the increase in intracellular calcium elicited by this compound in cells expressing melatonin receptors.

Materials:

  • Cells stably expressing human MT1 or MT2 receptors

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 AM calcium indicator dye

  • Probenecid (to prevent dye leakage)

  • This compound

  • Melatonin (as a full agonist control)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Methodology:

  • Cell Plating:

    • Seed cells into the 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer.

    • Remove the culture medium from the wells and add the loading buffer.

    • Incubate the plate at 37°C for 60 minutes.

    • Wash the cells with assay buffer containing probenecid.

  • Assay Procedure:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Prepare serial dilutions of this compound and melatonin in assay buffer.

    • Program the instrument to add the compound dilutions to the wells and record the fluorescence signal over time (typically for 2-3 minutes).

  • Data Acquisition and Analysis:

    • Measure the peak fluorescence intensity for each well.

    • Generate dose-response curves and calculate EC50 and Emax values.

Visualizations

Signaling_Pathways cluster_0 Melatonin Receptor Signaling cluster_1 Gi/o Pathway cluster_2 Gq Pathway GR128107 This compound (Partial Agonist) Receptor MT1 / MT2 Receptor GR128107->Receptor Melatonin Melatonin (Full Agonist) Melatonin->Receptor Gi Gi/o Receptor->Gi Gq Gq Receptor->Gq AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C Gq->PLC Activates Ca2 Intracellular Ca2+ PLC->Ca2 Increases

Caption: Melatonin receptor signaling pathways activated by full and partial agonists.

Experimental_Workflow_cAMP cluster_cAMP cAMP Assay Workflow Start Start Cell_Prep Prepare Cells Expressing Melatonin Receptors Start->Cell_Prep Dispense_Cells Dispense Cells into 384-well Plate Cell_Prep->Dispense_Cells Add_Compounds Add this compound / Melatonin + Forskolin + IBMX Dispense_Cells->Add_Compounds Incubate_1 Incubate 30 min at Room Temp Add_Compounds->Incubate_1 Add_HTRF Add HTRF Detection Reagents Incubate_1->Add_HTRF Incubate_2 Incubate 60 min at Room Temp Add_HTRF->Incubate_2 Read_Plate Read Plate on HTRF Reader Incubate_2->Read_Plate Analyze Analyze Data: Calculate EC50 & Emax Read_Plate->Analyze End End Analyze->End

Caption: Experimental workflow for the cAMP accumulation assay.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Partial Agonism Start Unexpected Assay Result with this compound Is_cAMP Is it a cAMP assay? Start->Is_cAMP Is_Calcium Is it a Calcium assay? Start->Is_Calcium Low_Signal Low/No Signal? Is_cAMP->Low_Signal Unexpected_Agonism Unexpected Agonism? Is_Calcium->Unexpected_Agonism Check_Receptor Check Receptor Expression Low_Signal->Check_Receptor Yes Use_PDEi Use PDE Inhibitor (IBMX) Low_Signal->Use_PDEi Yes Optimize_Forskolin Optimize Forskolin Conc. Low_Signal->Optimize_Forskolin Yes Check_Gq Confirm Gq Coupling in Cell Line Unexpected_Agonism->Check_Gq Yes Use_Antagonist Use Antagonist to Block Signal Unexpected_Agonism->Use_Antagonist Yes Compare_Full_Agonist Compare Emax to Full Agonist Unexpected_Agonism->Compare_Full_Agonist Yes

Caption: A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: GR 128107 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GR 128107. The information is presented in a question-and-answer format to directly address common pitfalls and specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical compound that primarily functions as a melatonin receptor antagonist. It exhibits selectivity for the MT2 receptor subtype over the MT1 receptor subtype. Melatonin receptors, including MT1 and MT2, are G protein-coupled receptors (GPCRs) that are crucial in regulating circadian rhythms and other physiological processes.

Q2: What is the most common pitfall when using this compound in experiments?

A critical pitfall to be aware of is that this compound can exhibit partial agonist activity, particularly in experimental systems with a high density of melatonin receptors. This means that under certain conditions, instead of blocking the receptor, it can partially activate it. This has been notably observed in Xenopus laevis melanophores, which have a very high density of melatonin receptors. Therefore, assuming this compound will act as a pure antagonist in every system can lead to misinterpretation of results.

Q3: How do I prepare a stock solution of this compound?

This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1][2] To prepare a stock solution, dissolve the solid compound in anhydrous DMSO to a desired concentration, for example, 10 mM. Gentle vortexing or sonication can aid in dissolution. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q4: How should I store this compound stock solutions?

Solid this compound should be stored at -20°C for long-term stability. DMSO stock solutions should be aliquoted and stored at -80°C. When stored properly, DMSO stock solutions are generally stable for several months. Aqueous dilutions should ideally be prepared fresh for each experiment.

Troubleshooting Guides

Problem 1: Unexpected Agonist-like Effects Observed

Symptoms:

  • Instead of inhibiting the effects of a known melatonin receptor agonist, this compound potentiates or mimics the agonist's effect.

  • This compound alone elicits a response in a functional assay (e.g., change in cAMP levels, pigment aggregation).

Possible Cause:

  • Partial Agonism: As mentioned in the FAQs, this compound can act as a partial agonist, especially in cells with high receptor expression levels.

Solutions:

  • Characterize the System: Determine the relative expression level of melatonin receptors in your experimental model. If using a cell line with overexpressed receptors, be particularly cautious.

  • Dose-Response Curve: Perform a full dose-response curve for this compound alone to assess for any intrinsic activity.

  • Use a Lower Receptor Density System: If possible, use a cell line with a lower, more physiologically relevant level of melatonin receptor expression.

  • Consider Alternative Antagonists: If partial agonism is a persistent issue, consider using a different, well-characterized pure melatonin receptor antagonist.

Problem 2: Inconsistent Results in Binding Assays

Symptoms:

  • High variability in calculated IC50 or Ki values between experiments.

  • High non-specific binding.

Possible Causes:

  • Radioligand Issues: Degradation or low specific activity of the radioligand (e.g., 2-[¹²⁵I]iodomelatonin).

  • Assay Conditions: Incubation time not sufficient to reach equilibrium, or inappropriate buffer composition.

  • Pipetting Errors: Inaccurate serial dilutions of this compound.

Solutions:

  • Radioligand Quality Control: Ensure the radioligand is within its expiration date and has been stored correctly.

  • Optimize Incubation Time: Perform kinetic experiments to determine the time required to reach binding equilibrium at your assay temperature.

  • Buffer Optimization: Ensure the assay buffer composition (pH, ionic strength) is optimal for melatonin receptor binding.

  • Careful Dilutions: Use calibrated pipettes and perform serial dilutions meticulously.

Problem 3: Poor Solubility in Aqueous Solutions

Symptoms:

  • Precipitation of this compound when diluting the DMSO stock solution into aqueous assay buffers or cell culture media.

Possible Causes:

  • Hydrophobicity: this compound is a hydrophobic compound with limited aqueous solubility.

  • High Final DMSO Concentration: The final concentration of DMSO in the assay may be too low to maintain solubility.

Solutions:

  • Stepwise Dilution: Create an intermediate dilution of the DMSO stock in the assay buffer before the final dilution.

  • Vortexing/Sonication: Gently vortex or sonicate the solution after dilution.

  • Optimize Final DMSO Concentration: Determine the highest tolerable final DMSO concentration for your cells or assay that maintains this compound solubility. Most cell lines can tolerate up to 0.5% DMSO.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.

Quantitative Data

The following table summarizes the binding affinity of this compound for melatonin receptors from available literature. Note that values can vary depending on the experimental conditions.

Receptor SubtypeLigandAssay TypepKiKi (nM)
MT1This compoundRadioligand Binding7.0~100
MT2This compoundRadioligand Binding9.1~0.79

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for MT1 and MT2 melatonin receptors.

Materials:

  • Cell membranes prepared from cells expressing human MT1 or MT2 receptors.

  • 2-[¹²⁵I]iodomelatonin (Radioligand).

  • This compound.

  • Melatonin (for non-specific binding determination).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and counter.

Methodology:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Cell membranes (e.g., 10-20 µg of protein).

    • This compound at various concentrations.

    • A fixed concentration of 2-[¹²⁵I]iodomelatonin (typically at or below its Kd).

  • For total binding wells, add assay buffer instead of this compound.

  • For non-specific binding wells, add a high concentration of unlabeled melatonin (e.g., 1 µM) instead of this compound.

  • Incubate the plate at a suitable temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To assess the antagonist or partial agonist activity of this compound at melatonin receptors.

Materials:

  • Cells expressing MT1 or MT2 receptors (e.g., HEK293 or CHO cells).

  • This compound.

  • A known melatonin receptor agonist (e.g., melatonin).

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP detection kit (e.g., HTRF, luminescence, or ELISA-based).

  • Cell culture medium.

Methodology:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • To assess antagonist activity:

    • Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • Add a fixed concentration of a melatonin receptor agonist (typically its EC80).

    • Add forskolin to stimulate cAMP production.

    • Incubate for a specified time according to the cAMP kit manufacturer's instructions.

  • To assess agonist/partial agonist activity:

    • Incubate the cells with various concentrations of this compound alone.

    • Add forskolin.

    • Incubate as per the kit instructions.

  • Lyse the cells (if required by the kit) and measure the intracellular cAMP levels using the chosen detection method.

  • For antagonist mode, plot the cAMP levels against the logarithm of the this compound concentration to determine the IC50.

  • For agonist mode, plot the cAMP levels against the logarithm of the this compound concentration to determine the EC50 and maximal effect (Emax) relative to the full agonist.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane MT2 MT2 Receptor Gi Gi Protein MT2->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Melatonin Melatonin (Agonist) Melatonin->MT2 Activates GR128107 This compound (Antagonist) GR128107->MT2 Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Melatonin receptor signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (DMSO) B Prepare Serial Dilutions in Assay Buffer A->B D Incubate Cells/Membranes with this compound and Radioligand/Agonist B->D C Prepare Cell Membranes or Seed Cells C->D E Terminate Reaction (Filtration or Lysis) D->E F Measure Radioactivity or cAMP Levels E->F G Calculate IC50/Ki or EC50/Emax F->G

Caption: General experimental workflow for in vitro assays with this compound.

Troubleshooting_Logic Start Unexpected Agonist-like Effect Observed Cause1 Is receptor expression level high? Start->Cause1 Solution1 Consider partial agonism. Perform dose-response for This compound alone. Cause1->Solution1 Yes CheckSystem Is the experimental system well-characterized? Cause1->CheckSystem No/Unsure Solution2 Use a system with lower receptor density. Solution1->Solution2 CheckSystem->Solution1 Yes Characterize Characterize receptor expression levels. CheckSystem->Characterize No

Caption: Troubleshooting logic for unexpected agonist-like effects of this compound.

References

Technical Support Center: Enhancing the Binding Specificity of Kappa-Opioid Receptor (KOR) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the binding specificity of kappa-opioid receptor (KOR) antagonists in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with KOR antagonists, focusing on improving binding specificity and mitigating off-target effects.

Issue Potential Cause Recommended Solution
High Non-Specific Binding in Radioligand Assays 1. Inappropriate blocking agent.2. Suboptimal buffer composition (pH, ionic strength).3. Insufficient washing steps.1. Optimize the concentration of the blocking agent (e.g., BSA, non-fat dry milk).2. Empirically test a range of pH and salt concentrations to minimize non-specific interactions.3. Increase the number and duration of washing steps with ice-cold buffer.
Off-Target Effects Observed in Cellular or In Vivo Models 1. The antagonist may have affinity for other opioid receptor subtypes (μ or δ).2. Interaction with unrelated receptors or ion channels at the tested concentration.1. Perform counter-screening against μ- and δ-opioid receptors to determine the selectivity profile.2. Conduct a broad panel of off-target screening assays (e.g., CEREP panel).3. Lower the antagonist concentration to a range where it is selective for the KOR.
Inconsistent Results Between Assays 1. Differences in experimental conditions (temperature, incubation time).2. Variation in the source or batch of the antagonist.3. Cell line instability or passage number affecting receptor expression.1. Standardize all experimental parameters across assays.2. Ensure the purity and identity of the antagonist using analytical methods (e.g., HPLC, mass spectrometry).3. Use cells within a defined low passage number range and regularly check for consistent receptor expression.
Low Potency or Efficacy 1. Degradation of the compound.2. Suboptimal assay conditions for receptor-ligand binding.1. Store the compound under recommended conditions (e.g., protected from light, at the correct temperature) and verify its integrity.2. Optimize assay parameters such as incubation time and temperature to ensure equilibrium is reached.

Frequently Asked Questions (FAQs)

Q1: How can I determine the selectivity of my KOR antagonist for the kappa-opioid receptor over mu- and delta-opioid receptors?

A1: To determine the selectivity of your KOR antagonist, you should perform competitive binding assays using radiolabeled ligands specific for each of the opioid receptor subtypes (μ, δ, and κ). By generating competition curves for your antagonist against each radioligand, you can calculate the inhibition constant (Ki) for each receptor. The ratio of Ki values will provide the selectivity profile. A higher Ki for μ and δ receptors compared to the κ receptor indicates selectivity for the KOR.

Q2: What are some common strategies to improve the binding specificity of an existing KOR antagonist?

A2: Improving the binding specificity of a compound often involves medicinal chemistry efforts. Strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the antagonist and evaluating the impact on binding affinity and selectivity.

  • Computational Modeling: Using molecular docking and dynamics simulations to understand the binding pose of the antagonist in the KOR binding pocket and identify modifications that could enhance specific interactions.

  • Introduction of Bulky or Charged Groups: Adding chemical moieties that create steric hindrance or unfavorable electrostatic interactions with the binding pockets of off-target receptors.

Q3: My KOR antagonist shows good in vitro specificity but has off-target effects in vivo. What could be the reason?

A3: Discrepancies between in vitro and in vivo results can arise from several factors:

  • Metabolism: The antagonist may be metabolized in vivo to active metabolites that have a different selectivity profile.

  • Pharmacokinetics: The tissue distribution of the antagonist may lead to high local concentrations in certain tissues, causing off-target effects even if the compound is selective at lower concentrations.

  • Interaction with Allosteric Sites: The in vivo environment might favor interactions with allosteric sites not apparent in simplified in vitro systems.

Q4: Are there any KOR antagonists known for their high specificity?

A4: Yes, several KOR antagonists have been developed with high selectivity. For example, nor-Binaltorphimine (nor-BNI) and 5'-Guanidinonaltrindole (GNTI) are well-characterized as highly selective KOR antagonists, although they have a long duration of action.[1] More recent research has focused on developing antagonists with both high selectivity and shorter-acting profiles.[2]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for KOR Selectivity

Objective: To determine the binding affinity (Ki) and selectivity of a test antagonist for the kappa-opioid receptor.

Materials:

  • Cell membranes expressing human kappa, mu, and delta opioid receptors.

  • Radioligand: [³H]-U69,593 (for KOR), [³H]-DAMGO (for MOR), [³H]-Naltrindole (for DOR).

  • Test antagonist at various concentrations.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Prepare serial dilutions of the test antagonist.

  • In a 96-well plate, add binding buffer, cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test antagonist.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding as a function of the log concentration of the test antagonist and fit the data using a non-linear regression model to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental_Workflow_for_KOR_Antagonist_Specificity cluster_0 In Vitro Specificity Assessment cluster_1 Troubleshooting Off-Target Effects Start Test KOR Antagonist Binding_Assay Radioligand Competition Binding Assay Start->Binding_Assay Selectivity_Panel Screen against μ, δ, κ Opioid Receptors Binding_Assay->Selectivity_Panel Ki_Calculation Calculate Ki values Selectivity_Panel->Ki_Calculation Selectivity_Profile Determine Selectivity Profile Ki_Calculation->Selectivity_Profile Off_Target_Observed Off-Target Effects Observed in Vivo Counter_Screening Broad Off-Target Counter-Screening Off_Target_Observed->Counter_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Counter_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Workflow for assessing KOR antagonist specificity and addressing off-target effects.

KOR_Signaling_Pathway KOR_Antagonist KOR Antagonist KOR Kappa-Opioid Receptor (KOR) KOR_Antagonist->KOR blocks Gi_Go Gi/Go Protein KOR->Gi_Go activates AC Adenylyl Cyclase (AC) Gi_Go->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Gene_Expression Changes in Gene Expression CREB->Gene_Expression regulates

Caption: Simplified signaling pathway of the Kappa-Opioid Receptor (KOR) and the inhibitory action of a KOR antagonist.

References

GR 128107 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the quality control and purity assessment of GR 128107, a melatonin receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound identified as a melatonin receptor antagonist.[1] It is used in research settings to study the effects of melatonin receptor blockade. Its chemical and physical properties are summarized in the table below.

Q2: What are the recommended storage conditions for this compound?

For short-term storage (days to weeks), this compound should be kept in a dry, dark environment at 0-4°C. For long-term storage (months to years), it is recommended to store the compound at -20°C.[1]

Q3: What is the expected purity of this compound?

Commercially available this compound typically has a purity of greater than 98%.[1] However, it is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity data.

Quality Control and Purity Assessment

A comprehensive quality control (QC) strategy is essential to ensure the reliability and reproducibility of experiments involving this compound.

Summary of Analytical Specifications
ParameterSpecificationRecommended Analytical Technique(s)
Identity Conforms to the structure of 1-[3-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
Purity >98%High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC)
Residual Solvents Within acceptable limits (e.g., <0.5%)Gas Chromatography (GC) with Headspace analysis
Water Content <0.5%Karl Fischer Titration
Experimental Protocols

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate this compound from potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 1 mg/mL.

Troubleshooting Guides

Issue 1: Inconsistent experimental results.

Potential Cause Troubleshooting Step
Compound Degradation Verify the storage conditions and age of the compound. Re-test the purity of the stock solution using HPLC.
Improper Sample Preparation Ensure the compound is fully dissolved. Use a calibrated balance for accurate weighing. Prepare fresh solutions before each experiment.
Contaminated Solvents or Reagents Use high-purity, HPLC-grade solvents and fresh reagents.

Issue 2: Low purity observed on the chromatogram.

Potential Cause Troubleshooting Step
Column Overload Reduce the concentration of the injected sample.
Inappropriate Mobile Phase Optimize the mobile phase composition and gradient to improve the separation of impurities.
Degradation During Analysis Ensure the mobile phase is properly degassed. Check the stability of the compound in the chosen solvent.

Visualizations

Experimental Workflow for Quality Control

cluster_0 Sample Receipt cluster_1 Initial Assessment cluster_2 Analytical Testing cluster_3 Data Review and Release A Receive this compound B Visual Inspection A->B C Review Certificate of Analysis A->C D Identity Confirmation (NMR, MS) B->D H Compare Results to Specifications C->H E Purity Analysis (HPLC) D->E F Residual Solvent Analysis (GC) E->F G Water Content (Karl Fischer) F->G G->H I Release for Experimental Use H->I If specifications are met

Caption: Workflow for the quality control assessment of incoming this compound.

Simplified Signaling Pathway of this compound

cluster_0 Cell Membrane receptor Melatonin Receptor (MT1/MT2) downstream Downstream Signaling (e.g., cAMP inhibition) receptor->downstream Activates melatonin Melatonin melatonin->receptor Agonist gr128107 This compound gr128107->receptor Antagonist biological_response Biological Response (e.g., regulation of circadian rhythm) downstream->biological_response

Caption: this compound acts as an antagonist at melatonin receptors, blocking melatonin's effects.

References

Validation & Comparative

Validating the Antagonist Activity of GR 128107: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the intricacies of melatonin receptor signaling, the rigorous validation of antagonist activity is paramount. This guide provides a comparative analysis of GR 128107, a selective antagonist for the melatonin receptor subtype MT2, alongside two alternative antagonists, Luzindole and 4-phenyl-2-propionamidotetraline (4-P-PDOT). This objective comparison, supported by experimental data and detailed protocols, aims to facilitate informed decisions in the selection of pharmacological tools for studying melatonin receptor function.

Comparative Analysis of Melatonin Receptor Antagonists

The selection of an appropriate antagonist is critical for elucidating the specific roles of melatonin receptor subtypes in various physiological processes. This compound, Luzindole, and 4-P-PDOT are commonly used tools to probe the function of MT1 and MT2 receptors. Their binding affinities, presented as pKi and Ki values, are summarized below to allow for a direct comparison of their potency and selectivity.

CompoundTarget Receptor(s)pKiKi (nM)SelectivityReference
This compound MT29.6-Selective for MT2[1]
MT16.9 - 7.04-[2]
Luzindole MT2-7.3 - 10.2Preferential for MT2[3]
MT1-158 - 179[3]
4-P-PDOT MT2-->300-fold selective for MT2 over MT1[4]

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Ki is the inhibition constant, representing the concentration of an antagonist required to occupy 50% of the receptors.

Experimental Protocols for Antagonist Validation

To validate the antagonist activity of compounds like this compound, a combination of binding and functional assays is essential. These assays provide quantitative data on the affinity of the antagonist for the receptor and its ability to block agonist-induced cellular responses.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of the antagonist.

Materials:

  • Cell membranes expressing the melatonin receptor of interest (MT1 or MT2).

  • Radioligand (e.g., 2-[¹²⁵I]-iodomelatonin).

  • Test antagonist (this compound, Luzindole, or 4-P-PDOT) at various concentrations.

  • Binding buffer (e.g., 75 mM Tris-HCl, pH 7.4, 12 mM MgCl₂).[5]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.

  • Allow the binding to reach equilibrium.

  • Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of melatonin receptor activation.

Objective: To determine the functional potency of the antagonist in a cellular context.

Materials:

  • Cells expressing the melatonin receptor of interest and a cAMP-responsive reporter system (e.g., GloSensor).

  • Melatonin (agonist).

  • Test antagonist (this compound, Luzindole, or 4-P-PDOT) at various concentrations.

  • Forskolin (an adenylyl cyclase activator).

  • Luminometer.

Procedure:

  • Pre-incubate the cells with varying concentrations of the antagonist.

  • Stimulate the cells with a fixed concentration of melatonin in the presence of forskolin.

  • Measure the resulting cAMP levels, typically through a change in luminescence.

  • The antagonist's ability to reverse the melatonin-induced decrease in cAMP levels is quantified.

  • Dose-response curves are generated to determine the antagonist's potency (e.g., IC50 or pA2 values).

Visualizing Key Processes

To further aid in the understanding of the experimental validation of this compound, the following diagrams illustrate the melatonin receptor signaling pathway and a typical experimental workflow.

Melatonin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Melatonin Melatonin MT2_Receptor MT2 Receptor Melatonin->MT2_Receptor Binds to GR_128107 This compound GR_128107->MT2_Receptor Blocks G_Protein Gαi/o Protein MT2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Cells Prepare cells expressing MT2 receptors Incubate_Antagonist Pre-incubate cells with varying concentrations of this compound Prepare_Cells->Incubate_Antagonist Prepare_Reagents Prepare antagonist (this compound) and agonist (Melatonin) solutions Prepare_Reagents->Incubate_Antagonist Add_Agonist Add a fixed concentration of Melatonin Incubate_Antagonist->Add_Agonist Measure_Response Measure downstream signal (e.g., cAMP levels) Add_Agonist->Measure_Response Plot_Data Plot dose-response curve Measure_Response->Plot_Data Determine_Potency Calculate IC50/pA2 value Plot_Data->Determine_Potency

References

A Comparative Guide to GR 128107 and Other Melatonin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the melatonin receptor antagonist GR 128107 with other notable antagonists, including luzindole, 4-P-PDOT, and S-22153. The information presented is intended to assist researchers in selecting the appropriate pharmacological tools for their studies on the melatonergic system.

Quantitative Comparison of Melatonin Receptor Antagonists

The binding affinities of this compound and other antagonists for the human melatonin receptors, MT1 and MT2, are summarized below. The data are presented as pKi or Ki values, which are inversely related to binding affinity (a higher pKi or a lower Ki indicates a higher affinity).

CompoundMT1 Affinity (pKi / Ki)MT2 Affinity (pKi / Ki)Selectivity (MT1/MT2)Reference
This compound pKi < 7.6pKi = 9.6>100-fold for MT2[1]
Luzindole Ki = 179 nMKi = 7.3 nM~24.5-fold for MT2[2]
4-P-PDOT -->300-fold for MT2[3]
S-22153 Ki = 8.6 nM (CHO cells), 16.3 nM (HEK cells)Ki = 6.0 nM (CHO cells), 8.2 nM (HEK cells)~1.4-2.0-fold for MT2[4][5]

Note: Ki is the inhibition constant, and pKi is the negative logarithm of the Ki. A higher pKi value indicates a higher binding affinity. The selectivity is expressed as a ratio of the affinity for one receptor subtype over the other.

Overview of Melatonin Receptor Signaling

Melatonin receptors, MT1 and MT2, are G protein-coupled receptors (GPCRs) that primarily couple to the Gi family of G proteins. Activation of these receptors by melatonin leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade is central to the physiological effects of melatonin. Melatonin antagonists competitively block the binding of melatonin to these receptors, thereby preventing the downstream signaling events.

Melatonin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Melatonin Melatonin MT1/MT2_Receptor MT1 / MT2 Receptor Melatonin->MT1/MT2_Receptor Binds and Activates Antagonist Antagonist Antagonist->MT1/MT2_Receptor Competitively Blocks Gi_Protein Gi Protein (αβγ) MT1/MT2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits (α subunit) cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response cAMP->Cellular_Response Leads to

Figure 1. Melatonin receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a compound for the MT1 and MT2 receptors.

Materials:

  • Cell membranes prepared from cells stably expressing human MT1 or MT2 receptors (e.g., CHO or HEK cells).

  • Radioligand: 2-[¹²⁵I]-iodomelatonin.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Test compounds (e.g., this compound, luzindole) at various concentrations.

  • Non-specific binding control: high concentration of melatonin (e.g., 10 µM).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or non-specific binding control in the binding buffer.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the ability of an antagonist to block the melatonin-induced inhibition of cAMP production.

Materials:

  • Whole cells expressing human MT1 or MT2 receptors.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Forskolin (an adenylyl cyclase activator).

  • Melatonin.

  • Test antagonists at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA, or other luminescence/fluorescence-based kits).

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation with Antagonist: Replace the culture medium with assay buffer containing various concentrations of the test antagonist. Incubate for a defined period.

  • Stimulation: Add a fixed concentration of melatonin (typically the EC80 concentration for cAMP inhibition) and forskolin to all wells.

  • Incubation: Incubate for a specified time to allow for changes in intracellular cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that reverses 50% of the melatonin-induced inhibition of cAMP) is determined. The pA2 value, a measure of antagonist potency, can be calculated from Schild regression analysis if a full dose-response curve to the agonist is performed in the presence of different antagonist concentrations.

Experimental_Workflow cluster_step1 Step 1: Binding Affinity Determination cluster_step2 Step 2: Functional Antagonism Assay cluster_step3 Step 3: Data Comparison and Analysis Prep_Membranes Prepare cell membranes expressing MT1 or MT2 Binding_Assay Perform radioligand competition binding assay Prep_Membranes->Binding_Assay Calc_Ki Calculate Ki values Binding_Assay->Calc_Ki Compare_Data Compare Ki and IC50/pA2 values of different antagonists Calc_Ki->Compare_Data Plate_Cells Plate cells expressing MT1 or MT2 cAMP_Assay Perform cAMP functional assay (inhibition of melatonin response) Plate_Cells->cAMP_Assay Calc_IC50 Calculate IC50 / pA2 values cAMP_Assay->Calc_IC50 Calc_IC50->Compare_Data

Figure 2. Experimental workflow for comparing antagonists.

References

A Comparative Guide to GR 128107 and Luzindole in Melatonin Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key antagonists used in the study of melatonin receptors: GR 128107 and luzindole. Understanding the distinct pharmacological profiles of these compounds is crucial for the accurate interpretation of experimental results and the development of novel therapeutics targeting the melatoninergic system.

Introduction to Melatonin Receptor Antagonists

Melatonin, a hormone primarily synthesized in the pineal gland, orchestrates a variety of physiological processes, including the regulation of circadian rhythms, sleep, and mood. Its effects are mediated through two principal G protein-coupled receptors (GPCRs), MT1 and MT2. To elucidate the specific roles of these receptor subtypes, selective antagonists are indispensable tools. This compound and luzindole have been instrumental in this field, yet they exhibit important differences in their binding affinities, selectivity, and functional activities.

Binding Affinity and Selectivity

The affinity of a ligand for its receptor is a primary determinant of its potency and utility. Both this compound and luzindole have been characterized for their binding to MT1 and MT2 receptors, typically through competitive radioligand binding assays using 2-[¹²⁵I]-iodomelatonin.

CompoundReceptor SubtypeBinding Affinity (pKi / Ki)Selectivity (MT1/MT2)
This compound MT16.9 - 7.04 (pKi)~125-fold preference for MT2
MT29.1 - 9.6 (pKi)
Luzindole MT1179 nM (Ki)~24.5-fold preference for MT2
MT27.3 nM (Ki)

This compound demonstrates high affinity and notable selectivity for the MT2 receptor, with a pKi value around 9.1-9.6, making it a potent tool for investigating MT2-mediated functions. In contrast, its affinity for the MT1 receptor is significantly lower (pKi ≈ 6.9-7.04).

Luzindole is considered a non-selective melatonin receptor antagonist, although it displays a roughly 25-fold higher affinity for the MT2 receptor over the MT1 receptor.[1] Its Ki values are 179 nM for MT1 and 7.3 nM for MT2.

Functional Activity

Beyond binding, the functional consequence of receptor-ligand interaction is critical. This is typically assessed through functional assays such as cAMP inhibition assays and [³⁵S]GTPγS binding assays, which measure the downstream signaling events upon receptor activation or inhibition.

This compound is characterized as a competitive melatonin receptor antagonist. In early studies, it was identified as a selective antagonist for the "Mel1b" receptor (now designated MT2), with a pKi of 9.6. However, one study reported that this compound exhibits partial agonist activity in Xenopus laevis melanophores, suggesting that its functional effects may be species or tissue-dependent. Detailed, quantitative functional data from cAMP or GTPγS assays in mammalian systems are not extensively available in the public domain.

Luzindole exhibits a more complex functional profile. It generally acts as a pure antagonist at the MT1 receptor.[2] However, at the MT2 receptor, its activity is pathway-dependent; it can act as a partial agonist in some signaling pathways, such as cAMP inhibition and β-arrestin recruitment, while functioning as an antagonist in others.[2] For instance, in cAMP assays, luzindole has been shown to inhibit cAMP production with about 70% of the efficiency of melatonin, demonstrating partial agonism.[2]

Signaling Pathways

Melatonin receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The functional activity of antagonists like this compound and luzindole is determined by their ability to block melatonin-induced inhibition of cAMP.

Melatonin Melatonin MT1_MT2 MT1/MT2 Receptors Melatonin->MT1_MT2 Activates Gi_o Gi/o Protein MT1_MT2->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP GR128107 This compound GR128107->MT1_MT2 Antagonizes (MT2 selective) Luzindole Luzindole Luzindole->MT1_MT2 Antagonizes (Non-selective)

Caption: Melatonin Receptor Signaling Pathway and Antagonist Action.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of this compound and luzindole for MT1 and MT2 receptors.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human MT1 or MT2 receptors.

  • 2-[¹²⁵I]-iodomelatonin (radioligand).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • This compound and luzindole at various concentrations.

  • Melatonin (for non-specific binding determination).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of 2-[¹²⁵I]-iodomelatonin and varying concentrations of the competitor ligand (this compound or luzindole).

  • For non-specific binding, a parallel set of tubes is incubated with an excess of unlabeled melatonin.

  • Incubate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis Membranes Cell Membranes (MT1 or MT2) Incubate Incubate at 37°C for 60 min Membranes->Incubate Radioligand 2-[¹²⁵I]-iodomelatonin Radioligand->Incubate Competitor This compound or Luzindole (Varying Conc.) Competitor->Incubate NonSpecific Melatonin (Excess) NonSpecific->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Calculate IC₅₀ Count->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis SeedCells Seed HEK293 cells (MT1 or MT2) PreIncubate Pre-incubate with Antagonist SeedCells->PreIncubate Stimulate Stimulate with Melatonin + Forskolin PreIncubate->Stimulate Lyse Lyse Cells Stimulate->Lyse MeasurecAMP Measure cAMP Levels Lyse->MeasurecAMP DoseResponse Generate Dose-Response Curves MeasurecAMP->DoseResponse DetermineActivity Determine IC₅₀ / EC₅₀ and Efficacy DoseResponse->DetermineActivity

References

Identity of Investigational Compound "GR 128107" Unconfirmed

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific databases and public information has not yielded a compound with the designation "GR 128107." This suggests a potential typographical error in the requested topic. As the identity of the primary compound of interest is crucial for a comparative analysis, the requested guide cannot be generated at this time.

Initial investigations into compounds with similar "GR" designations, often associated with research from GlaxoSmithKline (formerly Glaxo Wellcome), and targeting related receptors such as dopamine and serotonin, did not definitively identify a likely intended compound. Without a confirmed target molecule, a comparison of its performance against alternatives, including the presentation of experimental data and detailed protocols, is not feasible.

Researchers, scientists, and drug development professionals interested in a comparison guide for a specific compound are encouraged to verify the exact name and designation of the molecule. Once the correct compound is identified, a thorough and objective comparison guide can be compiled, adhering to the rigorous standards of data presentation, experimental protocol documentation, and pathway visualization.

Future guides on specific, correctly identified compounds will include:

  • Quantitative Data Summaries: Clearly structured tables for straightforward comparison of performance metrics with alternative compounds.

  • Detailed Experimental Protocols: Comprehensive methodologies for all cited experiments to ensure reproducibility and critical evaluation.

  • Signaling Pathway and Workflow Diagrams: Visual representations of relevant biological pathways and experimental procedures generated using Graphviz to enhance understanding.

We are committed to providing accurate and valuable resources for the scientific community. We welcome the opportunity to revisit this topic upon clarification of the compound .

A Comparative Analysis of GR 128107 and 4-P-PDOT for Melatonin Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the intricacies of the melatonergic system, the selection of appropriate pharmacological tools is paramount. This guide provides a detailed comparative analysis of two melatonin receptor antagonists, GR 128107 and 4-P-PDOT, summarizing their performance based on available experimental data.

At a Glance: Key Pharmacological Properties

The following table summarizes the key quantitative data for this compound and 4-P-PDOT, highlighting their receptor binding affinities and functional characteristics.

ParameterThis compound4-P-PDOT
Primary Target(s) Melatonin Receptors (MT1, MT2)Melatonin Receptor 2 (MT2)
Binding Affinity (pKi) MT1: Not explicitly reported MT2: Not explicitly reportedMT1: 6.85 MT2: 8.97[1]
Selectivity 23-fold higher affinity for MT2 over MT1>300-fold higher affinity for MT2 over MT1[2]
Functional Activity Putative melatonin receptor antagonist; reported as a partial agonist in Xenopus laevis melanophores.Primarily a selective MT2 competitive antagonist. Also reported to act as a partial agonist at both MT1 and MT2 receptors in some functional assays and as an inverse agonist at high concentrations.[1]

In-Depth Analysis

This compound is identified as a melatonin receptor antagonist with a notable preference for the MT2 receptor subtype, exhibiting a 23-fold higher affinity for MT2 compared to MT1. While its antagonist properties are generally acknowledged, it is important to note that in certain experimental systems, such as Xenopus laevis melanophores, it has been observed to act as a partial agonist. This dual activity profile suggests that its effects may be tissue- or species-dependent, a critical consideration for experimental design.

4-P-PDOT (4-Phenyl-2-propionamidotetralin) is a well-characterized and potent antagonist with high selectivity for the MT2 melatonin receptor.[2] Reports indicate a selectivity of over 300-fold for MT2 versus MT1, making it a valuable tool for dissecting the specific roles of the MT2 receptor.[2] However, its pharmacological profile is not entirely straightforward. In functional assays, such as those measuring cAMP production, 4-P-PDOT can exhibit partial agonism at both MT1 and MT2 receptors.[1] Furthermore, at higher concentrations, it can display inverse agonist properties.[1] This complex behavior underscores the importance of careful dose selection and interpretation of results in functional studies.

Experimental Methodologies

The characterization of these compounds relies on standard pharmacological assays. Below are detailed protocols for two key experimental approaches.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from melatonin receptors by the unlabeled test compound (this compound or 4-P-PDOT).

Materials:

  • Cell membranes prepared from cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: 2-[¹²⁵I]-iodomelatonin.

  • Test compounds: this compound and 4-P-PDOT.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • A constant concentration of 2-[¹²⁵I]-iodomelatonin is incubated with the cell membranes.

  • Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptors.

  • The mixture is incubated to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

G cluster_setup Assay Setup cluster_process Experimental Process cluster_analysis Data Analysis Radioligand 2-[¹²⁵I]-iodomelatonin Incubation Incubation to Equilibrium Radioligand->Incubation Membranes Cell Membranes (MT1 or MT2) Membranes->Incubation Test_Compound This compound or 4-P-PDOT (Increasing Concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Radioligand Binding Assay Workflow
cAMP Functional Assay

This assay is used to determine the functional activity of a compound (agonist, antagonist, or inverse agonist) by measuring its effect on the intracellular second messenger, cyclic AMP (cAMP).

Objective: To assess the ability of this compound and 4-P-PDOT to modulate forskolin-stimulated cAMP accumulation in cells expressing melatonin receptors.

Materials:

  • Cells stably expressing human MT1 or MT2 receptors (e.g., HEK293 or CHO cells).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds: this compound and 4-P-PDOT.

  • Melatonin (as a reference agonist).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cells are plated and grown to an appropriate confluency.

  • For antagonist-mode experiments, cells are pre-incubated with the test compound (this compound or 4-P-PDOT).

  • Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • For antagonist-mode, melatonin is then added to inhibit the forskolin-stimulated cAMP production.

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is measured using a suitable detection kit.

  • The potency of an antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Signaling Pathways

Both MT1 and MT2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi proteins. Activation of these receptors by an agonist like melatonin leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Antagonists like this compound and 4-P-PDOT block this effect.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Melatonin Melatonin (Agonist) Receptor MT1 / MT2 Receptor Melatonin->Receptor Activates Gi Gi Protein Receptor->Gi Activates Antagonist This compound or 4-P-PDOT (Antagonist) Antagonist->Receptor Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Melatonin Receptor Signaling Pathway

Conclusion

Both this compound and 4-P-PDOT are valuable tools for investigating the melatonergic system, with a shared preference for the MT2 receptor. 4-P-PDOT offers higher selectivity for MT2, making it a superior choice for studies aiming to isolate the function of this specific receptor subtype. However, researchers must be cognizant of its potential for partial agonism and inverse agonism. This compound, while less selective, can still be a useful tool, though its functional activity may require careful characterization within the specific experimental context. The choice between these two compounds will ultimately depend on the specific research question and the desired level of receptor selectivity.

References

GR 128107: A Comparative Analysis of its Selectivity for the MT2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise targeting of receptor subtypes is a critical aspect of designing effective and safe therapeutics. This guide provides a detailed comparison of the binding affinity of GR 128107 for the melatonin receptors MT1 and MT2, substantiating its selectivity for the MT2 subtype. The information presented herein is supported by quantitative data from binding assays and an overview of the experimental methodologies used.

Quantitative Comparison of Binding Affinity

The selectivity of this compound for the MT2 receptor over the MT1 receptor is demonstrated by the significant difference in their binding affinities (Ki) and the corresponding pKi values. A lower Ki value and a higher pKi value indicate stronger binding affinity.

LigandReceptorpKiKi (nM)Selectivity (MT1/MT2)Reference
This compoundMT16.9 - 7.0490.4~113-fold[1]
This compoundMT29.10.8[1]

As the data indicates, this compound exhibits a significantly higher affinity for the MT2 receptor, with a Ki value of 0.8 nM compared to 90.4 nM for the MT1 receptor. This translates to approximately a 113-fold selectivity for MT2 over MT1.

Experimental Protocols

The binding affinity data presented was determined using radioligand binding assays, a standard and robust method for quantifying the interaction between a ligand and a receptor.

Radioligand Displacement Assay

Objective: To determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the MT1 and MT2 receptors.

Materials:

  • Radioligand: [125I]2-iodomelatonin, a high-affinity radiolabeled ligand for melatonin receptors.

  • Receptor Source: Membranes from cells engineered to express high levels of either human MT1 or MT2 receptors (e.g., COS7 cells).

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Tris-HCl buffer containing appropriate ions.

  • Instrumentation: Scintillation counter to measure radioactivity.

Methodology:

  • Incubation: A constant concentration of the radioligand ([125I]2-iodomelatonin) is incubated with the cell membranes containing either MT1 or MT2 receptors.

  • Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. This compound competes with the radioligand for binding to the receptors.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Experimental Workflow and Signaling Pathways

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G Experimental Workflow: Radioligand Displacement Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Radioligand [125I]2-iodomelatonin Incubation_MT1 Incubate Radioligand, MT1 Membranes & this compound Radioligand->Incubation_MT1 Incubation_MT2 Incubate Radioligand, MT2 Membranes & this compound Radioligand->Incubation_MT2 Receptor_MT1 MT1 Receptor Membranes Receptor_MT1->Incubation_MT1 Receptor_MT2 MT2 Receptor Membranes Receptor_MT2->Incubation_MT2 GR128107 This compound (unlabeled) GR128107->Incubation_MT1 GR128107->Incubation_MT2 Filtration_MT1 Separate Bound/ Unbound Ligand (MT1) Incubation_MT1->Filtration_MT1 Filtration_MT2 Separate Bound/ Unbound Ligand (MT2) Incubation_MT2->Filtration_MT2 Counting_MT1 Measure Radioactivity (MT1) Filtration_MT1->Counting_MT1 Counting_MT2 Measure Radioactivity (MT2) Filtration_MT2->Counting_MT2 Data_Analysis Calculate IC50 and Ki Counting_MT1->Data_Analysis Counting_MT2->Data_Analysis

Caption: Workflow for determining this compound binding affinity.

G Simplified Signaling Pathways of MT1 and MT2 Receptors cluster_MT1 MT1 Receptor Signaling cluster_MT2 MT2 Receptor Signaling MT1 MT1 Gi_MT1 Gi MT1->Gi_MT1 AC_MT1 Adenylyl Cyclase Gi_MT1->AC_MT1 inhibits cAMP_MT1 ↓ cAMP AC_MT1->cAMP_MT1 MT2 MT2 Gi_MT2 Gi MT2->Gi_MT2 Gq_MT2 Gq MT2->Gq_MT2 AC_MT2 Adenylyl Cyclase Gi_MT2->AC_MT2 inhibits cAMP_MT2 ↓ cAMP AC_MT2->cAMP_MT2 PLC_MT2 PLC Gq_MT2->PLC_MT2 activates IP3_DAG ↑ IP3 & DAG PLC_MT2->IP3_DAG Melatonin Melatonin / this compound Melatonin->MT1 Melatonin->MT2

Caption: Overview of MT1 and MT2 receptor signaling pathways.

Both MT1 and MT2 receptors are G-protein coupled receptors (GPCRs) and their activation by an agonist typically leads to the inhibition of adenylyl cyclase via the Gi subunit, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] However, the MT2 receptor is also known to couple to Gq proteins, which activate phospholipase C (PLC), leading to an increase in inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This differential signaling may contribute to the distinct physiological roles of the two receptor subtypes.

References

Cross-Validation of GR 128107: A Comparative Analysis of a Melatonin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data for GR 128107, a selective antagonist for the melatonin receptor subtype MT2. The information presented herein is intended to serve as a resource for researchers engaged in the study of melatonin receptor pharmacology and the development of related therapeutic agents. This document summarizes key experimental findings, offers detailed methodological insights, and presents visual representations of relevant biological pathways and experimental workflows.

Comparative Analysis of Melatonin Receptor Ligands

The following table summarizes the binding affinities of this compound and other key melatonin receptor ligands for the human Mel1a (MT1) and Mel1b (MT2) receptor subtypes. The data are presented as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

CompoundpKi (Mel1a)pKi (Mel1b)Selectivity (Mel1a/Mel1b)Classification
Melatonin9.910.20.5Agonist
This compound < 7.0 9.6 >400 Antagonist
Luzindole8.89.55Antagonist
4-P-PDOT8.29.520Antagonist
S200989.610.13.2Agonist

Data sourced from Dubocovich et al., 1997.[1]

Functional Activity Profile

In addition to its binding affinity, the functional activity of this compound has been characterized. In functional assays using Xenopus laevis melanophores, this compound has been shown to act as a partial agonist.[2] This is a critical consideration in experimental design, as its effects may not be purely antagonistic in all biological contexts.

Experimental Protocols

A comprehensive understanding of the experimental conditions is crucial for the cross-validation of these results. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are fundamental to determining the affinity of a ligand for its receptor. The data presented in this guide were generated using the following protocol:

Objective: To determine the binding affinity (Ki) of test compounds for the human Mel1a (MT1) and Mel1b (MT2) melatonin receptors.

Materials:

  • Cell membranes from COS-7 cells transiently expressing either the human Mel1a or Mel1b receptor.

  • 2-[125I]-iodomelatonin as the radioligand.

  • Test compounds (e.g., this compound, melatonin, luzindole).

  • Binding buffer (e.g., Tris-HCl buffer containing MgCl2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of 2-[125I]-iodomelatonin and varying concentrations of the test compound.

  • The incubation is carried out at a specific temperature (e.g., 37°C) for a set duration to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., melatonin).

  • The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Functional cAMP Assays

Melatonin receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically inhibit the production of cyclic AMP (cAMP). Functional assays measuring cAMP levels are therefore used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist.

Objective: To assess the functional activity of test compounds at melatonin receptors by measuring their effect on cAMP levels.

Materials:

  • Cells stably expressing melatonin receptors (e.g., HEK293 cells).

  • Forskolin (an adenylate cyclase activator).

  • Test compounds.

  • cAMP assay kit (e.g., utilizing TR-FRET or luminescence).

Procedure:

  • Cells are plated in a multi-well plate and incubated.

  • The cells are then treated with the test compound at various concentrations.

  • To measure the inhibitory effect of agonists, the cells are stimulated with forskolin to increase basal cAMP levels.

  • For antagonist testing, cells are co-incubated with the test compound and a known melatonin receptor agonist.

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is determined using a suitable assay kit.

  • The results are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizing the Melatonin Signaling Pathway and Experimental Workflow

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

Melatonin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Melatonin Melatonin / this compound MT2 MT2 Receptor Melatonin->MT2 Binds to G_protein Gi/o Protein MT2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Melatonin Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing MT1 or MT2) start->prepare_membranes incubate Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

References

The Utility of GR 128107 in Melatonin Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of GR 128107's pharmacological profile reveals its complex nature as a partial agonist at melatonin receptors, challenging its use as a straightforward negative control in melatonin-related studies. This guide provides a comparative overview of this compound against other common melatonin receptor ligands, supported by experimental data and detailed protocols to aid researchers in its appropriate application.

In the intricate world of G protein-coupled receptor (GPCR) research, the use of precise pharmacological tools is paramount for elucidating signaling pathways and drug mechanisms. For scientists investigating the physiological roles of melatonin and its MT1 and MT2 receptors, the selection of appropriate positive and negative controls is critical for the validation of experimental findings. While often cited as a melatonin receptor antagonist, a closer examination of the experimental evidence for this compound reveals a more nuanced activity profile that warrants careful consideration.

Pharmacological Profile: More Than a Simple Antagonist

This compound exhibits a notable affinity for both human MT1 and MT2 receptors. However, its functional activity deviates from that of a classic neutral antagonist. In certain experimental systems, such as Xenopus laevis melanophores, this compound demonstrates partial agonist activity.[1] Furthermore, in NIH-3T3 cells stably expressing human MT1 or MT2 receptors, it acts as a full agonist in inhibiting forskolin-stimulated cyclic AMP (cAMP) accumulation. This agonist activity, particularly at the MT2 receptor where it shows higher affinity, complicates its use as a negative control, as it can elicit a biological response on its own.

Comparative Analysis of Melatonin Receptor Ligands

To provide a clear perspective on this compound's standing among other melatonin receptor modulators, the following tables summarize its binding affinity and functional activity in comparison to the endogenous agonist melatonin and the commonly used antagonists luzindole and 4-phenyl-2-propionamidotetraline (4-P-PDOT).

Table 1: Comparative Binding Affinities (pKi) at Human Melatonin Receptors
CompoundMT1 Receptor (pKi)MT2 Receptor (pKi)Selectivity (MT1 vs. MT2)Reference
Melatonin~9.9~10.2~2-fold for MT2[Comparative Reviews]
This compound 6.85 - 6.9 8.62 - 9.1 ~59 to 158-fold for MT2 [2]
Luzindole~7.8~8.8~10-fold for MT2[Comparative Reviews]
4-P-PDOT~7.0~9.1~125-fold for MT2[Comparative Reviews]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Comparative Functional Activity at Human Melatonin Receptors
CompoundAssay TypeMT1 Receptor (pIC50/pEC50)MT2 Receptor (pIC50/pEC50)Intrinsic ActivityReference
MelatonincAMP Inhibition~9.8 (pIC50)~10.1 (pIC50)Full Agonist[Comparative Reviews]
This compound cAMP Inhibition 7.19 (pIC50) 7.95 (pIC50) Full Agonist [2]
LuzindoleVarious Functional AssaysAntagonistAntagonistAntagonist[Comparative Reviews]
4-P-PDOTVarious Functional AssaysAntagonistAntagonistAntagonist[Comparative Reviews]

pIC50 is the negative logarithm of the half-maximal inhibitory concentration. pEC50 is the negative logarithm of the half-maximal effective concentration. Intrinsic activity refers to the ability of a compound to produce a maximal response.

Experimental Protocols

For researchers aiming to replicate or build upon existing data, the following are detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

This assay determines the binding affinity of a compound for a receptor.

Objective: To determine the inhibition constant (Ki) of this compound at human MT1 and MT2 receptors.

Materials:

  • Membranes from cells stably expressing human MT1 or MT2 receptors (e.g., from COS-7 or CHO cells).

  • Radioligand: 2-[¹²⁵I]-iodomelatonin.

  • Binding buffer: Tris-HCl buffer with appropriate salts.

  • This compound and other competing ligands.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of 2-[¹²⁵I]-iodomelatonin and varying concentrations of this compound.

  • Allow the binding to reach equilibrium.

  • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., melatonin).

  • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[3]

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of the second messenger cyclic AMP, typically in response to an adenylyl cyclase activator like forskolin.

Objective: To determine the functional potency (IC50) and efficacy of this compound at human MT1 and MT2 receptors.

Materials:

  • Cells stably expressing human MT1 or MT2 receptors (e.g., NIH-3T3 cells).

  • Forskolin.

  • This compound and other test compounds.

  • cAMP assay kit (e.g., HTRF-based or ELISA-based).

Procedure:

  • Culture the cells in appropriate multi-well plates.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Plot the concentration-response curve for this compound's inhibition of forskolin-stimulated cAMP accumulation.

  • Determine the IC50 value and the maximal inhibition from the curve.

Visualizing Signaling and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the melatonin receptor signaling pathway and a typical experimental workflow.

Melatonin_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Melatonin Melatonin (Agonist) MT_Receptor MT1/MT2 Receptor Melatonin->MT_Receptor Activates GR128107 This compound (Partial/Full Agonist) GR128107->MT_Receptor Activates Luzindole Luzindole (Antagonist) Luzindole->MT_Receptor Blocks G_protein Gi/o Protein MT_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing MT1/MT2) start->prepare_membranes incubation Incubate: Membranes + Radioligand + Competitor (this compound) prepare_membranes->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 → Ki) counting->analysis end End analysis->end

References

Benchmarking GR 128107: A Comparative Analysis Against Novel Melatonin Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the pharmacological profile of the melatonin receptor ligand GR 128107 in comparison to novel agonists and antagonists, supported by experimental data and detailed protocols.

This guide provides a detailed comparison of the established melatonin receptor ligand this compound against a selection of novel melatonin agonists and antagonists. The objective is to offer a clear, data-driven benchmark for researchers engaged in the development and study of new chemical entities targeting the MT1 and MT2 melatonin receptors. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies for key assays are provided.

Introduction to Melatonin Receptor Ligands

Melatonin, a neurohormone primarily synthesized by the pineal gland, plays a crucial role in regulating circadian rhythms and various other physiological processes through its interaction with two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2. The development of ligands that can selectively target these receptors is of significant interest for the treatment of sleep disorders, circadian rhythm disruptions, and mood disorders. This compound has been historically utilized as a research tool, characterized as a competitive antagonist with a preference for the MT2 receptor.[1] This guide benchmarks this compound against more recently developed ligands, including the clinically approved drugs Ramelteon, Tasimelteon, and Agomelatine, as well as other novel research compounds.

Comparative Ligand Performance: A Data-Driven Overview

The following tables summarize the binding affinities and functional potencies of this compound and a selection of novel melatonin receptor ligands. This quantitative data allows for a direct comparison of their pharmacological profiles.

Table 1: Melatonin Receptor Binding Affinities (pKi)
LigandpKi (MT1)pKi (MT2)SelectivityReference
This compound 6.99.1~158-fold for MT2IUPHAR/BPS Guide
Melatonin 9.5 - 10.19.8 - 10.4Non-selectiveVarious Sources
Ramelteon 10.859.95~8-fold for MT1Various Sources
Tasimelteon 9.47 - 9.529.77 - 10.16~2-4-fold for MT2Various Sources
Agomelatine 9.5 - 10.09.4 - 9.92Non-selectiveVarious Sources
Compound 21 7.929.44~33-fold for MT2eLife, 2020
Compound 28 >9.37.2>100-fold for MT1eLife, 2020
Compound 37 6.88.8~100-fold for MT2eLife, 2020

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Activity at Melatonin Receptors
LigandReceptorFunctional AssayPotency (pEC50/pIC50)ActivityReference
This compound MT2Dopamine Release InhibitionNo intrinsic activityAntagonistPMID: 9089668
Ramelteon MT1/MT2cAMP InhibitionpIC50: 10.67 (MT1), 10.27 (MT2)AgonistVarious Sources
Tasimelteon MT1/MT2cAMP InhibitionNot explicitly foundAgonistVarious Sources
Agomelatine MT1/MT2cAMP InhibitionNot explicitly foundAgonistVarious Sources
Compound 21 MT1/MT2cAMP InhibitionpEC50: 7.92 (MT1), 9.44 (MT2)AgonisteLife, 2020
Compound 28 MT1/MT2cAMP InhibitionpEC50: >9.3 (MT1), 7.2 (MT2)AgonisteLife, 2020
Compound 37 MT1/MT2cAMP InhibitionpEC50: 6.8 (MT1), 8.8 (MT2)AgonisteLife, 2020

Note: pEC50 is the negative logarithm of the half maximal effective concentration for agonists, and pIC50 is the negative logarithm of the half maximal inhibitory concentration for antagonists.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the melatonin receptor signaling pathway and a typical workflow for ligand characterization.

Melatonin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mel Melatonin (or Agonist) MT_Receptor MT1/MT2 Receptor Mel->MT_Receptor Binds & Activates Antagonist Antagonist (e.g., this compound) Antagonist->MT_Receptor Binds & Blocks G_protein Gi/o Protein MT_Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Physiological_Effects Physiological Effects (e.g., Circadian Rhythm Regulation) CREB->Physiological_Effects Leads to

Caption: Melatonin Receptor Signaling Pathway.

Ligand_Characterization_Workflow cluster_synthesis Compound Synthesis & Selection cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Ligand_Synthesis Novel Ligand Synthesis or Virtual Screening Binding_Assay Radioligand Binding Assay (Determine Ki) Ligand_Synthesis->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP Assay) (Determine EC50/IC50 & Efficacy) Binding_Assay->Functional_Assay Selectivity_Screening Selectivity Screening (Other Receptors) Functional_Assay->Selectivity_Screening PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Screening->PK_Studies PD_Studies Pharmacodynamic Studies (Efficacy in Animal Models) PK_Studies->PD_Studies Tox_Studies Toxicology Studies PD_Studies->Tox_Studies

Caption: Experimental Workflow for Melatonin Ligand Characterization.

Experimental Protocols

Radioligand Binding Assay for Melatonin Receptors

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the MT1 and MT2 receptors.

1. Materials:

  • Cell membranes prepared from cells stably expressing human MT1 or MT2 receptors (e.g., CHO or HEK293 cells).

  • Radioligand: 2-[¹²⁵I]-iodomelatonin.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM).

  • Non-specific binding control: Melatonin (10 µM).

  • Test compounds (e.g., this compound, novel ligands) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

2. Procedure:

  • In a 96-well plate, add cell membranes, 2-[¹²⁵I]-iodomelatonin (at a concentration near its Kd), and varying concentrations of the test compound or vehicle control.

  • For determining non-specific binding, a separate set of wells will contain the above components with an excess of unlabeled melatonin.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Melatonin Receptors

This protocol outlines a method to determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of a test compound by measuring its effect on cAMP levels.

1. Materials:

  • Cells stably expressing human MT1 or MT2 receptors (e.g., CHO or HEK293 cells).

  • Cell culture medium.

  • Forskolin (an adenylate cyclase activator).

  • Test compounds (agonists or antagonists).

  • cAMP assay kit (e.g., HTRF, TR-FRET, or ELISA-based).

  • Plate reader compatible with the chosen assay kit.

2. Procedure for Agonist Testing:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Replace the medium with assay buffer and pre-incubate with varying concentrations of the test compound.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a defined period (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.

3. Procedure for Antagonist Testing:

  • Follow steps 1 and 2 from the agonist testing protocol.

  • Pre-incubate the cells with varying concentrations of the antagonist compound.

  • Add a fixed concentration of a known melatonin receptor agonist (e.g., melatonin) to stimulate the receptor, along with forskolin.

  • Follow steps 4 and 5 from the agonist testing protocol.

4. Data Analysis:

  • For agonists, plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine the EC50 value.

  • For antagonists, plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration to determine the IC50 value.

  • The efficacy (Emax) of an agonist can be determined by comparing its maximal effect to that of a full agonist like melatonin.

Conclusion

This guide provides a comparative framework for evaluating melatonin receptor ligands, with this compound serving as a key benchmark. The presented data highlights the evolution of melatonin receptor pharmacology from non-selective tools to highly potent and selective agonists and antagonists. The detailed experimental protocols offer a foundation for researchers to conduct their own comparative studies and contribute to the ongoing development of novel therapeutics targeting the melatonergic system. The provided visualizations of the signaling pathway and experimental workflow aim to facilitate a deeper understanding of the underlying biological and methodological principles.

References

Statistical Validation of Povorcitinib (GR 128107) Research Findings in Hidradenitis Suppurativa

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the research findings for povorcitinib (also known as INCB054707, and formerly GR 128107), a selective Janus kinase 1 (JAK1) inhibitor under investigation for the treatment of moderate to severe hidradenitis suppurativa (HS). The data presented is based on publicly available results from key clinical trials and aims to offer an objective comparison with existing treatment alternatives, supported by experimental data.

Executive Summary

Povorcitinib has demonstrated statistically significant efficacy in Phase 3 clinical trials for the treatment of moderate to severe hidradenitis suppurativa. As an oral selective JAK1 inhibitor, it represents a novel therapeutic approach targeting the inflammatory pathways central to HS pathogenesis. Clinical data from the STOP-HS1 and STOP-HS2 pivotal trials indicate that povorcitinib achieves significant clinical response compared to placebo, with a manageable safety profile. This guide will delve into the quantitative data from these trials, outline the experimental protocols, and visually represent the compound's mechanism of action.

Data Presentation: Povorcitinib Efficacy in Hidradenitis Suppurativa

The efficacy of povorcitinib in treating moderate to severe HS has been evaluated in two pivotal Phase 3, randomized, double-blind, placebo-controlled studies, STOP-HS1 (NCT05620823) and STOP-HS2 (NCT05620836).[1] The primary endpoint for both trials was the achievement of Hidradenitis Suppurativa Clinical Response (HiSCR50) at Week 12.[1][2] HiSCR50 is defined as at least a 50% reduction from baseline in the total abscess and inflammatory nodule (AN) count, with no increase from baseline in abscess or draining tunnel count.[2]

Table 1: HiSCR50 Response Rates at Week 12 in STOP-HS1 and STOP-HS2 Trials [1][2]

TrialTreatment GroupHiSCR50 Response RatePlacebo Response RateP-value
STOP-HS1 Povorcitinib 45 mg40.2%29.7%0.024
Povorcitinib 75 mg40.6%29.7%0.022
STOP-HS2 Povorcitinib 45 mg42.3%28.6%0.004
Povorcitinib 75 mg42.3%28.6%0.003

Secondary endpoints included achieving a more stringent 75% reduction in AN count (HiSCR75). Across both studies, a greater proportion of patients treated with povorcitinib achieved these deeper levels of clinical response.[3]

Table 2: Comparison of Povorcitinib with Adalimumab (Indirect Comparison)

Direct head-to-head trial data for povorcitinib versus adalimumab, a TNF-α inhibitor approved for HS, is not yet available. However, a network meta-analysis of clinical trial data for various HS treatments provides an indirect comparison of their efficacy relative to placebo.[4]

TreatmentOdds Ratio for HiSCR50 vs. Placebo
Povorcitinib 15 mg dailySignificantly greater than placebo
Adalimumab 40 mg weekly2.63

Note: This is an indirect comparison from a network meta-analysis and not from a direct, head-to-head clinical trial. The povorcitinib dosage in the meta-analysis differs from the Phase 3 trial dosages.

Experimental Protocols

The STOP-HS1 and STOP-HS2 trials were multicenter, randomized, double-blind, placebo-controlled studies.[2]

  • Study Population: Adult patients (≥18 years) with moderate to severe HS diagnosed for at least three months, with lesions in at least two distinct anatomical areas and a total abscess and inflammatory nodule count of ≥5.[5] Participants had a documented history of inadequate response or intolerance to at least one conventional systemic therapy.[6]

  • Study Design: Both studies consisted of a 12-week double-blind, placebo-controlled treatment period, followed by a 42-week open-label extension period and a 30-day safety follow-up.[2]

  • Intervention: Patients were randomized to receive povorcitinib (45 mg or 75 mg) or a placebo orally once daily.[1][2]

  • Primary Endpoint: The proportion of patients achieving HiSCR50 at Week 12.[2]

  • Secondary Endpoints: Key secondary endpoints included the proportion of patients achieving HiSCR75, reduction in HS-related pain, and the frequency of disease flares.[2][3]

Mechanism of Action and Signaling Pathway

Povorcitinib is a selective inhibitor of Janus kinase 1 (JAK1).[7] The JAK/STAT signaling pathway is believed to be a key driver of the inflammation involved in the pathogenesis of hidradenitis suppurativa.[8] Over-activity of this pathway leads to the production of pro-inflammatory cytokines. By inhibiting JAK1, povorcitinib modulates the signaling of these cytokines, thereby reducing inflammation.[9][10] Transcriptomic and proteomic analyses from Phase 2 studies have shown that povorcitinib downregulates multiple HS and inflammatory signaling markers.[9][10][11]

povorcitinib_moa cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 STAT STAT JAK1->STAT Phosphorylates pSTAT p-STAT Nucleus Gene Transcription pSTAT->Nucleus Dimerizes & Translocates Povorcitinib Povorcitinib Povorcitinib->JAK1 Inhibits Inflammation Inflammation Nucleus->Inflammation Leads to

Caption: Povorcitinib's Mechanism of Action.

Experimental Workflow

The clinical trial workflow for the pivotal Phase 3 studies of povorcitinib followed a structured, multi-stage process designed to rigorously evaluate its efficacy and safety.

experimental_workflow Screening Patient Screening (Moderate-to-Severe HS) Randomization Randomization Screening->Randomization Placebo Placebo Once Daily Randomization->Placebo Povo45 Povorcitinib 45mg Once Daily Randomization->Povo45 Povo75 Povorcitinib 75mg Once Daily Randomization->Povo75 Week12 Week 12 Primary Endpoint (HiSCR50 Assessment) Placebo->Week12 Povo45->Week12 Povo75->Week12 Extension 42-Week Open-Label Extension Week12->Extension FollowUp 30-Day Safety Follow-Up Extension->FollowUp

Caption: STOP-HS Clinical Trial Workflow.

References

Safety Operating Guide

Proper Disposal and Safe Handling of GR 128107

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing GR 128107, a melatonin receptor antagonist, ensuring its proper disposal and safe handling is paramount to maintaining laboratory safety and environmental compliance. This guide provides essential procedural information for the operational lifecycle of this compound, from handling to disposal.

This compound is identified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is imperative to consult the Safety Data Sheet (SDS) for detailed information and to adhere strictly to local, regional, and national regulations for chemical waste disposal.

Safe Handling and Personal Protective Equipment

Before handling this compound, ensure that the work area is well-ventilated.[1] Appropriate personal protective equipment (PPE) must be worn to minimize exposure.

Protective EquipmentSpecification
Eye/Face Protection Wear safety glasses with side-shields or goggles.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing should be worn.[1]
Respiratory Protection If dusts are generated, use a NIOSH-approved respirator.
Hand Hygiene Wash hands thoroughly after handling.[1]

Spillage and Accidental Release

In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Avoid inhaling any dust.[1]

Cleanup Procedure:

  • Wear appropriate PPE as outlined above.

  • For dry spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.

  • For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Do not allow the product to enter drains.[1]

Proper Disposal Procedures

The disposal of this compound and its containers must be conducted in accordance with all applicable local, regional, and national regulations. As a non-hazardous chemical for shipping purposes, standard laboratory chemical waste procedures for non-hazardous materials may apply, but this should be verified with your institution's environmental health and safety (EHS) department.

Step-by-Step Disposal Guidance:

  • Waste Identification: Label the waste container clearly as "this compound waste" and include any solvent used.

  • Containerization: Use a compatible, leak-proof container for waste collection. Ensure the container is sealed when not in use.

  • Segregation: Do not mix with incompatible waste streams.

  • Consult EHS: Contact your institution's EHS department for specific guidance on the disposal of this chemical. They will provide information on the appropriate waste stream and disposal vendor.

  • Documentation: Maintain records of the waste generated and its disposal, as required by your institution and local regulations.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds identify_waste Identify Waste Characteristics (Solid, Liquid, Contaminated PPE) consult_sds->identify_waste select_container Select Appropriate, Labeled Waste Container identify_waste->select_container segregate_waste Segregate from Incompatible Waste select_container->segregate_waste contact_ehs Contact Institutional EHS for Disposal Protocol segregate_waste->contact_ehs follow_protocol Follow EHS-Provided Disposal Protocol contact_ehs->follow_protocol Protocol Received document_disposal Document Waste Disposal follow_protocol->document_disposal end_disposal Disposal Complete document_disposal->end_disposal

Caption: Disposal workflow for this compound.

References

Navigating the Uncharted: A Safety and Handling Guide for Novel Research Compounds (Example: GR 128107)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific safety data sheet or handling information could be found for the identifier "GR 128107." The following guide is based on established best practices for handling novel or uncharacterized chemical compounds in a research and development setting. Researchers must always perform a thorough risk assessment before beginning work with any new substance.

This document provides a procedural framework for the safe handling, use, and disposal of novel research compounds, using "this compound" as a placeholder. The information herein is intended to provide essential, immediate safety and logistical guidance for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling a compound with unknown toxicological properties, a conservative approach to personal protection is mandatory. The following table summarizes the recommended PPE based on general laboratory safety principles.

Protection Level Equipment Purpose
Primary Engineering Controls Certified Chemical Fume HoodTo minimize inhalation exposure to vapors, dusts, or aerosols.
Eye and Face Protection Safety Goggles or a Face Shield[1]To protect against splashes, projectiles, and airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact. Double-gloving may be appropriate.
Body Protection Laboratory Coat or Chemical-resistant Apron[1]To protect skin and personal clothing from contamination.[1]
Respiratory Protection NIOSH-approved RespiratorRequired if work cannot be conducted in a fume hood or if there is a risk of aerosol generation.
Foot Protection Closed-toe shoesTo protect feet from spills and falling objects.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to ensure laboratory safety and environmental compliance.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a designated, well-ventilated, and restricted-access area.

  • The storage container should be clearly labeled with the compound identifier ("this compound"), date of receipt, and any known hazard information.

  • Store away from incompatible materials.[1]

Handling and Use:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Aliquoting: Conduct all manipulations that may generate dust or aerosols, such as weighing and preparing solutions, within a certified chemical fume hood.

  • Spill Management: In the event of a spill, evacuate the immediate area. Use a spill kit with appropriate absorbent materials for chemical spills. Do not attempt to clean up a large spill without proper training and equipment.

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using a suitable solvent or cleaning agent.

Disposal Plan:

  • All waste materials contaminated with the compound, including disposable PPE, bench paper, and empty containers, must be disposed of as hazardous waste.

  • Collect contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Follow all institutional, local, and national regulations for hazardous waste disposal. Do not discharge chemical waste into drains or sewers.[2]

Experimental Workflow Example

The following diagram illustrates a generic workflow for preparing a test solution of a novel compound for an in-vitro assay.

cluster_prep Solution Preparation (in Fume Hood) cluster_assay In-Vitro Assay cluster_waste Waste Disposal weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve waste_collection Collect Contaminated Materials weigh->waste_collection Waste dilute Prepare Serial Dilutions dissolve->dilute dissolve->waste_collection Waste add_to_cells Add to Cell Culture dilute->add_to_cells dilute->waste_collection Waste incubate Incubate add_to_cells->incubate add_to_cells->waste_collection Waste analyze Analyze Results incubate->analyze incubate->waste_collection Waste waste_disposal Dispose as Hazardous Waste waste_collection->waste_disposal

References

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